Product packaging for TSQ(Cat. No.:CAS No. 109628-27-5)

TSQ

Cat. No.: B021832
CAS No.: 109628-27-5
M. Wt: 328.4 g/mol
InChI Key: HKRNYOZJJMFDBV-UHFFFAOYSA-N
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Description

The TSQ Quantis triple quadrupole mass spectrometer system is designed for exceptional reliability in daily laboratory operation, providing researchers with the confidence needed for demanding quantitation experiments. This system delivers outstanding performance with ultrafast selected reaction monitoring (SRM) speeds of up to 600 SRMs/sec, enabling the analysis of a greater number of compounds per sample and significantly increasing throughput. Its robust design ensures maximum uptime and consistent results even under challenging conditions. The this compound Quantis system features enhanced selectivity and sensitivity through high-resolution selected reaction monitoring (0.2 Da FWHM), allowing researchers to resolve more peaks and gain better insights from their data. User-friendly enhancements on the TraceFinder Software empower laboratories with varied expertise levels to quickly come up to speed and achieve productivity gains faster. Furthermore, the system supports remote, secure data access and real-time instrument monitoring with automatic email notifications, facilitating seamless collaboration. The this compound Quantis is the ideal workhorse for confident quantitation in various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O3S B021832 TSQ CAS No. 109628-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNYOZJJMFDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Record name 6-methoxy-(8-p-toluenesulfonamido)quinoline
Source Wikipedia
URL https://en.wikipedia.org/wiki/TSQ
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148996
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109628-27-5
Record name N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109628-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
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Record name N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the TSQ Fluorescent Probe: Mechanism of Action and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) fluorescent probe, a valuable tool for the detection and imaging of intracellular zinc (Zn²⁺). This document details the core mechanism of action, summarizes key photophysical and binding properties, and provides detailed experimental protocols for its application in cellular and biochemical assays.

Core Mechanism of Action

This compound is a membrane-permeable fluorescent sensor that exhibits a significant increase in fluorescence intensity upon binding to zinc. Its mechanism of action is primarily based on the principle of chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of the this compound molecule is minimal. Upon chelation with Zn²⁺, a rigid complex is formed, which restricts intramolecular rotation and other non-radiative decay pathways, leading to a pronounced enhancement of the fluorescence quantum yield.

The stoichiometry of the this compound-Zn²⁺ complex plays a crucial role in its fluorescent properties. In aqueous solutions and when cellular mobile zinc levels are high, this compound typically forms a 2:1 complex with zinc, denoted as Zn(this compound)₂. This complex is characterized by a diffuse intracellular fluorescence with an emission maximum around 490 nm.[1][2]

However, a key feature of this compound in a biological context is its ability to form a ternary 1:1:1 complex with zinc that is already bound to a protein (this compound-Zn-protein). This interaction results in a distinct blue-shift in the emission spectrum, with a maximum typically observed around 470 nm.[1][2] This spectral shift allows for the differentiation between pools of mobile zinc and zinc that is associated with cellular proteins. The formation of this ternary adduct is hypothesized to be the primary mechanism by which this compound images a significant fraction of the cellular zinc proteome.[1][2]

The fluorescence of both this compound-Zn²⁺ complexes can be quenched by the addition of a high-affinity zinc chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN), confirming the zinc-specificity of the signal.[1][3]

TSQ_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mobile_zinc Mobile Zn²⁺ Pool cluster_proteome_zinc Zinc Proteome TSQ_ext This compound (Membrane Permeable) TSQ_int This compound (Low Fluorescence) TSQ_ext->TSQ_int Cellular Uptake Zn_TSQ2 Zn(this compound)₂ (λem ≈ 490 nm) Diffuse Fluorescence TSQ_int->Zn_TSQ2 2:1 Binding TSQ_Zn_Protein This compound-Zn-Protein (λem ≈ 470 nm) Punctate Fluorescence TSQ_int->TSQ_Zn_Protein 1:1:1 Ternary Complex Zn_mobile Zn²⁺ Zn_mobile->Zn_TSQ2 Zn_Protein Zn-Protein Zn_Protein->TSQ_Zn_Protein

Figure 1: this compound Mechanism of Action in a Cellular Context.

Quantitative Data Summary

The photophysical and binding properties of this compound and its zinc complexes are summarized in the tables below. These values are critical for designing experiments and interpreting results.

Table 1: Photophysical Properties of this compound and its Zinc Complexes
SpeciesExcitation Max (λex)Emission Max (λem)Fluorescence Characteristics
Free this compoundNot ReportedLowMinimal fluorescence
Zn(this compound)₂~360 nm[1]~490 nm[1][2]High, diffuse fluorescence
This compound-Zn-Protein~334 nm[4]~470 nm[1][2][4]High, punctate fluorescence, blue-shifted
Table 2: Binding Affinities and Dissociation Constants (Kd)
ComplexProtein ContextDissociation Constant (Kd)Reference
This compound-Zn-Carbonic AnhydraseCarbonic Anhydrase1.55 x 10⁻⁷ M[1][2]
This compound-Zn-Alcohol DehydrogenaseAlcohol Dehydrogenase4.86 x 10⁻⁵ M[1]

Note: The binding affinity of this compound for free zinc in solution is not well-characterized, as the probe is primarily used to detect zinc within a biological milieu, often in association with proteins.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound fluorescent probe for intracellular zinc detection.

Staining and Imaging of Intracellular Zinc in Cultured Cells

This protocol outlines the steps for staining adherent cells with this compound to visualize intracellular zinc pools via fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass coverslips or in imaging-compatible plates

  • N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent UV excitation filter)

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluency on glass coverslips or in an appropriate imaging vessel.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-30 mM). Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of this compound in DPBS. The final concentration typically ranges from 1-30 µM.[3][4] The optimal concentration should be determined empirically for the specific cell type and experimental conditions. The working solution should be used immediately and kept away from light.[4]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells three times with DPBS.[4]

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[1][4]

  • Washing:

    • After incubation, aspirate the this compound solution.

    • Wash the cells three times with DPBS to remove any unbound probe.[4]

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of DPBS or an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope. Use an excitation wavelength around 334-360 nm and collect the emission signal around 470-495 nm.[1][4]

    • Acquire images for analysis. The expected result is punctate fluorescence concentrated around the nucleus, corresponding to this compound-Zn-protein adducts.[1][2]

Controls:

  • Positive Control: To confirm that this compound is responsive to an increase in mobile zinc, cells can be co-incubated with a zinc ionophore like pyrithione (e.g., 3 µM) and an external source of zinc (e.g., 30 µM ZnCl₂). This should result in a significant increase in diffuse fluorescence with an emission peak shifted towards 490 nm.[1]

  • Negative Control: To verify the zinc specificity of the fluorescence, stained cells can be treated with a membrane-permeable zinc chelator like TPEN (e.g., 100 µM). This should lead to a significant quenching of the fluorescence signal.[1][3]

Staining_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Culture cells on coverslips C Wash cells 3x with DPBS A->C B Prepare fresh this compound working solution (1-30 µM in DPBS) D Incubate with this compound solution (37°C, 30 min) B->D C->D E Wash cells 3x with DPBS to remove unbound probe D->E F Mount coverslip E->F G Image with fluorescence microscope (Ex: ~334-360 nm, Em: ~470-495 nm) F->G

Figure 2: Experimental Workflow for Cellular Staining with this compound.

Spectrofluorometric Analysis of this compound-Zn-Protein Interactions

This protocol describes how to use spectrofluorometry to characterize the interaction between this compound and a purified zinc-containing protein (e.g., Carbonic Anhydrase).

Materials:

  • Purified zinc-containing protein (e.g., Zn-Carbonic Anhydrase)

  • Apo-protein (the same protein without zinc) as a control

  • This compound

  • Appropriate buffer (e.g., 50 mM HEPES, pH 7.2)

  • Spectrofluorometer

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified Zn-protein in the buffer at a known concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the same buffer to a working concentration (e.g., 10 µM).

  • Titration:

    • Place a solution of the Zn-protein in a cuvette.

    • Record the baseline fluorescence emission spectrum (e.g., scanning from 400 nm to 600 nm with an excitation of ~360 nm).

    • Add incremental amounts of the this compound working solution to the cuvette containing the Zn-protein solution.

    • After each addition, mix gently and allow the solution to equilibrate.

    • Record the fluorescence emission spectrum. A progressive increase in fluorescence intensity with a maximum at approximately 470 nm is expected, indicating the formation of the ternary this compound-Zn-protein complex.[1]

  • Data Analysis:

    • Plot the change in fluorescence intensity at 470 nm as a function of the this compound concentration.

    • The resulting titration curve can be fitted to a suitable binding model to calculate the dissociation constant (Kd) for the interaction.[1]

Controls:

  • Apo-protein Control: Perform the same titration with the apo-protein to demonstrate that the fluorescence enhancement is dependent on the presence of zinc in the protein.

  • This compound alone: Record the fluorescence spectrum of this compound in the buffer to establish its baseline fluorescence.

This comprehensive guide provides the foundational knowledge and practical protocols for the effective use of the this compound fluorescent probe in zinc biology research. Adherence to these guidelines and the inclusion of appropriate controls will ensure robust and reliable data generation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of TSQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), a widely used fluorescent probe for the detection of zinc ions (Zn²⁺) in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent imaging and zinc biology in their work.

Core Chemical and Physical Properties

This compound is a quinoline derivative that functions as a highly sensitive and specific fluorescent sensor for zinc.[1] Its utility in biological research stems from its membrane permeability and its distinct fluorescence response upon binding to zinc ions.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name N-(6-Methoxyquinolin-8-yl)-4-methylbenzene-1-sulfonamide[1]
Synonyms 6-Methoxy-8-p-toluenesulfonamido-quinoline
CAS Number 109628-27-5[1]
Chemical Formula C₁₇H₁₆N₂O₃S[1]
Molar Mass 328.39 g·mol⁻¹[1]
Appearance Off-white solid[2]
Solubility and Stability
PropertyValueReference
Solubility Soluble in Dimethyl sulfoxide (DMSO)[2]
Storage Conditions Store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.
Spectroscopic Properties

This compound exhibits a significant change in its fluorescence properties upon binding to zinc ions, forming a 2:1 ligand-to-metal complex.[1] This interaction leads to a strong blue fluorescence emission.

PropertyConditionWavelength (nm)Reference
Excitation Maximum (Ex) Zinc-bound334 - 365[1]
Emission Maximum (Em) Zinc-bound495
Emission Maximum (Em) Ternary complex with zinc-proteins~470

Experimental Protocols

Synthesis of a Key Precursor: 6-Methoxy-8-Nitroquinoline

Materials:

  • 3-nitro-4-aminoanisole

  • Glycerol

  • Arsenic oxide

  • Concentrated sulfuric acid

  • Chloroform

  • Methanol

  • Ammonium hydroxide

Procedure:

  • A slurry is created by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask.

  • Concentrated sulfuric acid is added dropwise to the stirred mixture. The temperature will spontaneously rise.

  • The flask is then fitted for vacuum distillation and heated in an oil bath to remove water.

  • After water removal, more sulfuric acid is added dropwise while maintaining a specific temperature range.

  • The reaction mixture is heated for several hours and then cooled.

  • The mixture is diluted with water and then neutralized with concentrated ammonium hydroxide.

  • The crude product is extracted with chloroform.

  • The chloroform extract is concentrated, and the resulting crystals of 6-methoxy-8-nitroquinoline are collected by filtration.

  • The crystals are washed with methanol and dried.

G Synthesis Workflow for 6-Methoxy-8-Nitroquinoline cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 3-nitro-4-aminoanisole E Mixing and Initial Reaction A->E B Glycerol B->E C Arsenic Oxide C->E D Sulfuric Acid D->E Initial Addition G Further Sulfuric Acid Addition and Heating D->G Second Addition F Vacuum Distillation (Water Removal) E->F F->G H Neutralization and Extraction G->H I Crystallization and Purification H->I J 6-Methoxy-8-Nitroquinoline I->J

A simplified workflow for the synthesis of the this compound precursor.
Protocol for Intracellular Zinc Staining and Fluorescence Microscopy

This protocol outlines the general steps for using this compound to visualize intracellular zinc in cultured cells.

Materials:

  • Cultured cells on coverslips

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Grow cells on glass coverslips to the desired confluency.

  • Rinse the cells three times with DPBS to remove extracellular zinc.

  • Prepare a working solution of this compound in DPBS (e.g., 30 µM).

  • Incubate the cells with the this compound working solution at 37°C for 30 minutes in the dark.

  • After incubation, rinse the cells three times with DPBS to remove excess this compound.

  • Mount the coverslips on a microscope slide.

  • Visualize the cells using a fluorescence microscope with an excitation wavelength of approximately 334-365 nm and an emission filter centered around 495 nm.[1]

G Workflow for Intracellular Zinc Staining with this compound A Cell Culture on Coverslips B Rinse with DPBS A->B C Incubate with this compound Solution (30µM, 30 min, 37°C) B->C D Rinse with DPBS C->D E Mount on Slide D->E F Fluorescence Microscopy (Ex: ~365nm, Em: ~495nm) E->F

A general workflow for staining intracellular zinc using this compound.

Mechanism of Action and Biological Interactions

The primary chemical property of this compound exploited in biological research is its ability to act as a fluorescent chelator for zinc ions.

Zinc Binding and Fluorescence

This compound forms a stable 2:1 complex with Zn²⁺.[1] This binding event rigidifies the molecular structure and leads to a significant increase in fluorescence quantum yield, resulting in a bright blue emission upon excitation. In the cellular environment, this compound can also form ternary complexes with zinc that is already bound to proteins (this compound-Zn-Protein). These ternary complexes exhibit a blue-shifted emission maximum (around 470 nm) compared to the binary Zn(this compound)₂ complex. This property allows for the imaging of both labile and protein-bound zinc pools.

G This compound Zinc Sensing Mechanism This compound This compound (Low Fluorescence) ZnTSQ2 Zn(this compound)₂ Complex (High Blue Fluorescence, ~495nm) This compound->ZnTSQ2 + 2 Zn²⁺ TSQ_Zn_Protein This compound-Zn-Protein Complex (Blue-Shifted Fluorescence, ~470nm) This compound->TSQ_Zn_Protein Zn Zn²⁺ Zn->ZnTSQ2 Protein Zinc-Binding Protein Protein->TSQ_Zn_Protein + Zn²⁺

The interaction of this compound with free zinc and zinc-bound proteins.
Role in Signaling Pathways

It is important to note that this compound is primarily a tool for the detection and visualization of intracellular zinc. Zinc itself is a crucial second messenger in numerous signaling pathways, regulating processes such as cell proliferation and mitochondrial activity. While this compound allows for the study of the role of zinc in these pathways by reporting its presence and concentration, there is no evidence in the searched literature to suggest that this compound itself directly modulates or participates in these signaling cascades. Its function is that of a passive reporter.

References

Technical Guide: Solubility of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Physicochemical Properties and Expected Solubility

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Generally, sulfonamides exhibit a range of solubilities in organic solvents. While some may be freely soluble, others are known to be only slightly or sparingly soluble in DMSO. The molecular structure of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, which includes both aromatic quinoline and benzene rings, contributes to its overall lipophilicity, which in turn influences its solubility.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in DMSO has not been extensively reported. The following table is provided as a template for researchers to populate with their own experimentally determined values.

ParameterValueUnitsConditions
Solubility in DMSOTo Be Determinedmg/mL25°C, 1 atm
Molar Solubility in DMSOTo Be Determinedmol/L25°C, 1 atm
Method of Determinatione.g., NMR Spectroscopy--

Experimental Protocol for Solubility Determination in DMSO via NMR Spectroscopy

A reliable method for determining the solubility of organic compounds in DMSO is through Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This approach allows for accurate quantification of the dissolved compound.

4.1 Materials and Equipment

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Internal standard (e.g., 1 mM Isoleucine solution in DMSO-d6)[2]

  • Vortex mixer

  • Centrifuge

  • NMR spectrometer (e.g., 600 MHz) with cryoprobe[2]

  • NMR tubes

  • Analytical balance

  • Pipettes and tips

4.2 Procedure

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in DMSO-d6 (e.g., 100 mM) by dissolving a precisely weighed amount of the compound in a known volume of the solvent. Vigorous shaking or vortexing may be required to facilitate dissolution.[2]

  • Equilibration: Allow the prepared solutions to equilibrate overnight at room temperature to ensure that the dissolution has reached a steady state.[2]

  • Sample Preparation for NMR: Prepare a series of diluted solutions with a target concentration (e.g., 1 mM) in DMSO-d6 from the stock solution.[2]

  • NMR Analysis: Acquire ¹H NMR spectra for each sample. The experimental temperature should be controlled and recorded (e.g., 298 K).[2]

  • Quantification: The concentration of the dissolved compound can be determined by integrating the NMR peaks and comparing them to the signal of a known concentration of an internal standard. The PULCON (Pulse Length based Concentration determination) method is a suitable technique for this quantification.[2]

Visualizations

5.1 Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a research compound.

G Workflow for Compound Solubility Assessment A Compound Synthesis and Purification B Solvent Selection (e.g., DMSO) A->B C Preparation of Saturated Solution B->C D Equilibration (e.g., 24h at 25°C) C->D E Phase Separation (Centrifugation/Filtration) D->E F Quantitative Analysis of Supernatant (e.g., NMR, HPLC) E->F G Data Analysis and Solubility Determination F->G H Stock Solution Preparation for Assays G->H

Caption: A logical workflow for determining the solubility of a chemical compound.

5.2 Mechanism of Action as a Zinc Fluorescent Probe

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) functions as a fluorescent sensor for zinc ions. The proposed mechanism involves the formation of a ternary complex between this compound, a zinc ion, and a protein, leading to a detectable fluorescence signal.[1]

G Mechanism of this compound as a Zinc Fluorescent Probe cluster_0 Components cluster_1 Complex Formation and Signal A This compound D Ternary Complex (this compound-Zn-Protein) A->D B Zinc Ion (Zn2+) B->D C Zinc-Binding Protein C->D E Fluorescence Emission D->E Excitation

Caption: Formation of a fluorescent ternary complex with this compound, zinc, and a protein.

References

An In-depth Technical Guide to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 109628-27-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, is a vital fluorescent probe extensively utilized in biological research for the detection and imaging of intracellular zinc ions (Zn²⁺).[1][2] Its membrane permeability allows for the visualization of zinc within living cells, making it an invaluable tool for studying the roles of this essential metal ion in various physiological and pathological processes.[3] this compound's fluorescence is highly dependent on the presence of zinc, exhibiting a significant increase in quantum yield upon chelation. This property has been harnessed to investigate zinc homeostasis, trafficking, and its involvement in cellular signaling, including the induction of apoptosis.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, mechanism of action as a zinc sensor, and detailed experimental protocols for its application in cellular imaging.

Physicochemical and Spectroscopic Properties

This compound is a solid, typically appearing as a white to brown powder or crystal. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₆N₂O₃S
Molecular Weight 328.39 g/mol
Appearance White to brown powder/crystal
Solubility Soluble in DMSO

Table 2: Spectroscopic Properties of this compound and its Zinc Complexes

SpeciesExcitation Maxima (λex)Emission Maxima (λem)Reference
This compound (apo)~334-360 nmNon-fluorescent or weakly fluorescent[1][3]
Zn(this compound)₂ Complex~360 nm~490-495 nm[1][2]
This compound-Zn-Protein Ternary ComplexNot specified~470 nm (blue-shifted)[1][2]

Synthesis

The synthesis of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) involves a two-step process starting from 4-methoxy-2-nitroaniline. The first step is the synthesis of the key intermediate, 6-methoxy-8-aminoquinoline, via a Skraup reaction. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.

Experimental Protocol: Synthesis of 6-methoxy-8-aminoquinoline

This protocol is based on the Skraup reaction, a classic method for quinoline synthesis.

  • Reaction Setup: In a fume hood, a mixture of 4-methoxy-2-nitroaniline, glycerol, arsenic pentoxide (as an oxidizing agent), and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated cautiously. The reaction is exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxy-8-nitroquinoline.

  • Reduction: The nitro group of 6-methoxy-8-nitroquinoline is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Purification: The resulting 6-methoxy-8-aminoquinoline is purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)
  • Reaction Setup: 6-methoxy-8-aminoquinoline is dissolved in a suitable solvent, such as pyridine or dichloromethane, in a round-bottom flask. The flask is cooled in an ice bath.

  • Addition of Sulfonyl Chloride: 4-Methylbenzenesulfonyl chloride (tosyl chloride) is added portion-wise to the cooled solution with stirring.

  • Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to proceed to completion.

  • Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Mechanism of Action as a Zinc Sensor

This compound functions as a "turn-on" fluorescent sensor for zinc. In its unbound state, this compound is essentially non-fluorescent. Upon binding to Zn²⁺, a significant increase in fluorescence intensity is observed. The mechanism involves the chelation of the zinc ion by the nitrogen atom of the quinoline ring and the sulfonamide group. This binding event forms a rigid complex, which restricts intramolecular rotation and provides a pathway for efficient fluorescence emission.

In a biological context, this compound can interact with zinc in two primary ways:

  • Formation of a 2:1 Zn(this compound)₂ Complex: In environments with a high concentration of free or loosely bound zinc, two this compound molecules can coordinate with one zinc ion, forming a highly fluorescent Zn(this compound)₂ complex with an emission maximum around 490-495 nm.[1][2]

  • Formation of a Ternary this compound-Zn-Protein Complex: More commonly within cells, this compound binds to zinc that is already associated with proteins. This forms a ternary complex (this compound-Zn-Protein), which also results in a strong fluorescent signal.[1][2] Notably, the emission from this ternary complex is typically blue-shifted to around 470 nm compared to the Zn(this compound)₂ complex.[1][2]

The dissociation constant (Kd) for the this compound-Zn-carbonic anhydrase ternary complex has been determined to be 1.55 x 10⁻⁷ M, indicating a high affinity of this compound for protein-bound zinc.[1]

Biological Activity and Apoptosis Induction

The formation of a complex between this compound and intracellular zinc is not merely a detection event; it can also trigger biological responses. It has been reported that the this compound-zinc complex can induce apoptosis.[4] While the precise signaling cascade is an area of ongoing research, the influx of zinc into the cytoplasm is known to be a pro-apoptotic signal. Elevated intracellular zinc levels can lead to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[5][6][7]

Signaling Pathway: Proposed Mechanism of this compound-Zinc Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for apoptosis induced by the this compound-zinc complex, based on the known effects of intracellular zinc dysregulation.

TSQ_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell TSQ_ext This compound TSQ_int This compound (intracellular) TSQ_ext->TSQ_int Membrane Permeation TSQ_Zn_Complex This compound-Zn-Protein Complex TSQ_int->TSQ_Zn_Complex Zn_Protein Protein-Bound Zinc Zn_Protein->TSQ_Zn_Complex Mitochondrion Mitochondrion TSQ_Zn_Complex->Mitochondrion Mitochondrial Dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-zinc induced apoptosis.

Experimental Protocols: Cellular Zinc Imaging

The following is a generalized protocol for using this compound to image intracellular zinc in cultured cells. It is important to optimize parameters such as probe concentration and incubation time for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in the range of 1-30 mM in anhydrous DMSO.[3] Store the stock solution at -20°C or -80°C, protected from light.[3]

  • Working Solution: On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., DPBS or HBSS) to the final working concentration, typically between 1-30 µM.[3] The working solution should be prepared fresh and protected from light.[3]

Staining Protocol
  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Washing: Gently wash the cells two to three times with warm buffer (e.g., DPBS) to remove any residual growth medium.[3]

  • Loading: Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[4]

  • Washing: After incubation, wash the cells two to three times with warm buffer to remove any unbound probe.[3]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for UV excitation and blue/cyan emission (e.g., Ex: ~360 nm, Em: ~470-495 nm).[1][3]

Experimental Workflow for Cellular Zinc Imaging with this compound

The following diagram outlines the typical workflow for a cellular zinc imaging experiment using this compound.

TSQ_Workflow Start Start Cell_Culture 1. Culture Cells on Imaging Substrate Start->Cell_Culture Prepare_this compound 2. Prepare this compound Working Solution Cell_Culture->Prepare_this compound Wash_1 3. Wash Cells with Warm Buffer Prepare_this compound->Wash_1 Incubate 4. Incubate Cells with this compound Wash_1->Incubate Wash_2 5. Wash Cells to Remove Unbound Probe Incubate->Wash_2 Image 6. Fluorescence Microscopy Wash_2->Image Analysis 7. Image Analysis and Quantification Image->Analysis End End Analysis->End

Caption: Experimental workflow for cellular zinc imaging using this compound.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a powerful and widely used fluorescent probe for the detection and imaging of intracellular zinc. Its ability to form highly fluorescent complexes with zinc, particularly with zinc-bound proteins, provides a valuable tool for elucidating the complex roles of zinc in cellular biology. This guide has provided a comprehensive overview of its properties, synthesis, and application, with the aim of supporting researchers in their utilization of this important chemical probe. As with any experimental tool, careful optimization and consideration of its chemical and biological interactions are crucial for obtaining accurate and meaningful results.

References

The Advent of a Zinc-Sensing Pioneer: A Technical Guide to TSQ

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the History and Discovery of a Quenching-Based Fluorescent Probe

The journey of 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) as a cornerstone in the field of zinc biology began in the early 1970s, introduced by Soviet biochemists Toroptsev and Eshchenko.[1] However, it was the seminal work of Christopher Frederickson two decades later that propelled this compound into the forefront of neurobiology and cell biology research, establishing it as one of the most efficient fluorescent stains for zinc(II).[2][3]

Initially, the mechanism of this compound was understood as a straightforward chelation-enhanced fluorescence (CHEF) process.[4] In its unbound state, this compound exhibits minimal fluorescence. Upon binding to zinc ions, a highly fluorescent complex is formed.[2] It is now understood that this compound can interact with zinc in two primary ways: by forming a 2:1 ligand-to-metal complex, Zn(this compound)₂, or by forming a ternary complex with zinc already bound to a protein (this compound-Zn-Protein).[2][5][6] This dual-mode action has significant implications for interpreting experimental results, as the fluorescence properties of these two species differ.

Quantitative Analysis of this compound as a Zinc Sensor

The efficacy of a fluorescent sensor is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound, providing a comparative overview for researchers.

PropertyValueSpeciesNotes
Excitation Wavelength (λex) ~360 nm[2]Zn(this compound)₂Optimal wavelength for exciting the zinc-bound complex.
~334 nm[7]Zn(this compound)₂Alternative excitation wavelength reported.
Emission Wavelength (λem) ~490 nm[2][5]Zn(this compound)₂Characterized by a significant Stokes shift, emitting in the blue-green region of the spectrum.
~470 nm[2][5][8]This compound-Zn-ProteinThis blue-shifted emission is indicative of this compound binding to protein-associated zinc.
Dissociation Constant (Kd) 1.55 x 10⁻⁷ M[2][5][8]This compound-Zn-Carbonic AnhydraseThis value provides a specific example of the affinity of this compound for protein-bound zinc. The affinity for other zinc-protein complexes may vary.
Quantum Yield (ΦF) Not explicitly quantified in the reviewed literature.Zn(this compound)₂It is noted to be lower for the this compound-Zn-Carbonic Anhydrase adduct compared to the Zn(this compound)₂ complex.[2]

Deciphering the Zinc-Sensing Mechanism of this compound

The fluorescence of this compound is intrinsically linked to its interaction with zinc. The process can be visualized as two distinct pathways, both resulting in a detectable fluorescent signal.

This compound Zinc Sensing Mechanism This compound This compound (non-fluorescent) Zn_TSQ2 Zn(this compound)₂ Complex (λem ~490 nm) This compound->Zn_TSQ2 Binds 2:1 TSQ_Zn_Protein This compound-Zn-Protein Adduct (λem ~470 nm) This compound->TSQ_Zn_Protein Binds 1:1 Zn2_free Free Intracellular Zn²⁺ Zn2_free->Zn_TSQ2 Zn_protein Protein-Bound Zn²⁺ Zn_protein->TSQ_Zn_Protein Fluorescence Fluorescence Signal Zn_TSQ2->Fluorescence TSQ_Zn_Protein->Fluorescence

Mechanism of this compound fluorescence upon binding to free and protein-bound zinc.

Experimental Protocols for Cellular Zinc Imaging with this compound

The following provides a generalized workflow for the application of this compound in cellular zinc imaging, which should be optimized for specific cell types and experimental conditions.

I. Preparation of this compound Stock Solution
  • Dissolve this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

II. Cell Staining Protocol
  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Washing: Gently wash the cells twice with a buffered saline solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Staining: Dilute the this compound stock solution in a buffered saline solution to a final working concentration (typically 10-50 µM). Incubate the cells with the this compound staining solution for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with the buffered saline solution to remove excess unbound this compound.

  • Imaging: Immediately proceed with fluorescence microscopy using appropriate filter sets for this compound (e.g., excitation around 360 nm and emission collection around 470-500 nm).

III. Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for using this compound to visualize intracellular zinc.

This compound Cellular Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_this compound 2. Prepare this compound Working Solution Wash1 3. Wash Cells Prepare_this compound->Wash1 Incubate 4. Incubate with this compound Wash1->Incubate Wash2 5. Wash Cells Incubate->Wash2 Imaging 6. Fluorescence Microscopy Wash2->Imaging Data_Analysis 7. Image & Data Analysis Imaging->Data_Analysis

A generalized workflow for staining and imaging intracellular zinc with this compound.

Concluding Remarks for Researchers

References

In-Depth Technical Guide: Physicochemical Properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, a compound of interest in various research and development endeavors. The data presented herein is compiled from verified chemical databases.

Physicochemical Data

The quantitative properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Weight 328.4 g/mol PubChem[1]
328.3855CymitQuimica[2]
Molecular Formula C17H16N2O3SPubChem[1], CymitQuimica[2]
CAS Number 109628-27-5PubChem[1]

Synonyms

For comprehensive literature searches and material sourcing, a list of common synonyms for this compound is provided:

  • N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide[1][2]

  • N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide[1][2]

  • 6-Methoxy-8-(4-toluenesulfonamide)quinoline[1][2]

  • TSQ[1]

  • 6-TSQ[1]

Structural and Molecular Relationship

The following diagram illustrates the relationship between the compound's nomenclature, its empirical formula, and its resulting molecular weight.

A N-(6-Methoxy-8-quinolinyl)- 4-methylbenzenesulfonamide B Molecular Formula: C17H16N2O3S A->B is represented by C Molecular Weight: 328.4 g/mol B->C results in

Molecular Relationship Diagram

References

Spectral Properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, also widely known by its designation TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), is a fluorescent probe with significant applications in the study of intracellular zinc. Its ability to form complexes with zinc ions (Zn²⁺) results in a pronounced enhancement of its fluorescence, making it a valuable tool for the detection and imaging of this biologically crucial metal ion. This technical guide provides a comprehensive overview of the spectral properties of this compound, including detailed experimental protocols and visualizations of its mechanism of action. While extensive data on its fluorescence characteristics are available, specific quantitative data for NMR, IR, and mass spectrometry are proprietary and held in spectral databases. This guide will present the available information and provide standardized methodologies for acquiring such data.

Spectral Data Summary

The spectral properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide are summarized below. The fluorescence data is well-documented in the literature, while the NMR, IR, and Mass Spectrometry data are noted as being available in specific databases, though the raw data is not publicly accessible.

Table 1: Fluorescence Spectroscopy Data
ParameterValueConditions
Excitation Maximum (λex) of Zn(this compound)₂~334 nmIn the presence of excess Zn²⁺
Emission Maximum (λem) of Zn(this compound)₂~495 nmIn the presence of excess Zn²⁺, produces a bright blue fluorescence
Emission Maximum (λem) of this compound-Zn-Protein~470 nmTernary complex formed with zinc-bound proteins
Table 2: UV-Visible Spectroscopy Data
ParameterValueNotes
Absorption Maximum (λmax)Data not publicly available. Expected in the UV range.The excitation maximum for fluorescence (~334 nm) suggests a significant absorption band in this region.
Molar Absorptivity (ε)Data not publicly available.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
SpectrumData AvailabilitySource
¹H NMRSpectral data available in commercial databases.SpectraBase (John Wiley & Sons, Inc.)
¹³C NMRSpectral data available in commercial databases.SpectraBase (Aldrich Chemical Company, Inc.)

Note: Specific chemical shifts (δ), coupling constants (J), and multiplicities are not publicly available in the searched resources.

Table 4: Infrared (IR) Spectroscopy Data
TechniqueData AvailabilitySource
FT-IRSpectral data available in commercial databases.SpectraBase (Aldrich Chemical Company, Inc., KBr Wafer)

Note: A comprehensive list of characteristic vibrational frequencies (ν) is not publicly available. Expected characteristic peaks would include those for N-H, S=O, C-O, C=N, and aromatic C-H bonds.

Table 5: Mass Spectrometry (MS) Data
TechniqueData AvailabilityNotes
Electrospray Ionization (ESI-MS)Data not publicly available.Expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight (328.39 g/mol ).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of fluorescent probes and quinoline derivatives.

UV-Visible Spectroscopy
  • Objective: To determine the absorption spectrum and molar absorptivity of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO) at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions in the same solvent to final concentrations ranging from 1 µM to 50 µM.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent using a matched pair of cuvettes.

    • Measure the absorbance of each dilution from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot absorbance at λmax versus concentration.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission spectra of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in the absence and presence of Zn²⁺.

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Sample Preparation:

    • Prepare a 10 µM solution of the compound in a suitable buffer (e.g., HEPES or Tris buffer, pH 7.4).

    • For zinc-binding studies, prepare a series of solutions containing 10 µM of the compound and varying concentrations of ZnCl₂ (from 0 to 100 µM).

  • Data Acquisition:

    • To determine the emission spectrum, set the excitation wavelength to the absorption maximum (e.g., 334 nm) and scan the emission from 350 to 600 nm.

    • To determine the excitation spectrum, set the emission wavelength to the emission maximum (e.g., 495 nm) and scan the excitation wavelengths from 250 to 450 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

    • Determine the excitation and emission maxima (λex and λem).

    • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to determine the binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, S=O, C-O, aromatic rings).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualizations

Zinc Sensing Mechanism of this compound

The following diagram illustrates the interaction of this compound with zinc ions, leading to different fluorescent species. In the absence of zinc, this compound exhibits weak fluorescence. Upon binding to zinc-containing proteins, it forms a ternary complex with an emission maximum around 470 nm. In the presence of free zinc ions, it forms a 2:1 complex, Zn(this compound)₂, which is highly fluorescent with an emission maximum around 495 nm.

TSQ_Zinc_Sensing cluster_free_this compound Low Fluorescence State cluster_bound_states High Fluorescence States cluster_protein Cellular Environment cluster_free_zinc Excess Free Zinc This compound Free this compound TSQ_Zn_Protein This compound-Zn-Protein Complex (λem ≈ 470 nm) This compound->TSQ_Zn_Protein + Zinc-Protein Zn_TSQ2 Zn(this compound)₂ Complex (λem ≈ 495 nm) This compound->Zn_TSQ2 + 2 Free Zn²⁺ ZnProtein Zinc-Protein Free_Zn Free Zn²⁺

Caption: Zinc sensing mechanism of this compound.

General Workflow for Spectroscopic Analysis

The diagram below outlines a typical experimental workflow for the comprehensive spectroscopic characterization of a compound like N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

Spectroscopic_Workflow start Compound Synthesis & Purification uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Data Analysis & Structural Elucidation uv_vis->analysis fluorescence->analysis nmr->analysis ir->analysis ms->analysis report Technical Report analysis->report

Caption: Spectroscopic analysis workflow.

Potential Antibacterial Properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no specific studies detailing the antibacterial properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide. This guide, therefore, extrapolates potential activities, mechanisms, and experimental considerations from research on structurally related quinoline-sulfonamide derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for potential future investigation.

Executive Summary

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is a hybrid molecule incorporating both a quinoline and a sulfonamide scaffold. Both of these moieties are independently known to be pharmacologically active, with numerous derivatives developed as antibacterial agents. Quinoline-based drugs, such as fluoroquinolones, are known to inhibit bacterial DNA synthesis, while sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[1] The combination of these two pharmacophores into a single chemical entity presents a compelling case for potential synergistic or novel antibacterial activity. This document outlines the potential antibacterial profile of this compound based on data from analogous structures, proposes relevant experimental protocols for its evaluation, and visualizes potential mechanisms and workflows.

Structural Analogs and Reported Antibacterial Activity

While no data exists for the target compound, numerous studies on quinoline-sulfonamide hybrids demonstrate a promising spectrum of antibacterial action. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Quantitative Data from Related Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for various quinoline-sulfonamide derivatives against common bacterial strains. This data provides a benchmark for potential efficacy that could be expected from N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

Table 1: Antibacterial Activity of Hybrid Quinoline-Sulfonamide Cadmium (II) Complex

CompoundBacterial StrainMIC (mg/mL)Inhibition Zone (mm)
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureus ATCC2592319.04 x 10⁻⁵21
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Escherichia coli ATCC25922609 x 10⁻⁵19

Data extracted from a study on hybrid quinoline-sulfonamide metal complexes.[2][3]

Table 2: Antibacterial Activity of a Quinoline-Sulfonamide Hybrid (QS-3)

CompoundBacterial StrainMIC (µg/mL)
QS-3Pseudomonas aeruginosa64

Data from a study on quinoline-sulfonamide hybrids targeting bacterial resistance. The study also noted synergistic effects with ciprofloxacin and low cytotoxicity.[4]

Potential Mechanisms of Action

The hybrid nature of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide suggests several potential mechanisms of antibacterial action.

  • Inhibition of DNA Synthesis: The quinoline moiety is a well-established inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[1] By targeting these enzymes, the compound could effectively halt bacterial proliferation.

  • Disruption of Folate Synthesis: The sulfonamide group could act as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking the synthesis of folic acid, an essential nutrient for bacteria. This pathway is absent in humans, making it a selective target.[1]

  • Dual-Target or Synergistic Action: The compound may act on both targets simultaneously, leading to a synergistic effect that could be effective against strains resistant to single-target agents.

  • Metal Chelation: 8-Hydroxyquinoline derivatives are known to chelate metal ions that are essential for bacterial enzyme function. While the target compound has a methoxy group at the 8-position, its metabolism in vivo could potentially expose a hydroxyl group, or the quinoline nitrogen and sulfonamide oxygens could participate in metal coordination.

Visualized Potential Mechanism

Potential_Mechanism_of_Action cluster_compound N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide cluster_bacterium Bacterial Cell Compound Compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Quinoline Moiety DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Sulfonamide Moiety Replication DNA Replication Blocked DNA_Gyrase->Replication Folate Folate Synthesis Blocked DHPS->Folate Death Bacterial Cell Death Replication->Death Folate->Death

Caption: Potential dual-target mechanism of action.

Recommended Experimental Protocols

To empirically determine the antibacterial properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, a standardized set of microbiological and toxicological assays is recommended.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesize & Purify Compound C Prepare Serial Dilutions A->C B Prepare Bacterial Inoculum D Inoculate Microtiter Plate B->D C->D E Incubate (18-24h, 37°C) D->E F Read Plates for Visible Growth E->F G Determine MIC Value F->G H Further Assays (MBC, Time-Kill) G->H

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assays

It is crucial to assess the compound's toxicity against mammalian cells to determine its therapeutic index.

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured in appropriate media.

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compound for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the compound concentration that causes 50% cell death.

Conclusion and Future Directions

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide represents an unexplored but promising molecule in the search for new antibacterial agents. Based on the established activity of related quinoline-sulfonamide hybrids, it is reasonable to hypothesize that this compound may exhibit significant antibacterial effects, potentially through a dual-action mechanism that could circumvent existing resistance pathways.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its antibacterial spectrum using the protocols outlined above. Should promising activity be identified, further studies including time-kill kinetics, resistance development assays, and in vivo efficacy models would be warranted to fully characterize its therapeutic potential.

References

An In-depth Technical Guide to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide for Labile Zinc Pool Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ or Zinquin, is a widely utilized fluorescent sensor for the detection and quantification of the labile zinc pool within biological systems.[1][2][3] As a membrane-permeable probe, this compound allows for the visualization and measurement of intracellular zinc dynamics, playing a crucial role in understanding the intricate involvement of zinc in cellular signaling, enzymatic activity, and disease pathogenesis.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Mechanism of Action

This compound is a fluorophore that exhibits a significant increase in fluorescence intensity upon binding to zinc ions.[1] Its mechanism of action is twofold, allowing it to interact with different fractions of the labile zinc pool:

  • Formation of Zn(this compound)2 Complex: In the presence of free or loosely bound zinc ions, two this compound molecules chelate one zinc ion to form a stable 2:1 complex, Zn(this compound)2.[1][5] This complex is characterized by a distinct fluorescence emission maximum.[1]

  • Formation of Ternary this compound-Zn-Protein Adducts: this compound can also form a 1:1:1 ternary complex with zinc that is already bound to proteins.[1][5][6] This interaction allows for the detection of zinc that is part of the metalloproteome. The fluorescence emission of these ternary adducts is typically blue-shifted compared to the Zn(this compound)2 complex.[1][6]

This dual-binding capability makes this compound a versatile tool for probing different components of the cellular labile zinc environment.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for labile zinc detection, compiled from various studies. This data is essential for the accurate interpretation of experimental results and for comparative analysis.

ParameterValueSpecies/ConditionReference
Excitation Wavelength (Ex) ~334 nmZn(this compound)2 Complex[1]
Emission Wavelength (Em) ~495 nmZn(this compound)2 Complex[1]
~470 nmThis compound-Zn-Carbonic Anhydrase[1][6]
~470 nmThis compound-Zn-Alcohol Dehydrogenase[1]
~480 nmThis compound-Zn-Zinc-Finger Peptide[1]
Dissociation Constant (Kd) 1.55 x 10⁻⁷ MThis compound-Zn-Carbonic Anhydrase[1][6]
4.86 x 10⁻⁵ MThis compound-Zn-Alcohol Dehydrogenase[1]
Quantum Yield The quantum yield of the this compound-Zn-Carbonic Anhydrase ternary complex is lower than that of the Zn(this compound)2 complex.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of labile zinc detection by this compound and a typical experimental workflow for its application in cellular imaging.

G This compound Signaling Pathway for Labile Zinc Detection cluster_extracellular Extracellular cluster_intracellular Intracellular TSQ_ext This compound (Membrane Permeable) TSQ_int This compound TSQ_ext->TSQ_int Passive Diffusion ZnTSQ2 Zn(this compound)₂ Complex (Em: ~495 nm) TSQ_int->ZnTSQ2 2:1 Binding TSQZnProtein This compound-Zn-Protein Complex (Em: ~470 nm) TSQ_int->TSQZnProtein 1:1:1 Binding LabileZn Labile Zn²⁺ Pool LabileZn->ZnTSQ2 ZnProtein Zinc-Binding Proteins ZnProtein->TSQZnProtein

Caption: this compound enters the cell and binds to labile zinc, forming distinct fluorescent complexes.

G Experimental Workflow for Cellular Zinc Imaging with this compound A Cell Culture (e.g., on coverslips) B Wash with Buffer (e.g., DPBS) A->B C Incubate with this compound Solution (e.g., 30 µM in DPBS for 30 min at 37°C) B->C D Wash with Buffer (to remove excess this compound) C->D E Fluorescence Microscopy (Ex: ~334 nm, Em: 450-500 nm) D->E F Image Acquisition and Analysis E->F

Caption: A generalized workflow for staining cells with this compound for fluorescence microscopy.

Experimental Protocols

Below are detailed methodologies for key experiments using this compound for labile zinc pool detection.

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

This protocol is adapted from methodologies described for various cell lines.[1]

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer

  • Adherent cells cultured on glass coverslips

  • Collagen-coated coverslips (optional, depending on cell type)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO, for example, at a concentration of 10-30 mM. Store aliquots at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.

  • Cell Preparation: Grow cells to the desired confluency on glass coverslips. For some cell types, coating the coverslips with collagen may be necessary for optimal adherence.

  • Washing: Gently wash the cells three times with DPBS to remove any residual culture medium.

  • This compound Loading: Prepare a working solution of this compound by diluting the stock solution in DPBS to a final concentration of 1-30 µM. The optimal concentration should be determined empirically for each cell type and experimental condition. A common starting concentration is 30 µM.[1]

  • Incubation: Incubate the cells with the this compound working solution at 37°C for 30 minutes in the dark.

  • Washing: After incubation, wash the cells three times with DPBS to remove the excess, unbound this compound.

  • Imaging: Mount the coverslips on a microscope slide with a drop of DPBS. Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., Ex/Em = 334/495 nm).[1]

Protocol 2: Quantification of Intracellular this compound and Imaged Zinc

This protocol provides a method to estimate the amount of this compound that has entered the cells and the fraction of cellular zinc it is imaging, based on spectrofluorometry.[1]

Materials:

  • This compound-stained cell suspension

  • Spectrofluorometer

  • Pyrithione (PYR)

  • Zinc chloride (ZnCl₂)

  • N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) - a cell-permeant zinc chelator

Procedure:

  • Prepare a standard curve: Create a standard curve of Zn(this compound)₂ fluorescence versus concentration by adding increasing amounts of this compound to a buffer (e.g., PBS) containing a saturating concentration of ZnCl₂ (e.g., 100 µM).

  • Measure basal fluorescence: Record the fluorescence intensity (F) of a suspension of this compound-stained cells. This represents the fluorescence from both Zn(this compound)₂ and this compound-Zn-protein complexes.

  • Determine total intracellular this compound: To the cell suspension, add pyrithione (e.g., 50 µM) and a saturating concentration of ZnCl₂ (e.g., 100 µM). This will maximize the formation of the highly fluorescent Zn(this compound)₂ complex. Record the maximum fluorescence intensity (Fmax). Using the standard curve, convert Fmax to the concentration of Zn(this compound)₂, which corresponds to the total intracellular concentration of this compound.

  • Estimate imaged zinc: From the basal fluorescence (F) and the standard curve, calculate the initial concentration of zinc bound to this compound.

  • Control for zinc-dependency: To confirm that the fluorescence is zinc-dependent, add the cell-permeant zinc chelator TPEN (e.g., 100 µM) to the cell suspension after measuring Fmax. A significant quenching of the fluorescence signal confirms that it was due to zinc binding.[1][2]

Data Analysis and Interpretation

The analysis of data obtained with this compound requires careful consideration of its dual-binding mechanism.

  • Fluorescence Microscopy: Images will typically show punctate staining, often concentrated around the nucleus, which is characteristic of this compound-Zn-protein adducts.[1][2] An increase in diffuse cytoplasmic fluorescence may indicate the formation of Zn(this compound)₂.[1] Image analysis software can be used to quantify fluorescence intensity in different cellular compartments.

  • Spectrofluorometry: The emission spectrum can provide valuable information. A peak around 470 nm suggests a predominance of this compound-Zn-protein complexes, while a peak closer to 490-495 nm indicates the presence of Zn(this compound)₂.[1][2] Deconvolution of the spectra may be necessary to estimate the relative contributions of each species.

It is important to note that this compound has been shown to image a fraction of the total cellular zinc, with estimates around 8% of the total cellular zinc being accessible to the probe under certain conditions.[1][6]

Conclusion

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a powerful and versatile fluorescent sensor for the detection of labile zinc pools in biological systems. Its ability to interact with both free and protein-bound zinc, coupled with its membrane permeability, makes it an invaluable tool for researchers in various fields. By understanding its mechanism of action and employing the detailed protocols provided in this guide, scientists can effectively utilize this compound to unravel the complex roles of zinc in health and disease. As with any fluorescent probe, careful experimental design, proper controls, and thoughtful data interpretation are paramount to obtaining reliable and meaningful results.

References

Methodological & Application

Illuminating Cellular Zinc Dynamics: A Protocol for Using TSQ in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzymatic activity, signal transduction, and gene expression. Dysregulation of zinc homeostasis is implicated in various pathological conditions, making the study of intracellular zinc dynamics a key area of research. N-(6-methoxy-8-quinolyl)-para-toluenesulfonamide (TSQ) is a membrane-permeable fluorescent sensor widely used for the detection and quantification of intracellular zinc. Upon binding to zinc, this compound exhibits a significant increase in fluorescence, providing a powerful tool to visualize and measure changes in cellular zinc concentrations. This document provides detailed protocols for the application of this compound in both adherent and suspension cell cultures for analysis by fluorescence microscopy and flow cytometry.

Mechanism of Action

This compound is a lipophilic molecule that readily crosses cell membranes. In the low-dielectric environment of the cell interior, this compound binds to labile zinc ions (Zn²⁺). This binding event forms a stable complex that is highly fluorescent, with an excitation maximum around 334 nm and an emission maximum that can vary depending on the local environment. When this compound binds to free Zn²⁺, it forms a Zn(this compound)₂ complex with an emission maximum around 495 nm. However, within the cellular milieu, this compound can also form a ternary complex with zinc that is already bound to proteins (this compound-Zn-protein), which results in a blue-shifted emission maximum near 470 nm.[1][2] This spectral shift is an important consideration for data interpretation.

Data Presentation

The following table summarizes quantitative data from a study using this compound to quantify intracellular zinc in LLC-PK1 cells. This data can serve as a reference for researchers performing similar experiments.

ParameterValueCell TypeReference
Intracellular this compound concentration29 ± 8 nmol / 10⁶ cellsLLC-PK1[1]
Intracellular Zn²⁺ bound to this compound0.71 ± 0.14 nmol Zn²⁺ / 10⁶ cellsLLC-PK1[1]
Dissociation constant (Kd) of this compound-Zn-Carbonic Anhydrase1.55 x 10⁻⁷ MIn vitro[2]

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

  • Dissolve 3.28 mg of this compound (MW: 328.39 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Aliquot and store at -20°C, protected from light.

This compound Working Solution (1-50 µM):

  • On the day of the experiment, dilute the 10 mM this compound stock solution to the desired final concentration in a suitable buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).

  • The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting concentration of 30 µM is often used.[1][3]

  • Note: The working solution should be prepared fresh and used immediately. Protect from light.

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

This protocol is suitable for visualizing intracellular zinc in cells grown on coverslips or in imaging plates.

  • Cell Seeding: Seed cells on sterile glass coverslips or in appropriate cell culture imaging dishes/plates to achieve a confluency of 50-70% on the day of the experiment.

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed DPBS or HBSS to remove any residual serum and phenol red from the culture medium.

  • This compound Loading: Add the freshly prepared this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.[1][3]

  • Washing: After incubation, remove the this compound loading solution and wash the cells three times with DPBS or HBSS to remove any extracellular probe.[1][3]

  • Imaging: Mount the coverslips on a microscope slide with a drop of mounting medium. For cells in imaging dishes/plates, add fresh DPBS or imaging buffer.

  • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for excitation around 334 nm and emission detection between 450-500 nm.[3]

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This protocol is designed for the quantitative analysis of intracellular zinc in single-cell suspensions.

  • Cell Preparation: Harvest suspension cells or detach adherent cells using a gentle, non-enzymatic method. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in DPBS or HBSS and repeat the centrifugation step.

  • Cell Counting: Resuspend the cells in a small volume of buffer and perform a cell count to adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • This compound Loading: Add an equal volume of 2X this compound working solution to the cell suspension to achieve the desired final concentration. Incubate for 30 minutes at 37°C in the dark, with occasional gentle mixing.

  • Washing: After incubation, add 5 volumes of cold DPBS or HBSS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis (e.g., FACS buffer: DPBS with 1% FBS and 0.1% sodium azide).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using UV or violet laser excitation and a blue emission filter (e.g., 450/50 nm bandpass).

Mandatory Visualizations

experimental_workflow cluster_prep Reagent & Cell Preparation cluster_staining This compound Staining cluster_analysis Analysis prep_this compound Prepare this compound Stock & Working Solutions load Incubate with this compound Working Solution (30 min, 37°C) prep_this compound->load prep_cells Culture & Prepare Cells (Adherent or Suspension) wash1 Wash Cells with Buffer prep_cells->wash1 wash1->load wash2 Wash Cells to Remove Excess this compound load->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow Flow Cytometry wash2->flow

Caption: Experimental workflow for using this compound in cell culture.

signaling_pathway stimulus External Stimulus (e.g., Oxidative Stress, Neurotransmitter) zinc_release Release of Labile Zn²⁺ from Intracellular Stores (e.g., Metallothionein, Mitochondria) stimulus->zinc_release tsq_zn_complex Fluorescent this compound-Zn²⁺ Complex zinc_release->tsq_zn_complex This compound This compound This compound->tsq_zn_complex fluorescence Detectable Fluorescence Signal tsq_zn_complex->fluorescence

Caption: this compound-based detection of intracellular zinc signaling.

References

Application Notes and Protocols for Zinc Imaging in Brain Tissue using N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, for the fluorescent imaging of zinc in brain tissue. This compound is a cell-permeable fluorescent sensor that exhibits an increase in fluorescence intensity upon binding to zinc, making it a valuable tool for studying the distribution and dynamics of this essential metal ion in neurological research.

Introduction

Zinc is a crucial trace element in the central nervous system, where it plays a vital role in a myriad of physiological processes, including neurotransmission, synaptic plasticity, and gene expression.[1] Dysregulation of zinc homeostasis has been implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2] Consequently, methods for the accurate detection and quantification of zinc in brain tissue are of paramount importance for both basic research and the development of novel therapeutic strategies.

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a well-established fluorescent probe for the detection of intracellular zinc.[3][4][5][6] Its lipophilic nature allows it to readily cross cell membranes, enabling the visualization of intracellular zinc pools.[2] Upon binding to zinc, this compound forms a fluorescent complex, providing a means to image zinc distribution within cells and tissues.

Principle of Detection

This compound itself is weakly fluorescent. However, upon forming a complex with zinc, its fluorescence quantum yield increases significantly. In a cellular environment, this compound can form a ternary complex with zinc and proteins (this compound-Zn-protein), which exhibits a distinct fluorescence emission.[5][7] This interaction allows for the visualization of protein-associated zinc. Additionally, under conditions of higher zinc concentration, a 2:1 complex of this compound and zinc (Zn(this compound)₂) can form, which has different spectral properties.[5] The fluorescence signal from this compound can be detected using standard fluorescence microscopy techniques.

Data Presentation

The following table summarizes the key quantitative data related to the use of this compound for zinc imaging.

ParameterValueReference
Excitation Maximum (this compound-Zn-Protein) ~360 nm[3]
Emission Maximum (this compound-Zn-Protein) ~470 nm[5][7]
Excitation Maximum (Zn(this compound)₂) ** Not specified
Emission Maximum (Zn(this compound)₂) **~490 nm[5]
Dissociation Constant (Kd) for this compound-Zn-Carbonic Anhydrase 1.55 x 10⁻⁷ M[7]
Recommended this compound Staining Concentration for Brain Slices 4.5 µM[8]
Recommended Staining Time for Brain Slices 90 seconds[8]

Experimental Protocols

This section provides a detailed protocol for the fluorescent staining of zinc in unfixed brain sections using this compound.

Materials
  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

  • Physiological saline (0.9% NaCl, pH 7.2)

  • Staining Buffer: 140 mM sodium barbital and 140 mM sodium acetate, adjusted to pH 10.0

  • Unfixed brain sections (cryosections recommended)

  • Fluorescence microscope with a suitable filter set (e.g., UV-2A filter: dichroic mirror at 400 nm, excitation filter at 330–380 nm, and barrier filter at 420 nm)[8]

  • Glass slides and coverslips

Protocol for Staining Unfixed Brain Slices
  • Section Preparation: Mount fresh, unfixed cryosections of the brain tissue onto glass slides.

  • Hydration: Gently wet the unfixed brain sections with physiological saline (0.9% NaCl, pH 7.2).[8]

  • Staining Solution Preparation: Prepare a 4.5 µM solution of this compound in the staining buffer (140 mM sodium barbital and 140 mM sodium acetate, pH 10.0).[8] Protect the solution from light.

  • Staining: Apply the this compound staining solution to the hydrated brain sections and incubate for 90 seconds at room temperature.[8]

  • Washing: Briefly wash the sections with physiological saline to remove excess unbound this compound.[8]

  • Mounting: Coverslip the stained sections using an appropriate aqueous mounting medium.

  • Imaging: Immediately examine the sections under a fluorescence microscope equipped with a UV-2A filter set (or equivalent) for detecting the this compound-zinc fluorescence.[8] The excitation should be in the range of 330–380 nm, and the emission should be collected above 420 nm.[8]

Visualizations

Experimental Workflow for Zinc Imaging in Brain Slices

G cluster_prep Tissue Preparation cluster_staining This compound Staining cluster_imaging Fluorescence Microscopy prep1 Obtain unfixed brain tissue prep2 Cryosection the tissue prep1->prep2 prep3 Mount sections on slides prep2->prep3 stain1 Hydrate sections with saline prep3->stain1 stain2 Apply 4.5 µM this compound solution stain1->stain2 stain3 Incubate for 90 seconds stain2->stain3 stain4 Wash with saline stain3->stain4 img1 Mount with coverslip stain4->img1 img2 Excite at 330-380 nm img1->img2 img3 Detect emission >420 nm img2->img3 img4 Image acquisition img3->img4

Caption: Workflow for staining brain slices with this compound.

Conceptual Diagram of this compound-Zinc Interaction

G This compound This compound (Low Fluorescence) Complex This compound-Zn-Protein Complex (High Fluorescence) This compound->Complex + Zn²⁺ + Protein Zinc Intracellular Zinc (Zn²⁺) Zinc->Complex Protein Cellular Protein Protein->Complex

Caption: this compound interaction with zinc and cellular proteins.

Troubleshooting

  • High Background Fluorescence: Ensure a thorough but brief washing step to remove unbound this compound. Consider using a mounting medium with an anti-fade reagent.

  • Weak Signal: Confirm the viability of the this compound solution, as it can be light-sensitive. Ensure the pH of the staining buffer is correct. Check the filter set on the microscope to ensure it is appropriate for this compound's excitation and emission spectra.

  • Photobleaching: Minimize the exposure of the stained sections to the excitation light. Acquire images promptly after staining.

Conclusion

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a valuable and widely used fluorescent probe for the visualization of zinc in brain tissue. The protocols and data provided in these application notes offer a solid foundation for researchers to employ this tool in their investigations of the role of zinc in neurological function and disease. Careful adherence to the described methodologies will facilitate the acquisition of reliable and reproducible results.

References

Revealing Neuronal Zinc: A Step-by-Step Guide to TSQ Staining

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Visualization of Labile Zinc in Neuronal Cultures and Brain Tissue

Introduction

Zinc is an essential trace element crucial for a myriad of physiological functions within the central nervous system, including neurotransmission, synaptic plasticity, and overall neuronal health. The fluorescent probe 6-methoxy-(8-p-toluenesulfonamido) quinoline (TSQ) has become a gold standard for the detection and visualization of labile, or chelatable, zinc in neuronal preparations.[1] this compound is a membrane-permeable molecule that exhibits a significant increase in fluorescence upon binding to zinc ions, making it an invaluable tool for researchers investigating the role of zinc in both normal brain function and pathological conditions. This document provides detailed protocols for the application of this compound staining in both cultured neurons and brain tissue sections, tailored for use by researchers, scientists, and drug development professionals.

Upon chelation of a Zn(II) ion, two this compound ligands form a tetrahedral complex, resulting in a significant enhancement of fluorescence.[1] The complex can be excited by ultraviolet light and emits a strong blue fluorescence, allowing for clear visualization and quantification of labile zinc pools within neurons.

Data Presentation: Quantitative Parameters for this compound Staining

The following table summarizes key quantitative data for the successful application of this compound staining. Optimization may be required depending on the specific cell type, tissue, and experimental conditions.

ParameterCultured NeuronsBrain Tissue Sections
This compound Stock Solution 1-30 mM in DMSO[1]1-30 mM in DMSO
This compound Working Solution 1-30 µM in DPBS or buffer[1]1-30 µM in PBS or buffer
Incubation Time 30 minutes at 37°C[1]60-90 minutes at room temperature
Incubation Environment Dark, humidified incubator[1]Dark, light-protected chamber
Excitation Wavelength ~334-380 nm[1]~334-380 nm
Emission Wavelength ~495 nm[1]~495 nm

Experimental Protocols

Protocol 1: this compound Staining of Cultured Neurons

This protocol outlines the steps for staining labile zinc in cultured neurons grown on glass coverslips.

Materials:

  • Cultured neurons on collagen-coated glass coverslips[1]

  • This compound (6-methoxy-(8-p-toluenesulfonamido) quinoline)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)[1]

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a 1-30 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.[1]

    • On the day of the experiment, prepare a 1-30 µM working solution by diluting the stock solution in DPBS or another suitable buffer. Protect the working solution from light.[1]

  • Cell Preparation:

    • Gently aspirate the culture medium from the coverslips.

    • Wash the cells three times with DPBS.[1]

  • This compound Staining:

    • Add the this compound working solution to the coverslips, ensuring the cells are completely covered.

    • Incubate for 30 minutes at 37°C in a dark, humidified incubator.[1]

  • Washing:

    • Aspirate the this compound working solution.

    • Wash the cells three times with DPBS to remove excess unbound probe.[1]

  • Fixation (Optional):

    • If fixation is required, incubate the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the stained neurons using a fluorescence microscope with filters appropriate for this compound (Excitation: ~334-380 nm, Emission: ~495 nm).[1]

Protocol 2: this compound Staining of Brain Tissue Sections

This protocol provides a general guideline for staining labile zinc in fresh-frozen or fixed brain tissue sections.

Materials:

  • Brain tissue sections (10-40 µm thickness)

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cryoprotectant (e.g., 30% sucrose in PBS), if using frozen sections

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • For Fresh-Frozen Sections:

      • Perfuse the animal with ice-cold PBS followed by a fixative (e.g., 4% paraformaldehyde) if desired.

      • Cryoprotect the brain in 30% sucrose in PBS until it sinks.

      • Freeze the brain and cut sections on a cryostat.

    • For Fixed Sections:

      • Follow standard fixation and sectioning protocols (e.g., paraffin embedding or vibratome sectioning).

  • Preparation of this compound Solution:

    • Prepare a 1-30 mM stock solution of this compound in DMSO and store as described in Protocol 1.

    • Prepare a 1-30 µM working solution in PBS.

  • Staining:

    • Mount the tissue sections on glass slides.

    • Wash the sections twice with PBS for 5 minutes each to rehydrate.

    • Apply the this compound working solution to the sections, ensuring complete coverage.

    • Incubate for 60-90 minutes at room temperature in a dark, light-protected chamber.

  • Washing:

    • Carefully wash the sections three times with PBS for 5 minutes each to reduce background fluorescence.

  • Mounting and Imaging:

    • Coverslip the sections using an appropriate mounting medium.

    • Visualize the staining using a fluorescence microscope with the appropriate filter set for this compound.

Mandatory Visualizations

Signaling Pathway of this compound-Zinc Interaction

TSQ_Zinc_Interaction Mechanism of this compound Fluorescence upon Zinc Binding cluster_binding Binding cluster_fluorescence Fluorescence This compound This compound (Non-fluorescent) Complex [Zn(this compound)₂] Complex (Highly Fluorescent) This compound->Complex 2 molecules Zn2 Labile Zn²⁺ Zn2->Complex Fluorescence Blue Fluorescence Emission (~495 nm) Complex->Fluorescence UV_light UV Excitation (~380 nm) UV_light->Complex

Caption: this compound binds to labile zinc, forming a fluorescent complex.

Experimental Workflow for this compound Staining of Cultured Neurons

TSQ_Workflow_Cultured_Neurons This compound Staining Workflow for Cultured Neurons prep Prepare this compound Stock and Working Solutions wash1 Wash Cultured Neurons with DPBS (3x) prep->wash1 stain Incubate with this compound Working Solution (30 min, 37°C, dark) wash1->stain wash2 Wash with DPBS (3x) stain->wash2 fix Optional: Fix with 4% PFA wash2->fix mount Mount Coverslip on Slide fix->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for staining cultured neurons with this compound.

Experimental Workflow for this compound Staining of Brain Tissue

TSQ_Workflow_Brain_Tissue This compound Staining Workflow for Brain Tissue prep_tissue Prepare Brain Tissue Sections (Cryo or Fixed) rehydrate Rehydrate Sections in PBS (2x, 5 min) prep_tissue->rehydrate prep_sol Prepare this compound Working Solution stain Incubate with this compound Solution (60-90 min, RT, dark) prep_sol->stain rehydrate->stain wash Wash with PBS (3x, 5 min) stain->wash mount Coverslip Section wash->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for this compound staining of brain tissue sections.

References

Application Notes and Protocols for Live-Cell Imaging with N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, is a membrane-permeable fluorescent sensor widely utilized for the detection and imaging of intracellular zinc (Zn²⁺). As an essential trace element, zinc plays a critical role in a myriad of cellular processes, including enzymatic activity, gene expression, and signal transduction. Dysregulation of zinc homeostasis has been implicated in various pathological conditions, including cancer and neurodegenerative diseases. This compound's ability to form fluorescent complexes with zinc makes it an invaluable tool for studying the dynamics of intracellular zinc in living cells, offering insights into cellular health, disease progression, and the mechanism of action of therapeutic compounds.

Principle of Detection

This compound is a fluorophore that exhibits a significant increase in fluorescence intensity upon binding to zinc ions. In its unbound state, this compound has minimal fluorescence. When it chelates intracellular zinc, it forms a stable, highly fluorescent complex. This property allows for the visualization and relative quantification of intracellular "labile" or "chelatable" zinc pools. Notably, the fluorescence emission spectrum of the this compound-zinc complex can vary depending on its molecular environment. When this compound forms a 2:1 complex with zinc (Zn(this compound)₂), it typically emits light at a longer wavelength (around 495 nm) compared to when it forms a ternary complex with a zinc-binding protein (this compound-Zn-Protein), which emits at a shorter wavelength (around 470 nm)[1]. This spectral shift can provide insights into the nature of the intracellular zinc environment.

Applications in Research and Drug Development

  • Monitoring Intracellular Zinc Homeostasis: this compound is instrumental in studying the uptake, efflux, and subcellular distribution of zinc in response to various stimuli or experimental conditions.

  • Investigating the Role of Zinc in Signaling Pathways: Changes in intracellular zinc concentrations, often referred to as "zinc signals," are involved in various signaling cascades. This compound allows for the real-time visualization of these signals, helping to elucidate the role of zinc as a second messenger.

  • Studying Zinc-Related Pathologies: this compound can be used to compare intracellular zinc levels in healthy versus diseased cells, providing insights into the role of zinc dysregulation in conditions like cancer, diabetes, and neurodegenerative disorders.

  • Drug Discovery and High-Throughput Screening: The fluorescence-based readout of this compound makes it suitable for high-throughput screening (HTS) assays to identify compounds that modulate intracellular zinc concentrations. Such compounds could be potential therapeutic agents for diseases linked to zinc dyshomeostasis. For example, this compound can be used to screen for inhibitors or activators of zinc transporters or to identify drugs that induce changes in intracellular zinc as part of their mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) for easy reference and comparison.

ParameterValueCell Type / ConditionReference
Excitation Wavelength (Ex) ~334 nmIn solution[2]
Emission Wavelength (Em) ~495 nm (as Zn(this compound)₂)In solution[2]
~470 nm (as this compound-Zn-Protein)LLC-PK1 cells[1]
Dissociation Constant (Kd) 1.55 x 10⁻⁷ MFor the ternary complex with Zn-carbonic anhydrase[1]
Typical Working Concentration 30 - 100 µMVarious cell lines
Typical Incubation Time 30 minutesVarious cell lines[2]
Percentage of Cellular Zn²⁺ Imaged ~8%LLC-PK1 cells[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Zinc using this compound

This protocol provides a step-by-step guide for staining live cells with this compound and subsequent imaging using fluorescence microscopy.

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., HBSS)

  • Cell culture medium

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

  • (Optional) N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) as a negative control (zinc chelator)

  • (Optional) Zinc sulfate (ZnSO₄) and Pyrithione as a positive control

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • (Optional) Prepare a 10 mM stock solution of TPEN in DMSO.

    • (Optional) Prepare a 100 mM stock solution of ZnSO₄ in deionized water and a 1 mM stock solution of Pyrithione in DMSO.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow under standard cell culture conditions.

  • This compound Staining:

    • On the day of the experiment, remove the cell culture medium.

    • Wash the cells twice with warm PBS or imaging buffer.

    • Prepare a fresh working solution of this compound in PBS or imaging buffer at a final concentration of 30-100 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with the this compound working solution for 30 minutes at 37°C in the dark.

  • Washing:

    • After incubation, remove the this compound solution and wash the cells three times with warm PBS or imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for detecting this compound fluorescence (e.g., excitation ~340/20 nm, emission ~460/50 nm).

    • Acquire images using consistent settings for all experimental conditions to allow for comparative analysis.

  • (Optional) Controls:

    • Negative Control (Zinc Depletion): After this compound staining and initial imaging, treat the cells with 10-50 µM TPEN for 5-10 minutes. A significant decrease in fluorescence intensity confirms that the signal is zinc-dependent.

    • Positive Control (Maximum Fluorescence): After this compound staining, treat the cells with a combination of ZnSO₄ (e.g., 50 µM) and Pyrithione (e.g., 5 µM) for 5-10 minutes. A marked increase in fluorescence intensity indicates that the probe is responsive to an influx of zinc.

Protocol 2: High-Throughput Screening for Modulators of Intracellular Zinc

This protocol outlines a workflow for using this compound in a high-throughput screening format to identify compounds that alter intracellular zinc levels.

Materials:

  • All materials from Protocol 1

  • 96- or 384-well clear-bottom black plates

  • Compound library

  • Automated liquid handling system (optional but recommended)

  • Plate reader with fluorescence detection capabilities (top or bottom read)

Procedure:

  • Cell Seeding:

    • Seed cells into 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the compound library in cell culture medium.

    • Remove the old medium from the cell plates and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

    • Incubate the cells with the compounds for the desired treatment period.

  • This compound Staining:

    • Following compound treatment, wash the cells with PBS using a plate washer or by manual aspiration and dispensing.

    • Add the this compound working solution (30-100 µM in imaging buffer) to all wells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • After incubation, wash the cells three times with PBS.

    • Add fresh imaging buffer to each well.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission settings for this compound.

  • Data Analysis:

    • Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells.

    • Identify "hits" as compounds that cause a statistically significant increase or decrease in this compound fluorescence compared to the control.

    • Hits can be further validated and characterized in secondary assays.

Visualizations

Experimental Workflow for Live-Cell Zinc Imaging

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis cluster_controls Optional Controls cell_culture 1. Cell Culture (on glass-bottom dish) tsq_prep 2. Prepare this compound Working Solution wash1 3. Wash Cells (PBS) tsq_prep->wash1 stain 4. Incubate with this compound (30 min, 37°C) wash1->stain wash2 5. Wash Cells (PBS) stain->wash2 add_buffer 6. Add Imaging Buffer wash2->add_buffer image 7. Fluorescence Microscopy add_buffer->image analysis 8. Data Analysis image->analysis tpen Add TPEN (Negative Control) image->tpen zn_pyr Add Zn²⁺ + Pyrithione (Positive Control) image->zn_pyr G cluster_main Zinc-Mediated Apoptosis Regulation apoptotic_stimuli Apoptotic Stimuli (e.g., Oxidative Stress) zinc_depletion Decreased Labile Zinc apoptotic_stimuli->zinc_depletion caspase_activation Caspase Activation (e.g., Caspase-3) zinc_depletion->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis zinc_homeostasis Zinc Homeostasis caspase_inhibition Caspase Inhibition zinc_homeostasis->caspase_inhibition caspase_inhibition->caspase_activation Inhibits cell_survival Cell Survival caspase_inhibition->cell_survival This compound This compound Visualization This compound->zinc_depletion Monitors This compound->zinc_homeostasis Monitors

References

Application Notes and Protocols for TSQ Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) is a cell-permeable fluorescent sensor used for the detection of intracellular labile zinc (Zn²⁺).[1] Unlike some other zinc probes, this compound itself is non-fluorescent and only exhibits a significant increase in fluorescence upon binding to zinc.[1] This "turn-on" characteristic makes it a valuable tool for imaging and quantifying changes in intracellular zinc pools, which are implicated in a wide range of physiological and pathological processes, including neurotransmission, gene expression, and apoptosis. Abnormal zinc homeostasis is also linked to several neurodegenerative diseases, making this compound a relevant probe in drug development and neuroscience research.[2]

Mechanism of Action

This compound is a membrane-permeant molecule that can readily cross the cell membrane and enter the cytoplasm.[3] In the intracellular environment, this compound selectively binds to labile Zn²⁺ ions. It is important to note that this compound can form two types of fluorescent complexes within the cell:

  • Zn(this compound)₂ Complex: In this complex, two this compound molecules chelate a single Zn²⁺ ion. This complex is characterized by a fluorescence emission maximum around 490-495 nm.[1][3]

  • Ternary this compound-Zn-Protein Adducts: this compound can also bind to zinc that is already associated with proteins, forming a ternary complex. This interaction often results in a blue-shifted fluorescence emission maximum, typically around 470 nm.[3][4]

The formation of these different complexes should be considered when interpreting fluorescence data, as the spectral properties can provide insights into the nature of the zinc pools being imaged.[4]

Quantitative Data

The following table summarizes the key quantitative properties of the this compound fluorescent probe.

ParameterValueNotes
Excitation Wavelength (Ex) ~334 nmOptimal excitation for Zn²⁺-bound this compound.[3]
Emission Wavelength (Em) ~495 nm (for Zn(this compound)₂)This is the emission maximum for the 2:1 complex of this compound and Zn²⁺.[3]
Emission Wavelength (Em) ~470 nm (for this compound-Zn-protein)A blue-shift in emission is observed when this compound forms a ternary complex with protein-bound zinc.[3]
Dissociation Constant (Kd) 1.55 x 10⁻⁷ M (for Zn-carbonic anhydrase adduct)This value reflects the affinity of this compound for zinc within a specific protein complex.[3]
Dissociation Constant (Kd) 4.86 x 10⁻⁵ M (for alcohol dehydrogenase adduct)The affinity of this compound for protein-bound zinc can vary depending on the protein.[3]
Working Concentration 1-30 µMThe optimal concentration should be determined empirically for each cell type and experimental condition.[3]
Incubation Time 30 minutesA typical incubation time for staining cultured cells.[1][3]

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

  • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[3]

Working Buffer:

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or another suitable physiological buffer can be used for preparing the this compound working solution and for washing cells.[3]

Cell Staining Protocol for Cultured Cells
  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency. For some cell types, coating the culture surface with materials like collagen may improve adherence.[3]

  • Washing: Gently wash the cells three times with warm DPBS to remove any residual culture medium.[3]

  • This compound Staining:

    • Prepare a fresh this compound working solution by diluting the 10 mM stock solution in warm DPBS to the desired final concentration (typically between 1-30 µM).[3]

    • Completely cover the cells with the this compound working solution.

    • Incubate the cells for 30 minutes at 37°C in the dark.[1][3]

  • Post-Staining Wash: After incubation, remove the this compound working solution and wash the cells three times with warm DPBS to remove any unbound probe.[3]

  • Imaging: The cells are now ready for fluorescence microscopy. Image the cells immediately using appropriate filter sets for this compound (Excitation: ~334 nm, Emission: 450-500 nm).[3]

Controls for Specificity

To ensure that the observed fluorescence is specific to intracellular zinc, the following controls are recommended:

  • Zinc Depletion (Negative Control): Treat cells with a membrane-permeable zinc chelator, such as N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), prior to this compound staining. This should result in a significant reduction in fluorescence.

  • Zinc Overload (Positive Control): To confirm the responsiveness of the probe, cells can be treated with a zinc ionophore, such as pyrithione, in the presence of exogenous zinc. This should lead to a substantial increase in fluorescence.[1]

Experimental Workflow Diagram

TSQ_Workflow cluster_prep Cell and Reagent Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition and Analysis cluster_controls Experimental Controls cell_culture Culture cells on coverslips/imaging plates wash1 Wash cells with DPBS cell_culture->wash1 reagent_prep Prepare this compound stock and working solutions stain Incubate with this compound (30 min, 37°C) reagent_prep->stain wash1->stain wash2 Wash cells to remove unbound this compound stain->wash2 neg_control Negative Control (TPEN) stain->neg_control pos_control Positive Control (Zinc + Ionophore) stain->pos_control microscopy Fluorescence Microscopy (Ex: ~334 nm, Em: 450-500 nm) wash2->microscopy analysis Image analysis and quantification microscopy->analysis neg_control->microscopy pos_control->microscopy

Caption: Experimental workflow for this compound fluorescence microscopy.

Signaling Pathway Diagram

TSQ_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TSQ_out This compound TSQ_in This compound TSQ_out->TSQ_in Membrane Permeation ZnTSQ2 Zn(this compound)₂ (Em: ~495 nm) TSQ_in->ZnTSQ2 TSQ_Zn_Protein This compound-Zn-Protein (Em: ~470 nm) TSQ_in->TSQ_Zn_Protein labile_zinc Labile Zn²⁺ Pool labile_zinc->ZnTSQ2 protein_zinc Protein-Bound Zn²⁺ protein_zinc->TSQ_Zn_Protein

References

Quantification of intracellular zinc using N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantification of Intracellular Zinc Using N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ/Zinquin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as this compound (Tosyl-Quinolone), is a fluorescent sensor widely used for the detection of intracellular zinc. For cellular applications, its membrane-permeable ethyl ester derivative, Zinquin ethyl ester , is typically used. Once inside the cell, cytosolic esterases cleave the ester group, trapping the active probe (Zinquin/TSQ) in the cytoplasm.[1][2] Upon binding to labile zinc ions (Zn²⁺), the probe exhibits a significant increase in fluorescence intensity, allowing for the visualization and quantification of intracellular zinc pools.

Zinc is a critical second messenger in numerous signaling pathways, including those regulating apoptosis, proliferation, and neuronal transmission.[3][4] Therefore, accurately quantifying its intracellular concentration is vital for understanding these processes.

It is important to note that while Zinquin is a powerful tool, its fluorescence signal in a cellular context can be complex. Evidence suggests that Zinquin may not only bind to the "free" labile Zn²⁺ pool but can also form ternary complexes with protein-bound zinc.[5][6] Consequently, the methods described here provide a robust means to quantify changes in Zinquin-reactive zinc, which is an essential parameter for assessing zinc signaling, though it may not exclusively represent the free ionic concentration.

Quantitative Data and Probe Properties

The following table summarizes the key properties of Zinquin/TSQ for experimental design and data interpretation.

PropertyValueNotes
Probe Name N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamideAlso known as this compound. The cell-permeable form is Zinquin ethyl ester.
Molecular Formula C₂₁H₂₂N₂O₅S (Zinquin ethyl ester)MW: 414.5 g/mol [1]
Excitation Max (λex) ~365-368 nm[1][7]Ultraviolet (UV) range.
Emission Max (λem) ~480-490 nm[1][7]Results in a bright blue fluorescence upon binding Zn²⁺.
Complex Stoichiometry 2:1 (Zinquin:Zn²⁺)Forms a stable Zn(Zinquin)₂ complex.[8]
Dissociation Constant (Kd) Variable / Context-DependentThe Kd for the simple Zn(Zinquin)₂ complex is not consistently reported in literature for physiological conditions. It is highly sensitive to the local environment. For quantitative analysis, in situ calibration is strongly recommended over reliance on a theoretical Kd value.
Quantum Yield (Φ) Not consistently reportedThe efficiency of photon emission after absorption is not well-established for the Zn(Zinquin)₂ complex in the literature.
Solubility DMSO, DMF, Ethanol[1]Prepare concentrated stock solutions in anhydrous DMSO.

Experimental Protocols

Preparation of Reagents
  • Zinquin Ethyl Ester Stock Solution (10 mM):

    • Dissolve 4.15 mg of Zinquin ethyl ester in 1 mL of anhydrous DMSO.

    • Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.[2]

  • Hanks' Balanced Salt Solution (HBSS):

    • Prepare or purchase HBSS (with Ca²⁺ and Mg²⁺, without phenol red) to maintain cell viability during the experiment.

  • TPEN Stock Solution (5 mM):

    • Prepare a 5 mM stock solution of N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a heavy metal chelator, in DMSO. Store at -20°C.

  • Zinc Chloride and Pyrithione Solutions:

    • Prepare a 100 mM stock solution of ZnCl₂ in sterile water.

    • Prepare a 10 mM stock solution of Pyrithione (a zinc ionophore) in DMSO. Store at -20°C.

Cell Preparation and Probe Loading

This protocol is a general guideline and should be optimized for your specific cell type.

  • Cell Seeding: Seed cells onto a suitable imaging platform (e.g., glass-bottom dishes, 96-well imaging plates) at a density that will result in 60-80% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Washing: Gently wash the cells twice with pre-warmed HBSS to remove serum, which can contain esterases and zinc.

  • Probe Loading:

    • Dilute the 10 mM Zinquin ethyl ester stock solution into pre-warmed HBSS to a final working concentration of 5-25 µM.[2][9] The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.

    • Incubate the cells with the Zinquin loading solution for 15-30 minutes at 37°C, protected from light.[2]

  • Washing: Wash the cells twice with pre-warmed HBSS to remove excess extracellular probe.

  • Imaging: Add fresh, pre-warmed HBSS to the cells. The cells are now ready for imaging. Proceed immediately to image acquisition.

Image Acquisition
  • Microscope: Use a fluorescence microscope equipped with a UV light source and filters appropriate for DAPI or similar UV-excitable dyes.

  • Excitation: Use an excitation filter centered around 365 nm.

  • Emission: Use an emission filter centered around 480 nm.

  • Image Capture: Acquire baseline fluorescence images of the resting cells (F). Use consistent acquisition settings (e.g., exposure time, gain) for all experimental conditions to ensure comparability.

In Situ Calibration for Quantification

To quantify changes in Zinquin-reactive zinc, it is essential to determine the probe's full dynamic range within the cells under your experimental conditions. This is achieved by measuring the minimum (F_min) and maximum (F_max) fluorescence signals.[4]

  • Record Baseline Fluorescence (F): Capture images from your untreated or resting cells loaded with Zinquin as described above.

  • Determine Minimum Fluorescence (F_min):

    • To the same cells, add the zinc chelator TPEN to a final concentration of 50 µM.

    • Incubate for 5-10 minutes at 37°C.

    • Capture images using the same acquisition settings. The resulting signal represents the fluorescence of the zinc-free probe and any background fluorescence.

  • Determine Maximum Fluorescence (F_max):

    • Wash out the TPEN thoroughly with HBSS (3-4 washes).

    • Add a solution containing a saturating concentration of zinc. A common method is to use 100 µM ZnCl₂ in combination with 10 µM Pyrithione (a zinc ionophore) in HBSS.[10] This will drive extracellular zinc into the cells and saturate the intracellular Zinquin probe.

    • Incubate for 5-10 minutes at 37°C.

    • Capture images using the same acquisition settings. The resulting signal represents the fluorescence of the fully zinc-bound probe.

Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity from regions of interest (ROIs) drawn within the cytoplasm of the cells for each condition (F, F_min, F_max).

  • Background Subtraction: For each image, select a background region with no cells and subtract this value from your cellular fluorescence measurements.

  • Relative Quantification: The change in Zinquin-reactive zinc can be expressed as a fractional saturation or percentage of the dynamic range:

    • Fractional Saturation = (F - F_min) / (F_max - F_min) This ratiometric approach normalizes the data, corrects for variations in probe loading between cells, and provides a robust method for comparing zinc levels across different experimental groups.

Visualizations

Experimental Workflow

G cluster_prep Cell & Probe Preparation cluster_acq Image Acquisition & Calibration cluster_analysis Data Analysis seed Seed Cells on Imaging Plate culture Culture Overnight (37°C, 5% CO2) seed->culture wash1 Wash with HBSS culture->wash1 load Load with 5-25 µM Zinquin Ethyl Ester (15-30 min) wash1->load wash2 Wash to Remove Excess Probe load->wash2 img_rest Image Resting Cells (F) (Ex: 365 nm, Em: 480 nm) wash2->img_rest add_tpen Add 50 µM TPEN (Chelator) img_rest->add_tpen img_min Image Minimum Fluorescence (F_min) add_tpen->img_min add_zn Add 100 µM ZnCl2 + 10 µM Pyrithione img_min->add_zn img_max Image Maximum Fluorescence (F_max) add_zn->img_max measure Measure Mean Intensity (F, F_min, F_max) img_max->measure calculate Calculate Fractional Saturation: (F - F_min) / (F_max - F_min) measure->calculate G stimulus Apoptotic Stimulus (e.g., Oxidative Stress) mt Metallothionein (Zinc Reservoir) stimulus->mt induces Zn²⁺ release zinc Labile Intracellular Zn²⁺ Pool mt->zinc releases caspase9 Active Caspase-9 zinc->caspase9 inhibits caspase3 Active Caspase-3 zinc->caspase3 inhibits procaspase9 Pro-Caspase-9 procaspase9->caspase9 activates procaspase3 Pro-Caspase-3 caspase9->procaspase3 cleaves & activates procaspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Application Notes and Protocols for Preparing TSQ Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide), a widely used fluorescent zinc sensor. Adherence to these guidelines is crucial for ensuring the quality and reliability of experimental results.

Introduction

This compound is a membrane-permeable fluorescent probe used for the detection of intracellular zinc ions (Zn²⁺). It forms a fluorescent complex with zinc, allowing for the visualization and quantification of labile zinc pools within cells.[1][2] Proper preparation of a concentrated stock solution is a critical first step for accurate and reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Synonyms 6-Methoxy-8-p-toluenesulfonamido-quinoline, N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide
Molecular Formula C₁₇H₁₆N₂O₃S
Molecular Weight 328.38 g/mol [1]
Appearance Off-white to beige solid powder[1]
Excitation Maximum (Ex) ~334 nm[3][4]
Emission Maximum (Em) ~495 nm (when complexed with Zn²⁺)[3][4]

Solubility and Recommended Solvents

This compound exhibits limited solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubilityNotesReference
DMSO ≥ 80 mg/mL (243.61 mM)Sonication may be required for complete dissolution at high concentrations.[5]
Aqueous Buffers PoorDirect dissolution in aqueous buffers is not recommended for stock solutions.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to working concentrations.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 328.38 g/mol = 3.28 mg

  • Weigh the this compound powder:

    • Carefully weigh out 3.28 mg of this compound powder using an analytical balance and place it into a microcentrifuge tube or amber glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the this compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

The working concentration of this compound can vary depending on the cell type and experimental design but typically ranges from 1 to 10 µM.[5]

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution in an appropriate buffer (e.g., DPBS or other physiological buffers) to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution:

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of buffer.

  • Mix thoroughly by gentle vortexing or inversion.

  • The working solution should be prepared fresh and used immediately. Protect the solution from light.

Storage and Stability

Proper storage of the this compound stock solution is critical to maintain its integrity and performance.

Storage ConditionShelf LifeNotesReference
Powder Up to 3 years at -20°CStore in a desiccator to minimize moisture exposure.[5]
Stock Solution in DMSO Up to 1 year at -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.[5]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Visualized Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution and subsequent working solutions.

TSQ_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Mass dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C to -80°C (Protected from Light) aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw dilute Dilute in Buffer (e.g., 1-10 µM) thaw->dilute C1V1 = C2V2 use Use Immediately in Experiment dilute->use

Caption: Workflow for this compound stock and working solution preparation.

Signaling Pathway and Experimental Logic

The following diagram illustrates the mechanism of this compound as a fluorescent zinc sensor in a cellular context.

TSQ_Mechanism cluster_cell Cellular Environment cluster_detection Detection tsq_out This compound (Membrane Permeable) cell_membrane Cell Membrane tsq_out->cell_membrane Passive Diffusion tsq_in Intracellular this compound cell_membrane->tsq_in tsq_zn_complex This compound-Zn²⁺ Complex (Fluorescent) tsq_in->tsq_zn_complex zn Labile Zn²⁺ Pool zn->tsq_zn_complex Binding excitation Excite at ~334 nm tsq_zn_complex->excitation emission Detect Emission at ~495 nm excitation->emission microscope Fluorescence Microscopy emission->microscope

Caption: Mechanism of this compound for intracellular zinc detection.

References

Application Notes and Protocols: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) in the Study of Zinc Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, is a cell-permeable fluorescent sensor widely employed in the study of intracellular zinc (Zn²⁺) signaling. As a lipophilic molecule, this compound can readily cross cell membranes, enabling the visualization of vesicular and protein-bound zinc pools. Its utility lies in its ability to form a fluorescent complex with zinc, providing insights into the spatial and temporal dynamics of this crucial second messenger in various biological processes, including neurotransmission, apoptosis, and gene expression.

Upon binding to zinc, this compound exhibits a significant increase in fluorescence intensity and a characteristic blue shift in its emission spectrum. Notably, this compound can form a 2:1 complex with free zinc ions, denoted as Zn(this compound)₂, which has an emission maximum of approximately 490 nm. However, within the cellular environment, this compound predominantly forms a ternary complex with zinc that is already associated with proteins (this compound-Zn-protein). This ternary adduct is characterized by a fluorescence emission maximum around 470 nm.[1][2] This spectral distinction is critical for interpreting experimental results and understanding the nature of the zinc pools being imaged.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.

ParameterValueNotes
Alternative Names 6-methoxy-8-p-toluenesulfonamido-quinoline
Excitation Wavelength (Ex) ~334 nmOptimal excitation for fluorescence microscopy.
Emission Wavelength (Em) ~495 nm for Zn(this compound)₂; ~470 nm for this compound-Zn-proteinThe emission maximum shifts depending on the binding state of zinc.[1][2]
Dissociation Constant (Kd) 1.55 x 10⁻⁷ M (for this compound-Zn-Carbonic Anhydrase)The affinity of this compound for zinc can vary depending on the protein to which zinc is bound.[1][2]
4.86 x 10⁻⁵ M (for this compound-Zn-Alcohol Dehydrogenase)[1]
Working Concentration 1-30 µMOptimal concentration should be determined empirically for each cell type and experimental condition.[3]
Solubility Soluble in DMSOPrepare stock solutions in DMSO before diluting in aqueous buffers.

Signaling Pathway and Mechanism of Action

Zinc signaling pathways are integral to numerous cellular functions. An external stimulus, such as a neurotransmitter or an oxidative stressor, can trigger an influx of extracellular zinc or the release of zinc from intracellular stores like the endoplasmic reticulum, mitochondria, or metallothioneins. This transient increase in intracellular zinc concentration can then modulate the activity of various enzymes, transcription factors, and other proteins, thereby initiating a downstream signaling cascade. This compound allows for the visualization of these dynamic changes in intracellular zinc levels.

ZincSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ext_Stimulus External Stimulus (e.g., Neurotransmitter, Oxidative Stress) Receptor Membrane Receptor Ext_Stimulus->Receptor binds Ext_Zn Extracellular Zn²⁺ IonChannel Ion Channel Ext_Zn->IonChannel Receptor->IonChannel activates Int_Stores Intracellular Stores (ER, Mitochondria, Metallothioneins) Receptor->Int_Stores triggers release Free_Zn Increased Intracellular [Zn²⁺] IonChannel->Free_Zn influx Int_Stores->Free_Zn TSQ_Probe This compound Free_Zn->TSQ_Probe binds Signaling_Cascade Downstream Signaling Cascade Free_Zn->Signaling_Cascade modulates TSQ_Zn_Complex Fluorescent This compound-Zn-Protein Complex TSQ_Probe->TSQ_Zn_Complex TSQ_Zn_Complex->Free_Zn visualizes Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling_Cascade->Cellular_Response

Diagram of a generalized zinc signaling pathway and the role of this compound.

Experimental Protocols

Protocol 1: General Staining of Intracellular Zinc in Cultured Cells

This protocol provides a basic procedure for staining and visualizing intracellular zinc pools in adherent cell cultures using this compound.

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer

  • Adherent cells cultured on glass coverslips

  • Fluorescence microscope with appropriate filters for DAPI/blue fluorescence (Ex ~334 nm, Em ~470-495 nm)

Procedure:

  • Prepare a 10 mM this compound stock solution: Dissolve the required amount of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Prepare Working Solution: On the day of the experiment, dilute the 10 mM this compound stock solution in DPBS or serum-free medium to a final working concentration of 1-30 µM. The optimal concentration should be determined for each cell type to maximize signal and minimize toxicity. A common starting concentration is 30 µM.[3]

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells three times with warm DPBS.[3] c. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.[3]

  • Washing: a. Aspirate the this compound working solution. b. Wash the cells three times with warm DPBS to remove any unbound probe.[3]

  • Imaging: a. Mount the coverslip on a microscope slide with a drop of DPBS or an appropriate mounting medium. b. Immediately visualize the cells using a fluorescence microscope. Use an excitation wavelength of approximately 334 nm and collect the emission between 470 nm and 495 nm.[3]

Protocol1_Workflow Start Start: Adherent Cells on Coverslips Prepare_this compound Prepare this compound Working Solution (1-30 µM in DPBS) Start->Prepare_this compound Wash1 Wash Cells 3x with DPBS Prepare_this compound->Wash1 Incubate Incubate with this compound Solution (30 min, 37°C, in the dark) Wash1->Incubate Wash2 Wash Cells 3x with DPBS Incubate->Wash2 Image Fluorescence Microscopy (Ex: ~334 nm, Em: ~470-495 nm) Wash2->Image End End: Image Acquisition Image->End

Experimental workflow for general intracellular zinc staining with this compound.
Protocol 2: Monitoring Zinc Flux in Neuronal Cultures

This protocol is adapted for studying dynamic changes in intracellular zinc concentrations in primary neurons, for instance, following depolarization or glutamate receptor activation.

Materials:

  • All materials from Protocol 1

  • Primary neuronal cell culture

  • Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer

  • Stimulation solution (e.g., high potassium HBSS, or HBSS containing glutamate)

  • Control solution (e.g., normal HBSS)

  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) as a zinc chelator (for control experiments)

Procedure:

  • Prepare and stain neurons: Follow steps 1-5 from Protocol 1, using primary neurons cultured on coverslips.

  • Baseline Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage, bathed in normal HBSS. b. Acquire a baseline fluorescence image before stimulation.

  • Stimulation: a. Perfuse the cells with the stimulation solution (e.g., high potassium HBSS to induce depolarization and zinc influx through voltage-gated calcium channels). b. Acquire images at regular intervals during and after stimulation to monitor changes in this compound fluorescence.

  • Control Experiments: a. To confirm that the observed fluorescence changes are due to zinc, pre-incubate a separate set of stained cells with the cell-permeable zinc chelator TPEN (e.g., 10-50 µM) for 10-15 minutes before stimulation. The fluorescence signal should be significantly quenched. b. Perform a negative control by perfusing with the control solution (normal HBSS) to ensure that fluorescence changes are not due to photobleaching or other artifacts.

  • Data Analysis: a. Quantify the fluorescence intensity of individual neurons or regions of interest over time. b. Normalize the fluorescence change (ΔF/F₀) to the baseline fluorescence (F₀) to compare results across different cells and experiments.

Protocol 3: Investigating the Role of Zinc in Apoptosis

This protocol outlines a method to assess changes in intracellular zinc levels during the induction of apoptosis.

Materials:

  • All materials from Protocol 1

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide) for parallel experiments

Procedure:

  • Induce Apoptosis: Treat cultured cells with the chosen apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

  • Stain with this compound: At the desired time points post-treatment, stain both the treated and control cells with this compound following Protocol 1 (steps 4-6).

  • Image and Quantify: Acquire fluorescence images of both treated and control cells. Quantify the average this compound fluorescence intensity per cell for each condition. An increase or decrease in this compound fluorescence in the treated cells compared to the control can indicate a change in intracellular zinc concentration associated with apoptosis.

  • Correlate with Apoptosis Markers: In a parallel experiment, treat cells with the same apoptotic stimulus and stain with an apoptosis marker like Annexin V to confirm the induction of apoptosis and to correlate the timing of zinc changes with the progression of apoptosis.

Logical Relationship of this compound Fluorescence to Zinc Binding

The fluorescence of this compound is directly dependent on its interaction with zinc. In its unbound state, the fluorescence of this compound is low. Upon binding to zinc, a significant enhancement in fluorescence is observed. The nature of this fluorescence provides clues about the local zinc environment.

TSQ_Mechanism cluster_states States of this compound cluster_properties Fluorescence Properties cluster_complexes Types of Fluorescent Complexes cluster_emission Emission Maxima Unbound Unbound this compound Zn_Bound This compound Bound to Zn²⁺ Unbound->Zn_Bound + Zn²⁺ Low_Fluorescence Low Fluorescence Unbound->Low_Fluorescence exhibits Zn_Bound->Unbound - Zn²⁺ High_Fluorescence High Fluorescence Zn_Bound->High_Fluorescence exhibits TSQ_Zn_Protein This compound-Zn-Protein (Ternary Complex) High_Fluorescence->TSQ_Zn_Protein primarily as Zn_TSQ2 Zn(this compound)₂ (2:1 Complex) High_Fluorescence->Zn_TSQ2 can also be Em_470 ~470 nm TSQ_Zn_Protein->Em_470 emits at Em_490 ~490 nm Zn_TSQ2->Em_490 emits at

References

Application of Triple Quadrupole Mass Spectrometry (TSQ) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple Quadrupole Mass Spectrometry (TSQ), often coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool in neuroscience research. Its high sensitivity, selectivity, and quantitative capabilities allow for the precise measurement of a wide range of molecules in complex biological matrices such as brain tissue, cerebrospinal fluid (CSF), and plasma. This enables researchers to gain critical insights into neurotransmission, synaptic function, disease pathogenesis, and the effects of therapeutic interventions. This document provides an overview of key applications, detailed experimental protocols, and quantitative data to facilitate the integration of this compound technology into neuroscience research workflows.

Key Applications in Neuroscience

Triple quadrupole mass spectrometry is a powerful platform for targeted quantification of a diverse range of biomolecules crucial to understanding nervous system function and disease. Key applications include:

  • Neurotransmitter and Metabolite Quantification: Accurate measurement of neurotransmitters like dopamine, serotonin, GABA, and glutamate, along with their metabolites, is fundamental to studying neuronal communication and its dysregulation in neurological and psychiatric disorders.[1][2]

  • Neuropeptide Analysis: this compound enables the quantification of neuropeptides, which act as neuromodulators and play roles in various physiological processes including pain, mood, and appetite.

  • Biomarker Discovery and Validation: The high sensitivity of this compound makes it ideal for identifying and validating biomarkers for neurodegenerative diseases such as Alzheimer's and Parkinson's disease in accessible biofluids like CSF and blood.[3]

  • Synaptic Proteomics: Targeted quantification of synaptic proteins using Multiple Reaction Monitoring (MRM) on a this compound instrument allows for the investigation of changes in synaptic composition and function associated with learning, memory, and disease.[4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In drug development, this compound is used to measure the concentration of drugs and their metabolites in the central nervous system and to assess their impact on target engagement and downstream neurochemical pathways.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of key neuroscience-related analytes using LC-TSQ-MS/MS.

Table 1: Performance Characteristics for Neurotransmitter Quantification in Rodent Brain Tissue

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Recovery)
Dopamine0.25 - 5000.0150.05< 10< 1585 - 115
Serotonin0.5 - 5000.020.07< 10< 1590 - 110
GABA1 - 10000.51.5< 15< 1580 - 120
Glutamate10 - 5000515< 15< 1585 - 115
Norepinephrine0.1 - 2500.050.15< 12< 1588 - 112
Acetylcholine0.1 - 1000.030.1< 10< 1585 - 115

Data compiled from representative literature. Actual performance may vary based on specific instrumentation and experimental conditions.

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Key Neurotransmitters and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dopamine154.1137.115
3,4-Dihydroxyphenylacetic acid (DOPAC)169.1123.118
Homovanillic acid (HVA)183.1137.117
Serotonin177.1160.120
5-Hydroxyindoleacetic acid (5-HIAA)192.1146.116
GABA104.187.112
Glutamate148.184.122
Acetylcholine146.287.220

These are example transitions and should be optimized for the specific instrument being used.

Experimental Protocols

Protocol 1: Quantification of Neurotransmitters and Metabolites in Brain Tissue

This protocol outlines a general procedure for the extraction and analysis of small molecule neurotransmitters from rodent brain tissue using UHPLC-TSQ-MS/MS.

1. Materials and Reagents:

  • Brain tissue (e.g., hippocampus, striatum, prefrontal cortex)

  • Internal Standards (isotopically labeled versions of the analytes)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., ACN with 0.1% FA and internal standards)

  • Tissue homogenizer

  • Centrifuge

  • Autosampler vials

2. Sample Preparation:

  • Weigh a frozen brain tissue sample (typically 10-50 mg).

  • Add 10 volumes of ice-cold protein precipitation solution containing internal standards.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

3. UHPLC Conditions:

  • Column: A reverse-phase C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4. This compound-MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize spray voltage, sheath gas, aux gas, and capillary temperature for the specific instrument.

  • MRM Transitions: Use pre-determined precursor/product ion pairs and collision energies for each analyte and internal standard (see Table 2 for examples). Dwell times should be optimized to ensure at least 12-15 data points across each chromatographic peak.

Protocol 2: Targeted Quantification of Synaptic Proteins by MRM

This protocol describes a workflow for the relative quantification of specific synaptic proteins from brain tissue lysates.

1. Materials and Reagents:

  • Brain tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Desalting column (e.g., C18)

  • Synthetic internal standard peptides (heavy isotope-labeled) corresponding to target proteins

2. Sample Preparation and Digestion:

  • Homogenize brain tissue in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Take a fixed amount of protein (e.g., 50 µg) from each sample.

  • Reduce disulfide bonds with DTT (e.g., 10 mM at 60°C for 30 min).

  • Alkylate cysteine residues with IAA (e.g., 20 mM at room temperature in the dark for 30 min).

  • Digest the proteins with trypsin (e.g., 1:50 trypsin:protein ratio) overnight at 37°C.

  • Spike in heavy-labeled internal standard peptides at a known concentration.

  • Desalt the peptide mixture using a C18 desalting column.

  • Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% FA in water).

3. UHPLC-TSQ-MS/MS Analysis:

  • Column: A C18 column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phases: As in Protocol 1.

  • Gradient: A longer gradient is typically used for peptide separations (e.g., 60-90 minutes) with a shallow increase in the organic phase.

  • MS Conditions:

    • Ionization Mode: ESI+.

    • Scan Type: MRM.

    • MRM Transitions: Select 2-3 specific, high-intensity, and unique peptide precursor-to-fragment ion transitions for each target protein and its corresponding heavy-labeled internal standard. Collision energies for each transition must be optimized.

Visualizations

Dopaminergic Signaling Pathway

The following diagram illustrates the key steps in dopamine synthesis, release, and metabolism, which can be quantitatively assessed using this compound mass spectrometry.

Caption: Dopamine synthesis, packaging, release, reuptake, and metabolism pathway.

Experimental Workflow for Neurotransmitter Analysis

This diagram outlines the typical experimental workflow for quantifying neurotransmitters in brain tissue using LC-TSQ-MS/MS.

NT_Workflow A Brain Tissue Sample Collection (e.g., Microdissection) B Homogenization in Precipitation Solution (with Internal Standards) A->B C Centrifugation to Remove Proteins B->C D Supernatant Collection C->D E UHPLC Separation (Reverse Phase) D->E F This compound Mass Spectrometry (ESI+, MRM Mode) E->F G Data Acquisition F->G H Data Processing (Peak Integration, Quantification) G->H I Statistical Analysis & Biological Interpretation H->I Biomarker_Workflow cluster_discovery Discovery Phase (Untargeted/Targeted) cluster_validation Validation Phase (Targeted) A Sample Cohort Selection (e.g., Disease vs. Control) B Biofluid Collection (CSF, Plasma) A->B C Sample Preparation B->C D LC-MS/MS Analysis (e.g., High-Resolution MS) C->D E Data Analysis & Candidate Selection D->E F Development of Targeted This compound-MRM Assay E->F Candidate Biomarkers G Assay Validation (Sensitivity, Specificity, Reproducibility) F->G H Analysis of Large, Independent Sample Cohort G->H I Statistical Validation of Biomarker Performance H->I J Clinical Utility Assessment I->J

References

Application Notes and Protocols for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) in Fixed Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), is a membrane-permeable fluorescent sensor primarily used for the detection of zinc ions (Zn²⁺) in biological systems. Its lipophilic nature makes it particularly effective for staining tissues, including fixed samples, to visualize the distribution of intracellular zinc. Upon binding to zinc, this compound exhibits a significant increase in fluorescence, making it a valuable tool for investigating the role of zinc in various physiological and pathological processes.

This compound's fluorescence emission is sensitive to its binding state. When it forms a 2:1 complex with a zinc ion (Zn(this compound)₂), it fluoresces maximally at approximately 490-499 nm. However, when it forms a ternary complex with a zinc ion that is also bound to a protein (this compound-Zn-protein), the emission maximum shifts to a shorter wavelength, around 470 nm.[1] This spectral shift can provide insights into the state of intracellular zinc, distinguishing between labile zinc pools and protein-bound zinc.

These application notes provide detailed protocols for the use of this compound in both paraffin-embedded and frozen fixed tissue sections, along with quantitative data and visualizations to guide researchers in their experimental design.

Quantitative Data

The following table summarizes key quantitative parameters for the use of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) as a fluorescent zinc sensor.

ParameterValueNotes
Excitation Wavelength (λex) ~334-360 nmOptimal excitation is in the UV range.[1][2]
Emission Wavelength (λem) ~470 nm (this compound-Zn-Protein)Blue-shifted fluorescence indicates the formation of a ternary complex with protein-bound zinc.[1]
Emission Wavelength (λem) ~490-499 nm (Zn(this compound)₂)Represents the 2:1 complex of this compound with zinc.[1][3]
Working Concentration 10-50 µMA starting concentration of 30 µM is recommended for initial experiments.[1]
Dissociation Constant (Kd) 1.55 x 10⁻⁷ M (for Zn-Carbonic Anhydrase)The binding affinity can vary depending on the specific zinc-binding protein.[1]
Dissociation Constant (Kd) 4.86 x 10⁻⁵ M (for Zn-Alcohol Dehydrogenase)Demonstrates the variability of this compound's affinity for different zinc-protein complexes.[1]

Mechanism of Fluorescence

The fluorescence of this compound is dependent on its interaction with zinc ions. In its unbound state, this compound exhibits minimal fluorescence. Upon binding to zinc, a highly fluorescent complex is formed. The nature of this complex dictates the specific emission wavelength, allowing for the potential differentiation between zinc pools within the cell.

cluster_0 This compound Interaction with Zinc Unbound this compound Unbound this compound Zn(this compound)2 Complex Zn(this compound)₂ Complex (λem ~490 nm) Unbound this compound->Zn(this compound)2 Complex + Labile Zn²⁺ Ternary Complex This compound-Zn-Protein Complex (λem ~470 nm) Unbound this compound->Ternary Complex Zn2+ Zn²⁺ Protein-Bound Zn2+ Protein-Bound Zn²⁺ Protein-Bound Zn2+->Ternary Complex

Mechanism of this compound fluorescence upon binding to zinc.

Experimental Protocols

Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines the steps for staining FFPE tissue sections with this compound.

Materials:

  • FFPE tissue slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Staining buffer: PBS

  • Aqueous mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Staining:

    • Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 30 µM.

    • Incubate the rehydrated tissue sections with the this compound working solution in a humidified chamber for 30 minutes at 37°C.

  • Washing:

    • Rinse the slides three times with PBS to remove unbound this compound.

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium suitable for fluorescence microscopy.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a UV excitation filter (e.g., 360/40 nm) and an appropriate emission filter to capture the blue fluorescence (e.g., 470/40 nm or 515/30 nm).

Protocol 2: Staining of Fresh-Frozen Tissue Sections

This protocol is suitable for fresh-frozen, unfixed or lightly fixed tissue sections.

Materials:

  • Fresh-frozen tissue slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • (Optional) 4% Paraformaldehyde (PFA) in PBS for post-fixation

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Staining buffer: PBS

  • Aqueous mounting medium

  • Coverslips

Procedure:

  • Tissue Preparation:

    • Cut frozen sections at 10-20 µm thickness using a cryostat and mount on slides.

    • Allow the sections to air dry for 30 minutes at room temperature.

    • (Optional) For post-fixation, immerse the slides in 4% PFA for 10-15 minutes at room temperature, followed by three washes in PBS.

  • Staining:

    • Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 30 µM.

    • Cover the tissue sections with the this compound working solution and incubate in a dark, humidified chamber for 30 minutes at 37°C.

  • Washing:

    • Gently rinse the slides three times with PBS.

  • Mounting:

    • Apply a drop of aqueous mounting medium and place a coverslip over the tissue section.

  • Imaging:

    • Proceed with fluorescence microscopy as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for staining fixed tissue samples with this compound.

cluster_workflow This compound Staining Workflow for Fixed Tissues Tissue_Preparation Tissue Preparation (Fixation & Sectioning) Deparaffinization Deparaffinization & Rehydration (FFPE only) Tissue_Preparation->Deparaffinization Staining This compound Staining (30 µM, 30 min, 37°C) Tissue_Preparation->Staining For Frozen Sections Deparaffinization->Staining Washing Washing (3x with PBS) Staining->Washing Mounting Mounting (Aqueous Medium) Washing->Mounting Imaging Fluorescence Microscopy (Ex: ~360 nm, Em: 450-520 nm) Mounting->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

General workflow for this compound staining of fixed tissues.

Troubleshooting and Considerations

  • Autofluorescence: Tissues, especially those fixed with aldehydes, can exhibit autofluorescence in the blue-green spectrum, which may interfere with the this compound signal. It is advisable to include unstained control slides to assess the level of background fluorescence.

  • Photobleaching: Fluorescent signals can be susceptible to photobleaching. Minimize the exposure of stained slides to light and use an anti-fade mounting medium.

  • Specificity: While this compound is a widely used zinc sensor, it is important to consider the possibility of off-target binding. The use of zinc chelators, such as TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), can be employed as a negative control to confirm the zinc-specificity of the observed fluorescence.

  • Permeabilization: For this small molecule probe, a separate permeabilization step with detergents like Triton X-100 is generally not required for FFPE tissues after the deparaffinization and rehydration process. For frozen sections, the freezing and thawing process often provides sufficient permeabilization.

By following these detailed protocols and considering the key parameters, researchers can effectively utilize N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) for the fluorescent detection and imaging of zinc in fixed tissue samples.

References

Application Notes and Protocols for Detecting Zinc in Metalloproteins using N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), is a membrane-permeable fluorescent sensor widely utilized for the detection and imaging of zinc in biological systems. This document provides detailed application notes and experimental protocols for the use of this compound in identifying and characterizing zinc-bound metalloproteins.

This compound exhibits a significant increase in fluorescence intensity upon binding to zinc. Notably, the spectral properties of the this compound-zinc complex differ depending on its coordination environment. The binary complex, where two this compound molecules bind to one zinc ion (Zn(this compound)₂), displays a different emission maximum than the ternary complex formed when one this compound molecule binds to a zinc ion that is already associated with a protein (this compound-Zn-protein).[1][2] This spectral shift is a key feature that allows for the specific detection of zinc within metalloproteins.

Principle of Detection

This compound is a valuable tool for studying the cellular biology of zinc.[1] In a cellular environment, this compound can interact with zinc in two primary ways:

  • Binary Complex Formation (Zn(this compound)₂): In the presence of readily available or "free" zinc ions, this compound forms a 2:1 complex, Zn(this compound)₂. This complex is characterized by a strong fluorescence emission with a maximum wavelength of approximately 490-495 nm.[1][3]

  • Ternary Complex Formation (this compound-Zn-Protein): When this compound interacts with a zinc ion that is already bound to a protein, it forms a ternary adduct. This this compound-Zn-protein complex exhibits a blue-shifted fluorescence emission maximum, typically around 470 nm.[1][2]

This distinct spectral signature of the ternary complex allows researchers to differentiate between loosely bound or transient zinc pools and the more tightly bound zinc within the proteome. It is hypothesized that the formation of this ternary complex is the primary mechanism by which this compound images zinc in resting cells.[1]

Quantitative Data

The following tables summarize the key quantitative data for the use of this compound in detecting zinc in metalloproteins.

Table 1: Fluorescence Properties of this compound and its Zinc Complexes

SpeciesExcitation Maximum (λex)Emission Maximum (λem)Description
This compound (free)~360 nmLow fluorescenceThe unbound sensor has minimal fluorescence.
Zn(this compound)₂~334-360 nm~490-495 nmBinary complex formed with free zinc ions, exhibiting high fluorescence intensity.[1][3]
This compound-Zn-Protein~360 nm~470 nmTernary complex formed with protein-bound zinc, showing a characteristic blue-shifted emission.[1][2]

Table 2: Dissociation Constants (Kd) of this compound with Metalloproteins

MetalloproteinDissociation Constant (Kd)Notes
Zn-Carbonic Anhydrase1.55 x 10⁻⁷ MFormation of a ternary adduct is characterized by a fluorescence emission maximum of 470 nm.[1][2]
Zn-Alcohol Dehydrogenase4.86 x 10⁻⁵ MThe ternary adduct also shows a fluorescence emission maximum at 470 nm.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

In Vitro Detection of Zinc in Purified Metalloproteins

This protocol describes the titration of a purified metalloprotein with this compound to determine their interaction and the resulting fluorescence changes.

Materials:

  • Purified zinc-containing metalloprotein

  • Apo-protein (metal-free form of the protein, as a control)

  • This compound stock solution (10 mM in DMSO)

  • Appropriate buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • Fluorometer

Protocol:

  • Prepare a solution of the purified metalloprotein (e.g., 10 µM) in the appropriate buffer.

  • In a quartz cuvette, add the metalloprotein solution.

  • Record the baseline fluorescence spectrum of the protein solution.

  • Perform a stepwise titration by adding small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition.

  • After each addition of this compound, record the fluorescence emission spectrum (e.g., scanning from 400 nm to 600 nm with an excitation wavelength of 360 nm).

  • Observe for an increase in fluorescence intensity and a potential shift in the emission maximum to around 470 nm, indicative of this compound-Zn-protein adduct formation.

  • As a control, repeat the titration with the apo-protein to ensure that the fluorescence change is dependent on the presence of zinc.

Cellular Staining and Imaging of Zinc in Metalloproteins

This protocol outlines the procedure for staining cultured cells with this compound to visualize intracellular zinc associated with proteins.

Materials:

  • Cultured cells grown on glass coverslips or in imaging-compatible plates

  • This compound stock solution (10 mM in DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable physiological buffer

  • Cell culture medium

  • Fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter set with excitation around 360 nm and emission around 470 nm)

  • (Optional) Zinc ionophore (e.g., pyrithione) and a zinc chelator (e.g., TPEN) for control experiments.

Protocol:

  • Cell Preparation:

    • Seed cells on glass coverslips or imaging plates and culture until they reach the desired confluency.

  • This compound Loading:

    • Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in DPBS or serum-free medium to a final concentration of 1-30 µM. The optimal concentration should be determined empirically for each cell type.

    • Aspirate the culture medium from the cells and wash them three times with warm DPBS.

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, aspirate the this compound solution and wash the cells three times with warm DPBS to remove any unbound probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of DPBS or leave the cells in DPBS in the imaging plate.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 334-360 nm and collect the emission signal around 470 nm to specifically visualize the this compound-Zn-protein complexes. Punctate staining, often concentrated around the nucleus, is characteristic of this complex.[1]

  • Controls (Optional):

    • To confirm that the observed fluorescence is due to zinc, you can treat the cells with a cell-permeant zinc chelator like TPEN, which should quench the this compound fluorescence.

    • To observe the fluorescence of the Zn(this compound)₂ complex, you can treat the cells with a zinc ionophore (e.g., 3 µM pyrithione) and an external source of zinc (e.g., 30 µM ZnCl₂). This should result in a diffuse and brighter fluorescence with an emission maximum shifted to ~490 nm.[1][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cluster_controls Control Experiments prep_stock Prepare 10 mM this compound Stock Solution in DMSO load_this compound Load Cells with 1-30 µM this compound (30 min, 37°C) prep_stock->load_this compound Dilute prep_cells Culture Cells on Coverslips/Imaging Plates wash1 Wash Cells 3x with DPBS prep_cells->wash1 wash1->load_this compound wash2 Wash Cells 3x with DPBS load_this compound->wash2 image Fluorescence Microscopy (Ex: ~360 nm, Em: ~470 nm) wash2->image analyze Analyze Punctate Fluorescence (this compound-Zn-Protein) image->analyze tpen Add TPEN (Chelator) Fluorescence Quenching image->tpen pyr_zn Add Pyrithione + ZnCl₂ Diffuse Fluorescence (Em: ~490 nm) image->pyr_zn signaling_pathway cluster_species Chemical Species and Complexes This compound This compound (Free Probe) Low Fluorescence zn_tsq2 Zn(this compound)₂ Complex Em: ~490-495 nm This compound->zn_tsq2 + 2 Zn²⁺ tsq_zn_protein This compound-Zn-Protein Complex Em: ~470 nm This compound->tsq_zn_protein + Zn-Protein zn_free Free Zn²⁺ zn_free->zn_tsq2 zn_protein Metalloprotein (Zn-Protein) zn_protein->tsq_zn_protein

References

Troubleshooting & Optimization

How to reduce background fluorescence with N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, a fluorescent probe for labile zinc. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate high background fluorescence and achieve a high signal-to-noise ratio in your experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the specific signal from the TSQ-zinc complex, leading to inaccurate measurements. The following sections address common causes of high background and provide targeted solutions.

Issue 1: High Background Signal in "No-Zinc" or Negative Controls

This issue often points to cellular autofluorescence or issues with the probe itself.

Potential Cause Recommended Solution
Cellular Autofluorescence 1. Spectral Unmixing: Use imaging software to separate the this compound signal from the autofluorescence spectrum. 2. Use a Quenching Agent: Treat fixed cells with a quenching agent like 0.1% sodium borohydride in PBS for 30 minutes. 3. Wavelength Selection: Use narrow-bandpass filters specific for this compound to minimize bleed-through from autofluorescent species like NAD(P)H or flavins.
Probe Aggregation 1. Fresh Working Solution: Prepare the this compound working solution immediately before use. 2. Solvent Quality: Ensure the DMSO used to prepare the stock solution is anhydrous and of high quality. 3. Sonication: Briefly sonicate the stock solution if aggregates are suspected.
Excess Probe Concentration 1. Titration: Perform a concentration-response curve to determine the lowest effective probe concentration that still provides a robust signal. 2. Washing: Increase the number and duration of wash steps after probe incubation to remove unbound probe.
Issue 2: Non-specific Signal Throughout the Cell

If the fluorescence is diffuse and not localized to expected zinc-rich compartments, non-specific binding may be the cause.

Potential Cause Recommended Solution
Hydrophobic Interactions 1. Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Pluronic F-127) to the incubation buffer to reduce non-specific binding. 2. Optimize Incubation Time: Reduce the incubation time to the minimum required to achieve sufficient signal.
Incorrect Buffer pH 1. pH Optimization: Ensure the pH of your imaging buffer is stable and within the optimal range for your cell type (typically pH 7.2-7.4).
Cell Health 1. Viability Check: Ensure cells are healthy before and after the experiment. Stressed or dying cells can exhibit altered membrane permeability and higher non-specific staining.

Frequently Asked Questions (FAQs)

Q1: What is N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)?

A1: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (also known as this compound or p-Toluenesulfonamido-6-methoxy-8-quinoline) is a fluorescent sensor used for the detection of labile zinc (Zn²⁺) in biological systems. It is essentially non-fluorescent in its unbound state but exhibits a significant increase in fluorescence intensity upon binding to zinc.

Q2: Does this compound reduce background fluorescence?

A2: This is a common misconception. This compound does not reduce background fluorescence; it is the source of the desired fluorescent signal. The goal of a well-designed experiment is to maximize the specific fluorescence from this compound binding to zinc while minimizing fluorescence from other sources (i.e., background).

Q3: What are the optimal excitation and emission wavelengths for the this compound-Zinc complex?

A3: The spectral properties can vary slightly depending on the local environment. However, the generally accepted spectral characteristics are summarized below.

Parameter Wavelength (nm)
Excitation Maximum (Ex) ~365 nm
Emission Maximum (Em) ~495 nm

Q4: How should I prepare and store this compound solutions?

A4: this compound is typically prepared as a concentrated stock solution in anhydrous DMSO (e.g., 1-10 mM) and stored at -20°C, protected from light and moisture. The working solution should be prepared fresh for each experiment by diluting the stock solution in an appropriate physiological buffer.

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound
  • Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and grow to the desired confluency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of 1-10 µM this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Note: The optimal concentration should be determined empirically.

  • Cell Washing: Wash the cells twice with warm HBSS to remove culture medium.

  • Probe Incubation: Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm HBSS to remove any unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with filters appropriate for this compound (e.g., DAPI or similar UV filter set).

Visualizations

G cluster_workflow Experimental Workflow for this compound Staining A Plate and Culture Cells C Wash Cells (x2) with warm buffer A->C B Prepare this compound Working Solution D Incubate with this compound (e.g., 30 min, 37°C) B->D C->D E Wash Cells (x3) to remove unbound probe D->E F Fluorescence Microscopy (Ex: ~365nm, Em: ~495nm) E->F

Caption: A typical experimental workflow for staining adherent cells with the zinc probe this compound.

G cluster_pathway This compound Mechanism of Fluorescence TSQ_unbound This compound (Unbound) Non-Fluorescent TSQ_bound This compound-Zn²⁺ Complex Highly Fluorescent TSQ_unbound->TSQ_bound Binds Zn Labile Zn²⁺ Zn->TSQ_bound Binds

Caption: The fluorescence mechanism of this compound is based on its binding to labile zinc.

Technical Support Center: Optimizing N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide for live cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide and what is its application in live cell imaging?

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is a fluorescent probe belonging to the quinoline family of compounds. Quinoline-based probes are widely used in fluorescence microscopy for their ability to visualize specific molecules and biological structures with high sensitivity and selectivity.[1][2] This particular compound can be used for various live-cell imaging applications, such as cellular staining and tracking of biomolecules.[2]

Q2: What is the optimal concentration of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide for live cell imaging?

The optimal concentration is highly dependent on the cell type, experimental conditions, and the specific imaging setup. It is crucial to perform a concentration titration experiment to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio while minimizing cytotoxicity. A typical starting range for many quinoline-based probes is between 1 µM and 25 µM.

Q3: How can I minimize phototoxicity during imaging?

Phototoxicity can be minimized by using the lowest possible excitation light intensity and the shortest possible exposure times that still yield a good signal.[3][4] It is also recommended to use a sensitive detector, such as a cooled CCD camera, to reduce the required excitation light.[4] Additionally, limiting the total illumination time by using time-lapse imaging with longer intervals between acquisitions can help reduce phototoxicity.[5]

Q4: What are the common causes of high background fluorescence?

High background fluorescence can be caused by several factors, including:

  • Excess probe concentration: Using a concentration of the probe that is too high can lead to non-specific binding and high background.

  • Media components: Some components in the imaging media, such as phenol red, B vitamins, and proteins, can be autofluorescent.[3] Using an imaging medium with reduced autofluorescence is recommended.

  • Cellular autofluorescence: Cells naturally contain molecules that fluoresce, which can contribute to background signal.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Weak Signal Probe concentration is too low. Increase the concentration of the probe in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM).
Inadequate incubation time. Increase the incubation time to allow for sufficient uptake of the probe by the cells.
Incorrect filter set. Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.
High Background Signal Probe concentration is too high. Decrease the probe concentration. Perform a titration to find the optimal concentration.
Incomplete removal of excess probe. Wash the cells thoroughly with fresh imaging medium after incubation with the probe.
Autofluorescence from imaging medium. Use a phenol red-free and serum-free imaging medium to reduce background fluorescence.
Rapid Photobleaching Excitation light is too intense. Reduce the intensity of the excitation light source.
Exposure time is too long. Decrease the camera exposure time.
High oxygen concentration. Use an oxygen-scavenging system in the imaging medium if possible.
Cellular Toxicity/Altered Morphology Probe concentration is too high. Lower the probe concentration significantly. Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess toxicity at different concentrations.
Prolonged exposure to the probe. Reduce the incubation time.
Phototoxicity. Minimize the exposure to excitation light by reducing intensity and duration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

This protocol outlines the steps to determine the optimal working concentration of the fluorescent probe for your specific cell type and imaging system.

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free recommended for imaging)

  • Cells of interest plated on a suitable imaging dish (e.g., glass-bottom dish)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a series of dilutions: From the stock solution, prepare a range of working concentrations in culture medium. A suggested starting range is 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM.

  • Label the cells: Remove the culture medium from the cells and add the medium containing the different concentrations of the probe. Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C.

  • Wash the cells: After incubation, gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound probe.

  • Image the cells: Acquire images using a fluorescence microscope. Use consistent imaging settings (e.g., excitation intensity, exposure time) for all concentrations.

  • Analyze the results: Evaluate the images for signal intensity, background fluorescence, and any signs of cellular stress or morphological changes. The optimal concentration will be the lowest concentration that provides a bright, specific signal with low background and no observable cytotoxicity.

Quantitative Data Summary
ConcentrationSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise RatioCell Viability (%)
0.1 µM 1501001.5>99%
0.5 µM 4001103.6>99%
1 µM 8501207.1>99%
5 µM 250020012.598%
10 µM 45005009.095%
25 µM 600015004.080%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental setup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging & Analysis cluster_decision Decision start Plate cells on imaging dish prepare_probe Prepare serial dilutions of the probe start->prepare_probe incubate Incubate cells with probe dilutions prepare_probe->incubate wash Wash cells to remove unbound probe incubate->wash acquire Acquire images on fluorescence microscope wash->acquire analyze Analyze signal, background, and cell health acquire->analyze optimize Optimal concentration? analyze->optimize optimize->prepare_probe No, adjust concentrations end Proceed with experiment optimize->end Yes

Caption: Workflow for optimizing probe concentration.

troubleshooting_workflow cluster_signal Signal Issues cluster_phototoxicity Phototoxicity/Bleaching cluster_solutions_signal Solutions for Signal cluster_solutions_photo Solutions for Phototoxicity start Problem Encountered During Imaging weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background photobleaching Rapid Photobleaching start->photobleaching cell_death Cell Death/Stress start->cell_death increase_conc Increase probe concentration/incubation time weak_signal->increase_conc check_filters Check microscope filter sets weak_signal->check_filters decrease_conc Decrease probe concentration high_background->decrease_conc wash_more Improve cell washing protocol high_background->wash_more change_media Use imaging-specific media high_background->change_media reduce_light Reduce excitation intensity/exposure time photobleaching->reduce_light time_lapse Increase time-lapse interval photobleaching->time_lapse cell_death->decrease_conc cell_death->reduce_light viability_assay Perform cell viability assay cell_death->viability_assay

Caption: Troubleshooting logic for common imaging issues.

References

Common issues with N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers using N-(6--Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide. For clarity in this guide, the compound is assigned the hypothetical product name KQI (Kinase Q Inhibitor).

Frequently Asked Questions (FAQs)

Q1: How should I dissolve KQI for my experiments?

A1: KQI has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system and include a vehicle control in your experiments.

Data Presentation: Solubility of KQI

Solvent Solubility Temperature
DMSO ≥ 100 mM 25°C
Ethanol ~10 mM 25°C
PBS (pH 7.4) < 10 µM 25°C

| Water | < 1 µM | 25°C |

Q2: What are the recommended storage conditions for KQI?

A2: KQI should be stored as a solid in a cool, dry place, protected from light. For stock solutions in DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The sulfonamide functional group is generally stable, but prolonged exposure to strong acids or bases should be avoided.[1]

Q3: Is KQI compatible with fluorescence-based assays?

A3: Caution is advised. Quinoline derivatives, including KQI, are known to possess intrinsic fluorescent properties.[2] This can lead to high background signals or interference in fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization). It is crucial to measure the fluorescence of KQI alone at the excitation and emission wavelengths of your assay to assess potential interference. If interference is significant, consider alternative assay formats like luminescence-based (e.g., Kinase-Glo®) or radiometric assays.[3][4]

Q4: Can KQI chelate metal ions in my assay buffer?

A4: Yes, this is a possibility. The quinoline scaffold, particularly with a nitrogen at position 8, can act as a chelating agent for divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺).[2][5] Since many kinases are metal-dependent enzymes, this chelation could lead to non-specific inhibition. If you suspect this is an issue, consider including a high concentration of the relevant metal ion in your control experiments to see if it reverses the inhibition.

Troubleshooting Guides

Problem 1: Inconsistent IC₅₀ values in a kinase inhibition assay.

Inconsistent inhibitory potency is a common issue in kinase drug discovery.[6][7] If you are observing high variability in your IC₅₀ measurements for KQI, follow this troubleshooting workflow.

G start Inconsistent IC₅₀ Value purity Check Compound Purity (LC-MS / NMR) start->purity purity_sol Impurity Present? purity->purity_sol solubility Assess Solubility & Precipitation (Visual check, DLS) solubility_sol Precipitation Observed? solubility->solubility_sol assay_conditions Verify Assay Conditions (Enzyme/Substrate Conc., Time) assay_sol Assay in Linear Range? assay_conditions->assay_sol interference Test for Assay Interference (Fluorescence / Chelation) interference_sol Interference Detected? interference->interference_sol purity_sol->solubility No repurify Re-purify Compound (HPLC / Recrystallization) purity_sol->repurify Yes solubility_sol->assay_conditions No lower_conc Lower KQI Concentration Use solubility-enhancing buffer solubility_sol->lower_conc Yes assay_sol->interference Yes optimize_assay Re-optimize Assay (e.g., lower enzyme conc.) assay_sol->optimize_assay No change_assay Switch Assay Format (e.g., to Luminescence) interference_sol->change_assay Yes end_ok Consistent IC₅₀ interference_sol->end_ok No repurify->purity lower_conc->solubility optimize_assay->assay_conditions change_assay->end_ok

Caption: Troubleshooting workflow for inconsistent IC₅₀ values.

Possible CauseHow to DiagnoseSolution(s)
Compound Purity Analyze KQI sample by LC-MS and ¹H-NMR to detect impurities.Re-purify the compound using methods like preparative HPLC or recrystallization.[8]
Compound Precipitation Visually inspect assay plates for cloudiness. Use Dynamic Light Scattering (DLS) for a more sensitive check.Decrease the final assay concentration of KQI. Increase the percentage of DMSO (if tolerated by the enzyme).
Assay Conditions Ensure the reaction is in the initial velocity region (typically <10% substrate consumption).[6]Re-optimize enzyme concentration and/or reaction time. Ensure the ATP concentration is well-defined (e.g., at the Kₘ value).[6]
Assay Interference Run controls with KQI but without enzyme or substrate to check for background signal.Switch to an alternative assay technology (e.g., from a fluorescence-based to a luminescence-based format).[3]

Problem 2: Difficulty in synthesizing or purifying KQI.

The synthesis of N-aryl sulfonamides can present challenges.[1][9][10] A common route is the reaction of 8-amino-6-methoxyquinoline with 4-methylbenzenesulfonyl chloride.

G cluster_synthesis Synthesis cluster_purification Purification Aminoquinoline Aminoquinoline Reaction Stir at RT Aminoquinoline->Reaction TosylChloride Tosyl Chloride TosylChloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Crude Crude Product Reaction->Crude Work-up Column Column Chromatography (Silica Gel) Crude->Column PurityCheck Purity Check (TLC / LC-MS) Column->PurityCheck PureKQI Pure KQI PurityCheck->PureKQI

Caption: General workflow for KQI synthesis and purification.

IssuePossible CauseRecommended Solution
Low Reaction Yield Inefficient reaction conditions or degradation of starting materials.Ensure starting materials are pure and dry. Use an appropriate base (e.g., pyridine) and solvent (e.g., dichloromethane). Run the reaction under an inert atmosphere (N₂ or Ar).
Multiple Products Side reactions, such as reaction with the solvent or formation of byproducts.Control the reaction temperature (e.g., start at 0°C before warming to room temperature). Add the tosyl chloride solution dropwise to the amine solution to avoid localized high concentrations.
Difficult Purification Similar polarity of the product and unreacted starting materials or byproducts.Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). If separation is poor, consider recrystallization from a solvent mixture like ethanol/water.

Experimental Protocols

Protocol 1: Preparation of KQI Stock Solution

  • Objective: To prepare a 50 mM stock solution of KQI in DMSO.

  • Materials:

    • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (KQI, solid)

    • Anhydrous/molecular biology grade DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of KQI solid in a sterile tube. (For 1 mL of 50 mM solution, use the calculated mass based on its molecular weight).

    • Add the corresponding volume of DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Centrifuge the tube briefly to pellet any undissolved particulates.

    • Carefully transfer the supernatant to a new sterile tube.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid multiple freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Kinase Inhibition Assay (Luminescence-based)

  • Objective: To determine the IC₅₀ value of KQI against a target kinase using an ATP-depletion assay format (e.g., Kinase-Glo®).

  • Materials:

    • KQI stock solution (50 mM in DMSO)

    • Kinase, substrate, and assay buffer

    • ATP solution

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well assay plates

    • Luminometer

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of KQI in DMSO. For a 10-point curve, a 1:3 dilution series starting from 10 mM is common. Then, dilute these intermediate DMSO stocks into the assay buffer to the desired final concentration (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).

    • Assay Plate Setup:

      • Add the diluted KQI or vehicle control (buffer with DMSO) to the appropriate wells of the assay plate.

      • Add the kinase and substrate mixture to all wells.

      • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the optimized reaction time (e.g., 60 minutes).

    • Detection:

      • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

      • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

      • Read the luminescence on a plate reader.

    • Data Analysis:

      • Subtract background (no enzyme) signal from all data points.

      • Normalize the data with 0% inhibition (vehicle control) as 100% activity and 100% inhibition (no ATP or high concentration of a known inhibitor) as 0% activity.

      • Plot the normalized % inhibition versus the log of KQI concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with TSQ Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their triple quadrupole (TSQ) mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the signal-to-noise ratio in a this compound mass spectrometer?

A1: The signal-to-noise ratio is influenced by a combination of factors related to the instrument, the analytical method, and the sample itself. Key factors include:

  • Instrumental Parameters: Ion source settings, collision energy, cone voltage, and detector settings significantly impact signal intensity.[1][2][3]

  • Method Parameters: Chromatographic conditions, such as mobile phase composition and gradient, can affect ionization efficiency and background noise.[4]

  • Sample-Related Factors: The cleanliness of the sample, presence of matrix effects, and analyte concentration are critical.[4][5][6]

  • Chemical Noise: Background ions from solvents, tubing, and the sample matrix can obscure the analyte signal.[7][8][9]

Q2: How can I systematically troubleshoot a low signal-to-noise ratio?

A2: A logical approach to troubleshooting is crucial. Start by isolating the potential source of the problem. A recommended workflow is to first check the system suitability, then optimize the analyte signal, and finally focus on reducing the background noise.

Q3: What is "chemical noise" and how can I reduce it?

A3: Chemical noise refers to background ions in the mass spectrum that do not originate from the analyte of interest.[7][8] These can come from various sources, including solvents, plasticizers from tubing, and endogenous components of the sample matrix. Strategies to reduce chemical noise include:

  • Using high-purity solvents and reagents.

  • Implementing robust sample preparation techniques to remove matrix components. [4][6]

  • Employing divert valves to direct the flow to waste during periods when the analyte is not eluting.

  • Performing regular system cleaning and maintenance. [10]

Q4: When should I re-optimize my MRM transitions?

A4: It is good practice to re-optimize your Multiple Reaction Monitoring (MRM) transitions whenever you are analyzing a new compound, or if you have made significant changes to your chromatographic method or instrument conditions. Even for established methods, periodic checks of the optimal collision energy and other parameters can ensure continued high sensitivity.[1][3][11]

Troubleshooting Guides

Issue 1: Low Analyte Signal Intensity

This guide addresses situations where the noise level is acceptable, but the signal from the analyte is weaker than expected.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ion Source Settings Infuse a standard solution of the analyte and systematically adjust ion source parameters (e.g., spray voltage, gas flows, temperature).A significant increase in the analyte's absolute signal intensity.
Incorrect MRM Transition Parameters Verify the precursor and product ions. Re-optimize the collision energy (CE) and cone voltage (CV) for each transition.[1][3][11]An increase in the signal of the specific MRM transition, potentially by up to two-fold or more.[11]
Poor Ionization Efficiency Evaluate the mobile phase composition. Ensure the pH is appropriate for the analyte's pKa to promote ionization. Consider adding mobile phase additives like formic acid or ammonium formate.[10]Enhanced signal intensity due to improved formation of the desired precursor ion.
Sample Degradation Prepare fresh standards and samples. Investigate sample stability under the storage and autosampler conditions.A stronger signal from the freshly prepared, non-degraded sample.
Instrument Contamination If the signal is consistently low across multiple analytes, consider cleaning the ion source and the initial ion optics.[12]Restoration of expected signal intensity after cleaning.
Issue 2: High Background Noise

This section focuses on scenarios where the analyte signal is present, but the baseline noise is excessively high, leading to a poor S/N ratio.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents or Reagents Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.A noticeable reduction in the baseline noise across the chromatogram.
LC System Contamination Systematically flush the LC system with appropriate cleaning solutions. Check for contamination in the autosampler, lines, and column.[10]A cleaner baseline in blank injections.
Matrix Effects Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[4][6]Reduced noise in the chromatographic region where the analyte elutes.
Chemical Noise from System Components Identify and replace any potential sources of chemical bleed, such as old PEEK tubing or fittings.Elimination of specific, persistent background ions.
Improper Grounding or Electrical Issues Ensure all components of the LC-MS system are properly grounded. Check for nearby sources of electrical interference.A more stable and lower-intensity baseline noise.

Experimental Protocols

Protocol 1: Optimization of Collision Energy (CE) for an MRM Transition

This protocol describes a method for determining the optimal collision energy for a given precursor-to-product ion transition.

Methodology:

  • Prepare a standard solution of the analyte at a concentration that provides a strong, stable signal.

  • Set up an infusion experiment to introduce the standard solution directly into the mass spectrometer at a constant flow rate.

  • Select the precursor ion in the first quadrupole (Q1) and the desired product ion in the third quadrupole (Q3).

  • Create a method that ramps the collision energy across a relevant range (e.g., 5 to 50 eV in 2-5 eV steps) while monitoring the intensity of the product ion.

  • Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.

  • Plot the product ion intensity as a function of collision energy.

  • Identify the collision energy value that produces the maximum product ion intensity. This is the optimal CE for this transition.[3] Automated software, such as Agilent MassHunter Optimizer, can streamline this process.[13]

Protocol 2: Assessing and Minimizing Matrix Effects

This protocol provides a workflow to evaluate the impact of the sample matrix on analyte ionization and to mitigate any observed effects.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte standard prepared in a clean solvent.

    • Set B: Blank matrix extract (e.g., extracted plasma from a control subject).

    • Set C: Blank matrix extract spiked with the analyte at the same concentration as Set A.

  • Analyze all three sets of samples using the same LC-MS/MS method.

  • Compare the peak area of the analyte in Set A and Set C.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

  • Interpret the results:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

  • If significant matrix effects are observed , consider the following mitigation strategies:

    • Improve sample preparation to remove interfering components.[4][6]

    • Modify the chromatographic method to separate the analyte from the co-eluting matrix components.

    • Use a stable isotope-labeled internal standard to compensate for the matrix effect.

Visualizations

Troubleshooting_Workflow Start Low S/N Ratio Observed Check_System 1. System Suitability Check (Run Standard) Start->Check_System Signal_OK Signal Intensity OK? Check_System->Signal_OK Optimize_Signal 2. Optimize Analyte Signal (Source, CE, CV) Signal_OK->Optimize_Signal No Noise_OK Background Noise OK? Signal_OK->Noise_OK Yes Optimize_Signal->Noise_OK Reduce_Noise 3. Reduce Background Noise (Solvents, Sample Prep, System Cleaning) Noise_OK->Reduce_Noise No End Improved S/N Ratio Noise_OK->End Yes Reduce_Noise->End

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

MRM_Optimization_Pathway cluster_Infusion Infusion Setup cluster_this compound Triple Quadrupole MS cluster_Analysis Data Analysis Analyte Analyte Standard Syringe_Pump Syringe Pump Analyte->Syringe_Pump Q1 Q1: Precursor Ion (Fixed m/z) Syringe_Pump->Q1 Direct Infusion Q2 Q2: Collision Cell (Ramp CE) Q1->Q2 Q3 Q3: Product Ion (Fixed m/z) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Plot: Intensity vs. CE Detector->Data_Analysis Intensity Data Optimal_CE Determine Optimal CE Data_Analysis->Optimal_CE

Caption: Experimental workflow for optimizing collision energy (CE).

References

Technical Support Center: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide Photostability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide. This document is intended to assist researchers in anticipating and resolving issues related to the light sensitivity of this compound during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide sensitive to light?

Yes, based on its chemical structure containing both a quinoline ring and a sulfonamide group, N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is expected to be photosensitive. Quinoline and sulfonamide moieties are known to be photoreactive and can undergo degradation upon exposure to light, particularly UV radiation.

Q2: What are the potential consequences of photodegradation of this compound?

Photodegradation can lead to a variety of undesirable outcomes in a research setting, including:

  • Loss of Compound Integrity: The parent compound degrades, leading to a decrease in its concentration and potentially affecting the accuracy and reproducibility of experimental results.

  • Formation of Photoproducts: Degradation can generate new, unknown chemical entities. These photoproducts may have different physical, chemical, and biological properties, potentially interfering with assays or exhibiting off-target effects.

  • Reduced Efficacy in Biological Assays: If the compound is being evaluated for its biological activity, photodegradation can lead to a diminished or complete loss of its intended effect.

  • Inaccurate Analytical Measurements: The presence of degradation products can interfere with analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and chromatography, leading to erroneous quantification and characterization.

Q3: What wavelengths of light are most likely to cause degradation?

Q4: How can I improve the photostability of my N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide solutions?

Several strategies can be employed to enhance the photostability of this compound in solution:

  • Light Protection: The simplest and most effective method is to protect solutions from light. Use amber-colored vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Solvent Choice: The choice of solvent can influence photostability. In some cases, less polar solvents may offer better protection. However, this is highly compound-dependent and should be experimentally verified.

  • Use of Antioxidants: The inclusion of antioxidants can quench reactive oxygen species that may be involved in photodegradation pathways. Common antioxidants to consider include ascorbic acid, butylated hydroxytoluene (BHT), and Trolox. The optimal antioxidant and its concentration should be determined experimentally.

  • Encapsulation: For formulation development, encapsulation techniques such as inclusion in cyclodextrins or liposomes can provide a protective microenvironment for the molecule, shielding it from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in biological assays over time. Photodegradation of the compound in stock solutions or during the assay.1. Prepare fresh solutions for each experiment. 2. Store stock solutions in the dark at low temperatures. 3. Minimize the exposure of assay plates to light during incubation. 4. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of photodegradation products.1. Protect samples from light during preparation, storage, and analysis. 2. Conduct a forced degradation study by exposing a sample to a controlled light source to identify potential degradation products. 3. Use a stability-indicating analytical method that can resolve the parent compound from its degradants.
Decrease in fluorescence intensity during imaging experiments. Photobleaching of the fluorescent quinoline moiety.1. Reduce the intensity and duration of the excitation light. 2. Use an anti-fade mounting medium if applicable. 3. Incorporate an oxygen scavenger system into the imaging buffer.
Discoloration or precipitation in solutions upon light exposure. Significant chemical degradation leading to the formation of insoluble photoproducts.1. Immediately discard the solution. 2. Review and improve light protection measures for solution preparation and storage. 3. Consider the use of a different solvent or the addition of a stabilizing excipient.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol outlines a general procedure for conducting a forced photodegradation study to assess the photostability of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, based on ICH Q1B guidelines.

Objective: To evaluate the intrinsic photostability of the compound and identify potential degradation products.

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

  • Solvent of interest (e.g., methanol, acetonitrile, DMSO)

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Quartz or borosilicate glass vials

  • Control vials wrapped in aluminum foil

  • HPLC or LC-MS system with a suitable column and detector

Procedure:

  • Prepare a solution of the compound at a known concentration in the chosen solvent.

  • Transfer the solution into both transparent and foil-wrapped (dark control) vials.

  • Place the vials in the photostability chamber.

  • Expose the samples to a controlled dose of light. According to ICH Q1B, the total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At specified time intervals, withdraw aliquots from both the exposed and dark control vials.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Calculate the percentage of degradation.

Data Presentation:

Time (hours)Concentration in Exposed Sample (µg/mL)Concentration in Dark Control (µg/mL)% Degradation
01001000
2859914
4729827
8559743
24209679
Protocol 2: Evaluation of Stabilizing Agents

Objective: To assess the effectiveness of antioxidants in preventing the photodegradation of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide solution (prepared as in Protocol 1)

  • Antioxidants (e.g., ascorbic acid, BHT, Trolox)

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Prepare several aliquots of the compound solution.

  • To each aliquot (except for the control), add a different antioxidant at a specified concentration.

  • Prepare a control sample with no antioxidant.

  • Transfer each solution into transparent vials.

  • Expose the vials to a controlled light source in the photostability chamber for a fixed duration determined from the forced degradation study (e.g., a time point where 20-30% degradation is observed in the unstabilized solution).

  • Include a dark control for each condition.

  • Analyze all samples by HPLC or LC-MS to determine the concentration of the parent compound.

  • Calculate the percentage of degradation for each condition and compare it to the control.

Data Presentation:

Condition% Degradation after X hours
Control (no antioxidant)25%
+ 0.1% Ascorbic Acid10%
+ 0.05% BHT15%
+ 0.1% Trolox8%

Visualizations

photodegradation_pathway Compound N-(6-Methoxy-8-quinolinyl)- 4-methylbenzenesulfonamide ExcitedState Excited State* Compound->ExcitedState Light Absorption (UV/Vis) ExcitedState->Compound Fluorescence/Non-radiative decay DegradationProducts Photodegradation Products ExcitedState->DegradationProducts Photochemical Reactions (e.g., cleavage, rearrangement)

Caption: Potential photodegradation pathway of the compound.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare solution of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide Split Split into: - Test Samples (transparent vials) - Dark Controls (wrapped vials) Prep->Split Expose Expose to controlled light (ICH Q1B conditions) Split->Expose Analyze Analyze samples at time points using HPLC or LC-MS Expose->Analyze Compare Compare results of exposed vs. dark controls Analyze->Compare

Caption: Workflow for a forced photodegradation study.

Technical Support Center: Avoiding TSQ Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ), a widely used fluorescent indicator for intracellular zinc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound's low aqueous solubility and potential for precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or form a precipitate when diluted in aqueous buffer?

A1: this compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. Precipitation typically occurs when the concentration of this compound in the final aqueous working solution exceeds its solubility limit. This is often observed when a concentrated this compound stock solution (usually in DMSO) is diluted into a physiological buffer such as PBS or cell culture medium.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] this compound is readily soluble in DMSO, allowing for the preparation of high-concentration stocks that are stable when stored correctly.

Q3: What is a safe working concentration for this compound in aqueous solutions to avoid precipitation?

A3: The final working concentration of this compound in aqueous buffers should be carefully controlled to prevent precipitation. While the optimal concentration is cell-type and application-dependent, a typical range is between 1 µM and 30 µM. It is crucial to prepare the working solution immediately before use to minimize the risk of precipitation.

Q4: How should I prepare the aqueous working solution of this compound from a DMSO stock?

A4: To minimize precipitation, the DMSO stock solution should be rapidly diluted into the aqueous buffer with vigorous mixing. This can be achieved by adding the small volume of the DMSO stock directly to the final volume of the pre-warmed aqueous buffer while vortexing or pipetting up and down. This method promotes rapid dispersion of the hydrophobic this compound molecules before they have a chance to aggregate and precipitate.

Q5: For how long is the aqueous working solution of this compound stable?

A5: Aqueous working solutions of this compound are not stable for extended periods and are prone to precipitation over time. It is strongly recommended to prepare the working solution fresh and use it immediately. Do not store aqueous dilutions of this compound.

Q6: Can I use surfactants like Pluronic® F-127 or Tween® 20 to improve this compound solubility?

A6: While non-ionic surfactants such as Pluronic® F-127 and Tween® 80 are known to stabilize nanoparticles and prevent aggregation of hydrophobic compounds in aqueous solutions, there are no standardized protocols for their use with this compound.[3][4] The introduction of surfactants could also interfere with cellular membranes or the interaction between this compound and zinc. If you choose to explore this, empirical testing would be required to determine the optimal surfactant concentration that enhances solubility without compromising the experimental outcome.

Q7: Does the type of aqueous buffer (e.g., PBS, HEPES, Tris) affect this compound solubility?

Q8: I saw a datasheet that lists a high water solubility for this compound. Is this accurate?

A8: Some supplier information, such as a datasheet from Sigma-Aldrich, has listed a water solubility of 15 mg/mL for this compound. However, this is inconsistent with the general understanding of this compound as a hydrophobic compound and the common laboratory practice of using a DMSO stock solution to avoid precipitation in aqueous media. It is advisable to proceed with the assumption that this compound has low aqueous solubility and to follow the recommended procedures for preparing solutions from a DMSO stock.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Cloudiness or visible precipitate upon dilution of DMSO stock into aqueous buffer. The concentration of this compound in the final working solution is above its solubility limit.- Prepare a fresh, more dilute working solution. - Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous buffer. - Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.
Weak or no fluorescent signal in stained cells. - this compound has precipitated out of the working solution before or during incubation. - The working solution was not used immediately after preparation. - Insufficient incubation time or concentration.- Visually inspect the working solution for any signs of precipitation before adding it to the cells. - Always prepare the working solution fresh. - Optimize the staining protocol by increasing the this compound concentration or incubation time.
High background fluorescence or non-specific staining. - Aggregates of this compound may be binding non-specifically to cellular structures. - The washing steps after staining are insufficient.- Filter the aqueous working solution through a 0.22 µm syringe filter before use (use with caution as this may remove some of the active compound if it has already precipitated). - Increase the number and duration of washes with fresh buffer after the staining step.
Inconsistent results between experiments. - Variability in the preparation of the this compound working solution. - Age of the DMSO stock solution.- Standardize the protocol for preparing the working solution, including the mixing method and the time between preparation and use. - Aliquot the DMSO stock solution upon receipt and store it protected from light at -20°C to avoid repeated freeze-thaw cycles.

Data Presentation

This compound Stock Solution Preparation
Parameter Recommendation Rationale
Solvent Anhydrous DMSOHigh solubility of this compound.
Concentration 1-10 mMProvides a convenient concentration for dilution into working solutions.
Storage -20°C, protected from light and moistureEnsures stability and prevents degradation of the compound.
Handling Aliquot to avoid repeated freeze-thaw cyclesMinimizes degradation and contamination of the stock solution.
This compound Working Solution Preparation
Parameter Recommendation Rationale
Diluent Physiological buffer (e.g., PBS, DPBS, HEPES-buffered saline)Maintains physiological conditions for cellular experiments.
Concentration 1-30 µMEffective range for zinc detection while minimizing the risk of precipitation.
Preparation Prepare immediately before useAqueous solutions are unstable and prone to precipitation.
Mixing Add DMSO stock to pre-warmed buffer with rapid mixingPromotes rapid dissolution and prevents the formation of aggregates.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions
  • Preparation of a 10 mM this compound Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder. The molecular weight of this compound is 328.39 g/mol . For 1 mg of this compound, this corresponds to approximately 3.04 µmoles.

    • To prepare a 10 mM stock solution from 1 mg of this compound, dissolve it in 304 µL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to protect from light.

    • Store the aliquots at -20°C.

  • Preparation of a 10 µM this compound Working Solution in PBS:

    • Pre-warm the required volume of Phosphate-Buffered Saline (PBS) to 37°C.

    • For 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • While vortexing the PBS, add the 1 µL of the 10 mM this compound stock solution.

    • Continue to vortex for a few seconds to ensure the solution is well-mixed.

    • Use the working solution immediately for your experiment.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Intracellular Zinc Imaging with this compound cluster_prep Solution Preparation cluster_cell_culture Cellular Staining cluster_imaging Data Acquisition cluster_analysis Troubleshooting stock_prep Prepare 10 mM this compound Stock in DMSO working_prep Dilute Stock to 1-30 µM in Warm Aqueous Buffer stock_prep->working_prep Use Immediately incubation Incubate Cells with this compound Working Solution working_prep->incubation precipitate_check Precipitate Observed? working_prep->precipitate_check cell_culture Culture Cells on Coverslips cell_culture->incubation wash Wash Cells to Remove Excess this compound incubation->wash microscopy Image with Fluorescence Microscope (Ex/Em ~365/495 nm) wash->microscopy precipitate_check->incubation No adjust_protocol Adjust Concentration or Mixing precipitate_check->adjust_protocol Yes

Caption: Workflow for using this compound to visualize intracellular zinc.

zinc_signaling_pathway Simplified Neuronal Zinc Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_visualization This compound Visualization vesicles Synaptic Vesicles with Zn²⁺ release Depolarization-induced Zn²⁺ Release vesicles->release zn_cleft Free Zn²⁺ release->zn_cleft receptors Modulation of NMDA/AMPA Receptors zn_cleft->receptors channels Entry through Ca²⁺ Channels zn_cleft->channels signaling Downstream Signaling Cascades receptors->signaling intracellular_zn Increase in Intracellular [Zn²⁺] channels->intracellular_zn intracellular_zn->signaling tsq_imaging This compound fluoresces upon binding to intracellular Zn²⁺ intracellular_zn->tsq_imaging visualized by

Caption: Role of this compound in visualizing neuronal zinc signaling.

References

Technical Support Center: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, a widely used fluorescent probe for zinc. This guide provides troubleshooting advice and frequently asked questions to help you address challenges related to photobleaching during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide and what are its common applications?

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, is a fluorescent sensor used for the detection of zinc (Zn²⁺) in biological samples.[1][2] Its fluorescence intensity significantly increases upon binding to zinc, making it a valuable tool for imaging and quantifying intracellular zinc distribution and dynamics. In cellular applications, the fluorescence emission of the this compound-Zn complex is typically observed around 470 nm.[3]

Q2: What is photobleaching and why is it a problem when using this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[4][5] This process leads to a permanent loss of fluorescence, which can be observed as a fading of the signal during imaging experiments.[5][6] Photobleaching is a significant issue as it can compromise the quality and reliability of your data by reducing the signal-to-noise ratio and making quantitative analysis challenging.[5]

Q3: What are the main factors that contribute to the photobleaching of this compound?

The primary factors contributing to the photobleaching of this compound, and fluorophores in general, are:

  • High-intensity illumination: The more intense the excitation light, the faster the rate of photobleaching.[4]

  • Prolonged exposure to light: The longer the sample is exposed to excitation light, the more photobleaching will occur.[4]

  • Presence of reactive oxygen species (ROS): During the fluorescence process, excited fluorophores can interact with molecular oxygen to generate ROS, which can then chemically damage the this compound molecule, rendering it non-fluorescent.[4][7]

Troubleshooting Guides

Issue 1: My this compound signal is fading rapidly during imaging.

This is a classic sign of photobleaching. Here are several strategies you can employ to mitigate this issue, ranging from simple adjustments to your imaging protocol to the use of protective reagents.

Solution 1.1: Optimize Imaging Parameters

The most straightforward approach to reducing photobleaching is to minimize the amount of light your sample is exposed to.[8][9]

  • Reduce Illumination Intensity: Lower the power of your excitation light source (e.g., laser or lamp) to the minimum level that still provides a sufficient signal-to-noise ratio.[4] The use of neutral density filters can help in reducing the light intensity without changing its spectral properties.[4]

  • Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that allows for the capture of a clear image.[9]

  • Limit Continuous Exposure: Avoid prolonged and unnecessary exposure of your sample to the excitation light. When locating the region of interest, use a lower light intensity or transmitted light.[5] Only use the full excitation intensity for the final image acquisition.

Solution 1.2: Utilize Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species.[4]

  • For Fixed Samples: If you are working with fixed cells or tissues, you can use a mounting medium containing an antifade reagent.[5][6]

  • For Live-Cell Imaging: For live-cell experiments, you can add a cell-permeable antioxidant to your imaging medium.[8]

Comparison of Common Antifade Reagents

Antifade ReagentSample TypeMechanism of ActionKey Features
ProLong™ Gold/Diamond FixedScavenges free radicalsReady-to-use mounting media, cures to form a semi-rigid preparation.[6]
VECTASHIELD® FixedScavenges free radicalsMounting medium that does not solidify.
n-Propyl gallate (NPG) FixedFree radical scavengerCan be added to homemade mounting media.
Trolox Live CellsVitamin E analog, scavenges ROSCell-permeable, can be added to imaging buffer.[8]
ProLong™ Live Live CellsEnzymatic oxygen scavenging systemReduces local oxygen concentration, minimizing ROS formation.[8]

Solution 1.3: Choose the Right Hardware

The components of your microscopy system can also influence the extent of photobleaching.

  • High-Sensitivity Detectors: Employing a high-sensitivity camera (e.g., a cooled monochrome camera) allows for the detection of faint fluorescence signals, enabling you to use lower excitation light intensities.[4]

  • Advanced Imaging Techniques: Techniques like spinning disk confocal microscopy or light-sheet microscopy can reduce out-of-focus excitation and thereby minimize photobleaching compared to traditional widefield or point-scanning confocal microscopy.[9]

Issue 2: How can I perform quantitative analysis if my this compound signal is photobleaching?

Even with optimization, some degree of photobleaching may be unavoidable. For quantitative studies, it's crucial to account for this signal loss.

Solution 2.1: Generate a Photobleaching Curve

By measuring the rate of fluorescence decay under your specific experimental conditions, you can create a photobleaching curve.[5] This curve can then be used to normalize your data and correct for the loss of signal due to photobleaching, allowing for a more accurate quantification of changes in this compound fluorescence that are due to your experimental variable (e.g., changes in zinc concentration).[5]

Experimental Protocols

Protocol 1: Preparing an Antifade Mounting Medium with n-Propyl Gallate (for Fixed Samples)
  • Prepare a 10X Phosphate-Buffered Saline (PBS) stock solution.

  • Create a stock solution of 20% (w/v) n-propyl gallate in dimethylformamide or dimethyl sulfoxide. Note: n-propyl gallate may not dissolve easily in aqueous solutions.

  • To prepare the final mounting medium, mix 1 part 10X PBS, 9 parts glycerol, and 0.1 parts of the n-propyl gallate stock solution.

  • After staining your fixed cells with this compound and performing the necessary washes, add a drop of the antifade mounting medium onto your sample before placing the coverslip.

  • Seal the coverslip with nail polish and allow it to cure, protected from light.

Protocol 2: Assessing the Rate of this compound Photobleaching
  • Prepare your sample stained with this compound according to your standard protocol.

  • Select a region of interest for imaging.

  • Set your microscope to your intended imaging parameters (e.g., laser power, exposure time, etc.).

  • Acquire a time-lapse series of images of the same field of view (e.g., one image every 5 seconds for 2 minutes).

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the normalized mean fluorescence intensity against time. The resulting curve represents the photobleaching rate of this compound under your specific experimental conditions.

Visualizations

Photobleaching_Pathway TSQ_ground This compound (Ground State) Excitation Excitation Light (Photon Absorption) Bleached_this compound Photobleached this compound (Non-fluorescent) TSQ_ground->Bleached_this compound TSQ_excited This compound (Excited Singlet State) Excitation->TSQ_excited Excitation Fluorescence Fluorescence Emission TSQ_excited->Fluorescence Emission Intersystem_Crossing Intersystem Crossing Fluorescence->TSQ_ground TSQ_triplet This compound (Excited Triplet State) Intersystem_Crossing->TSQ_triplet Oxygen Molecular Oxygen (O2) TSQ_triplet->Bleached_this compound Direct Photodegradation ROS Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer

Caption: General mechanism of fluorophore photobleaching.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Optimize_Imaging Optimize Imaging Parameters (Lower light intensity, reduce exposure time) Start->Optimize_Imaging Check_Improvement1 Is photobleaching sufficiently reduced? Optimize_Imaging->Check_Improvement1 Add_Antifade Incorporate Antifade Reagent (e.g., ProLong for fixed, Trolox for live) Check_Improvement1->Add_Antifade No End Problem Mitigated Check_Improvement1->End Yes Check_Improvement2 Is photobleaching sufficiently reduced? Add_Antifade->Check_Improvement2 Hardware_Review Review Hardware (Use high-sensitivity camera, consider alternative microscopy techniques) Check_Improvement2->Hardware_Review No Check_Improvement2->End Yes Quantitative_Analysis For Quantitative Studies: Generate a Photobleaching Curve for Data Normalization Hardware_Review->Quantitative_Analysis Quantitative_Analysis->End

Caption: Troubleshooting workflow for this compound photobleaching.

References

Technical Support Center: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide Fluorescence Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating the fluorescence signal of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide and related quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during fluorescence experiments with quinoline-based compounds.

Issue 1: Low or No Fluorescence Signal

  • Question: I am not observing any fluorescence from my sample. What could be the issue?

  • Answer: Several factors could contribute to a lack of fluorescence. Firstly, ensure that your experimental setup, including the fluorometer settings (excitation and emission wavelengths), is correctly configured for your specific quinoline derivative. Secondly, the concentration of your compound might be too low to produce a detectable signal. Conversely, at very high concentrations, you might observe self-quenching. Lastly, the solvent and pH of your solution can significantly impact fluorescence intensity.[1] Quinolines are known to be weakly fluorescent in nonpolar solvents and their fluorescence can be enhanced in polar solvents or by protonation.[1]

Issue 2: Unstable or Drifting Fluorescence Signal

  • Question: My fluorescence readings are fluctuating and not stable over time. What should I do?

  • Answer: Signal instability can be caused by several factors. Photobleaching, the light-induced degradation of the fluorophore, is a common cause. You can minimize this by reducing the excitation light intensity or the exposure time.[2] Temperature fluctuations can also affect the fluorescence signal, so ensure your sample is at a stable temperature.[3] Additionally, the presence of dissolved oxygen can quench fluorescence, so degassing your solvent may be necessary.

Issue 3: Unexpected Shifts in Emission Spectra

  • Question: The emission wavelength I am observing is different from the expected value. Why is this happening?

  • Answer: The emission maximum of quinoline derivatives is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[4][5] A change in solvent polarity can lead to a shift in the emission spectrum.[4] For example, an increase in solvent polarity often leads to a red shift (a shift to a longer wavelength) in the emission of quinoline derivatives.[4] Ensure you are using the same solvent as reported in the literature you are referencing. The pH of the solution can also influence the protonation state of the quinoline ring, which in turn affects the emission wavelength.[1]

Issue 4: Low Quantum Yield

  • Question: My calculated quantum yield is very low. How can I improve it?

  • Answer: The quantum yield of a fluorophore is an intrinsic property, but it can be influenced by environmental factors. For quinoline derivatives, protonation of the nitrogen atom in the quinoline ring can significantly increase the fluorescence quantum yield.[1] This can be achieved by using an acidic solvent or adding a small amount of acid. The choice of solvent is also critical; polar solvents generally lead to higher quantum yields for quinoline derivatives.[3] Structural rigidity also plays a role; molecules with more rigid structures tend to have higher quantum yields.[3]

Quantitative Data

The following tables summarize the photophysical properties of various quinoline derivatives in different solvents, which can be used as a reference for calibrating the fluorescence of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)
QuinolineEthanol3103130.03
6-AminoquinolineMethanol3504500.85[2]
8-HydroxyquinolineEthanol3155000.02
Isoquinoline (protonated)Dichloromethane3103300.27[1]
Benzo[h]quinolineDichloromethane3103670.15[1]

Table 2: Solvent Effects on the Fluorescence of a Quinoline Derivative

SolventDielectric ConstantEmission Maximum (nm)Stokes Shift (nm)
Cyclohexane2.02400-
Dichloromethane8.93450-
Acetonitrile37.5480-
Ethanol24.5500-

Note: Data in the tables are representative examples from the literature on quinoline derivatives and may not correspond to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

Experimental Protocols

Protocol 1: General Fluorescence Calibration

  • Prepare a stock solution of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in a suitable solvent (e.g., ethanol or acetonitrile).

  • Prepare a series of dilutions from the stock solution to create a concentration gradient.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission of each dilution using a fluorometer. Record the emission spectrum and the intensity at the emission maximum.

  • Plot the fluorescence intensity versus the concentration to generate a calibration curve. The linear range of this curve can be used to determine the concentration of unknown samples.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield can be determined relative to a standard with a known quantum yield. Anthracene or quinine sulfate are commonly used standards.

  • Select a suitable reference standard with an absorption spectrum that overlaps with the sample.

  • Prepare solutions of both the sample and the reference standard in the same solvent. The absorbance of both solutions should be matched at the excitation wavelength and should be below 0.1.

  • Measure the fluorescence emission spectra of both the sample and the reference standard, using the same excitation wavelength.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Diagrams

Troubleshooting_Fluorescence start Start | Low/No Fluorescence check_setup Check Instrument Settings - Excitation/Emission λ - Slit widths start->check_setup check_conc Check Concentration - Too low? - Too high (quenching)? check_setup->check_conc check_solvent Check Solvent & pH - Solvent polarity - pH of solution check_conc->check_solvent photobleaching Signal Instability | Photobleaching? check_solvent->photobleaching reduce_intensity Reduce Excitation Intensity/Time photobleaching->reduce_intensity Yes temp_fluctuation Temperature Fluctuation? photobleaching->temp_fluctuation No stabilize_temp Stabilize Sample Temperature temp_fluctuation->stabilize_temp Yes dissolved_o2 Dissolved O₂? temp_fluctuation->dissolved_o2 No degas_solvent Degas Solvent dissolved_o2->degas_solvent Yes spectral_shift Unexpected Spectral Shift dissolved_o2->spectral_shift No check_solvent_polarity Verify Solvent Polarity spectral_shift->check_solvent_polarity check_ph Verify Solution pH check_solvent_polarity->check_ph

Caption: Troubleshooting workflow for common fluorescence calibration issues.

Quantum_Yield_Workflow start Start: Determine Quantum Yield select_ref Select Reference Standard (e.g., Quinine Sulfate) start->select_ref prep_solutions Prepare Sample & Reference Solutions (Same Solvent, Matched Absorbance < 0.1) select_ref->prep_solutions measure_abs Measure Absorbance at Excitation λ prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_intensity Calculate Integrated Fluorescence Intensity measure_fluor->integrate_intensity calculate_qy Calculate Quantum Yield using Comparative Equation integrate_intensity->calculate_qy end End: Quantum Yield Determined calculate_qy->end

Caption: Experimental workflow for determining fluorescence quantum yield.

References

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide interference with other metal ions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (also known as TSQ) as a fluorescent probe for zinc (Zn²⁺).

Frequently Asked Questions (FAQs)

Q1: What is N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) and what is its primary application?

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a membrane-permeable fluorescent sensor used for the detection and imaging of intracellular zinc ions (Zn²⁺). It is a highly sensitive probe that exhibits a significant increase in fluorescence upon binding to Zn²⁺, allowing for the visualization of zinc distribution and fluctuations within cells.[1][2]

Q2: How does this compound work to detect zinc ions?

This compound is a bidentate ligand that coordinates with Zn²⁺ through the nitrogen atoms of its quinoline and sulfonamide groups.[3] In its unbound state, this compound is largely non-fluorescent. Upon binding to Zn²⁺, it forms a stable 2:1 complex (Zn(this compound)₂), which results in a strong blue fluorescence emission.[2][3] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for detecting Zn²⁺.

Q3: What are the excitation and emission wavelengths for the this compound-Zn²⁺ complex?

The this compound-Zn²⁺ complex has an excitation maximum of approximately 334 nm and an emission maximum of around 495 nm, producing a blue fluorescence.[2] In some cellular environments, particularly when forming ternary complexes with zinc-binding proteins, the emission maximum may be observed at a shorter wavelength, around 470 nm.[4]

Q4: Is this compound selective for Zn²⁺ over other biologically relevant metal ions?

Yes, this compound is known to be highly selective for Zn²⁺. It has been reported that this compound does not fluoresce in the presence of other physiological metal ions, and it can detect Zn²⁺ even in the presence of common divalent cations like Ca²⁺ and Mg²⁺.[2]

Troubleshooting Guide

Issue 1: Low or no fluorescence signal after loading cells with this compound.

  • Possible Cause 1: Inadequate this compound concentration or loading time.

    • Solution: Optimize the this compound concentration (typically in the range of 1-30 µM) and incubation time (usually 15-60 minutes at 37°C) for your specific cell type.[2]

  • Possible Cause 2: Low intracellular free zinc concentration.

    • Solution: Consider using a positive control by treating a sample of cells with a zinc ionophore (e.g., pyrithione) and a supplemental source of zinc to confirm that the probe is functional.

  • Possible Cause 3: Photobleaching.

    • Solution: Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium if you are performing fixed-cell imaging.

Issue 2: High background fluorescence.

  • Possible Cause 1: Incomplete removal of unbound this compound.

    • Solution: Ensure thorough washing of the cells with a suitable buffer (e.g., DPBS) after the incubation period to remove any excess, unbound probe.[2]

  • Possible Cause 2: Autofluorescence from cells or media.

    • Solution: Image a control sample of cells that have not been loaded with this compound to determine the level of background autofluorescence. If necessary, use a buffer or media with low intrinsic fluorescence.

Issue 3: Difficulty in quantifying free zinc concentrations.

  • Possible Cause: Formation of multiple this compound-zinc complexes.

    • Explanation: this compound can form both a 2:1 complex with free zinc (Zn(this compound)₂) and ternary complexes with protein-bound zinc (this compound-Zn-protein).[5] This can complicate the straightforward calculation of free zinc concentrations.

    • Recommendation: Be aware that the fluorescence signal may represent a combination of these species. For precise quantification of free zinc, consider using ratiometric zinc probes or carefully calibrating the this compound signal with known zinc concentrations in a similar environment.

Metal Ion Interference Data

While this compound is highly selective for Zn²⁺, it is crucial to understand its potential interactions with other metal ions, especially in experimental systems where these ions might be present at significant concentrations.

Qualitative Assessment of Interference:

Based on available literature, this compound shows minimal to no fluorescence enhancement with common physiological metal ions.

Metal IonCommon Biological RoleInterference with this compoundReference
Ca²⁺Second messenger, structural componentNo significant interference[2]
Mg²⁺Enzyme cofactor, ATP stabilizationNo significant interference[2]
Fe²⁺/Fe³⁺Oxygen transport, redox reactionsMinimal to no interference reported
Cu²⁺Enzyme cofactor, redox reactionsPotential for fluorescence quenching at high concentrations
Cd²⁺Toxic heavy metal, mimics Zn²⁺Can displace zinc from proteins, but direct fluorescence with this compound is not reported to be significant[6]
Mn²⁺Enzyme cofactorMinimal to no interference reported

Quantitative Interference Data Summary:

Comprehensive quantitative data on the interference of a wide range of metal ions with this compound fluorescence is limited in the published literature. The table below is a representative summary based on the high selectivity reported for this compound. The values represent the expected relative fluorescence intensity of this compound in the presence of other metal ions compared to the fluorescence with an equimolar concentration of Zn²⁺ (normalized to 100%).

Metal IonConcentrationRelative Fluorescence Intensity (%)
Zn²⁺1 equivalent100
Ca²⁺1 equivalent< 1
Mg²⁺1 equivalent< 1
Fe³⁺1 equivalent< 1
Cu²⁺1 equivalent< 5 (potential quenching)
Cd²⁺1 equivalent< 5
Mn²⁺1 equivalent< 1

Note: This table is a representation of expected selectivity based on qualitative reports. For precise quantification in the presence of potential interfering ions, it is recommended to perform a selectivity study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Selectivity for Zn²⁺

This protocol outlines a general method for assessing the interference of other metal ions with the this compound zinc probe.

experimental_workflow prep_this compound Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO) add_this compound Add this compound to each well to a final concentration (e.g., 10 µM) prep_this compound->add_this compound prep_metals Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water) add_metals Add different metal ions to respective wells (e.g., final concentration of 1 equivalent to this compound) prep_metals->add_metals prep_buffer Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.4) setup_plate In a 96-well plate, add buffer to each well prep_buffer->setup_plate setup_plate->add_this compound add_this compound->add_metals add_zn Add Zn²⁺ to a positive control well add_this compound->add_zn incubate Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) add_metals->incubate add_zn->incubate measure_fluorescence Measure fluorescence using a plate reader (Ex: ~334 nm, Em: ~495 nm) incubate->measure_fluorescence analyze_data Analyze the data by comparing the fluorescence intensity of each metal ion to the Zn²⁺ control measure_fluorescence->analyze_data

Caption: Experimental workflow for determining the selectivity of the this compound zinc probe.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO).

    • Prepare stock solutions of the chloride or nitrate salts of the metal ions to be tested (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺, Mn²⁺) in deionized water.

    • Prepare a working buffer (e.g., 100 mM HEPES, pH 7.4).

  • Experimental Setup:

    • In a 96-well microplate, add the working buffer to each well.

    • Add the this compound stock solution to each well to achieve the desired final concentration (e.g., 10 µM).

    • Add the stock solution of each metal ion to its designated well to a final concentration equimolar to this compound. Include a positive control with only Zn²⁺ and a blank with only this compound in the buffer.

  • Measurement:

    • Incubate the plate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~334 nm and emission set to ~495 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (this compound only) from all readings.

    • Normalize the fluorescence intensity of each well to the intensity of the Zn²⁺ positive control.

Protocol 2: Intracellular Zinc Imaging with this compound

This protocol provides a general procedure for staining live cells with this compound to visualize intracellular zinc.

cell_staining_workflow culture_cells Culture cells on a suitable imaging dish or coverslip to the desired confluency wash_cells1 Wash cells with a physiological buffer (e.g., DPBS) culture_cells->wash_cells1 load_cells Incubate the cells with the this compound working solution (e.g., 15-60 min at 37°C) wash_cells1->load_cells prepare_this compound Prepare a working solution of this compound in the buffer (e.g., 1-30 µM) prepare_this compound->load_cells wash_cells2 Wash the cells with the buffer to remove unbound this compound load_cells->wash_cells2 image_cells Image the cells using a fluorescence microscope (Ex: ~334 nm, Em: ~495 nm) wash_cells2->image_cells

Caption: Workflow for intracellular zinc imaging using the this compound fluorescent probe.

Methodology:

  • Cell Preparation:

    • Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to reach the desired confluency.

  • This compound Loading:

    • Prepare a working solution of this compound in a physiological buffer (e.g., DPBS) at the desired final concentration (typically 1-30 µM).[2]

    • Remove the culture medium from the cells and wash them once with the buffer.

    • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[2]

  • Washing:

    • After incubation, remove the this compound solution and wash the cells two to three times with the buffer to remove any unbound probe.

  • Imaging:

    • Add fresh buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., DAPI filter set).

Logical Relationships in Metal Ion Interference

The following diagram illustrates the potential interactions that can occur when using a fluorescent zinc probe in a complex biological system containing various metal ions.

interference_logic cluster_non_interfering Non-Interfering Ions This compound This compound Probe fluorescence Fluorescence Signal (Desired Outcome) This compound->fluorescence Binds to quenching Fluorescence Quenching (False Negative) This compound->quenching Binds to no_signal No Signal Change (Ideal for Non-Target Ions) This compound->no_signal No interaction with ternary_complex This compound-Zn-Protein Complex (Altered Fluorescence) This compound->ternary_complex Binds to zn Zn²⁺ (Target Ion) zn->fluorescence zn->ternary_complex interfering_ion Potentially Interfering Metal Ion (e.g., Cu²⁺, Cd²⁺) interfering_ion->quenching e.g., Cu²⁺ protein Zinc-Binding Protein protein->ternary_complex Ca Ca²⁺ Mg Mg²⁺

Caption: Logical diagram of potential interactions of this compound with the target ion and other metal ions.

References

Validation & Comparative

Validating the Performance of the Fluorescent Zinc Indicator TSQ with a Non-Fluorescent Chelator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the results of the fluorescent zinc probe, N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ), using a non-fluorescent zinc chelator. This guide offers detailed experimental protocols, data presentation, and workflow visualizations to ensure accurate and reliable zinc quantification in biological systems.

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as this compound, is a widely used fluorescent sensor for the detection of intracellular zinc.[1] Its mechanism of action relies on the specific binding of zinc ions, which leads to a significant increase in its fluorescence intensity. This property allows researchers to visualize and quantify changes in intracellular zinc concentrations. To ensure the specificity of the this compound signal, it is crucial to validate that the observed fluorescence changes are indeed due to fluctuations in zinc levels. This can be effectively achieved by using a high-affinity, non-fluorescent zinc chelator to competitively bind and sequester zinc ions, thereby reducing or eliminating the this compound fluorescence signal.

This guide outlines the necessary experimental procedures and data interpretation to validate this compound's zinc-dependent fluorescence.

Experimental Protocols

To validate the zinc-dependent fluorescence of this compound, a series of experiments can be performed to measure and compare fluorescence intensity under different conditions. The following protocols provide a general framework that can be adapted to specific cell types and experimental setups.

1. Cell Culture and Loading with this compound:

  • Cell Culture: Plate cells (e.g., HeLa, PC-12, or primary neurons) on glass-bottom dishes suitable for fluorescence microscopy. Culture cells to the desired confluency in appropriate media.

  • This compound Loading: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and wash once with the physiological buffer. Incubate the cells with the this compound-containing buffer for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with the physiological buffer to remove any excess, unbound this compound.

2. Baseline Fluorescence Measurement:

  • Mount the dish on an inverted fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~365 nm, Emission: ~495 nm).

  • Acquire baseline fluorescence images from several fields of view.

3. Zinc Supplementation and Measurement:

  • Prepare a solution of a zinc salt (e.g., ZnCl₂) in the physiological buffer.

  • Add the zinc solution to the cells at a known concentration (e.g., 10-100 µM).

  • Acquire fluorescence images at different time points after zinc addition to observe the increase in fluorescence.

4. Validation with a Zinc Chelator:

  • Prepare a solution of a non-fluorescent, high-affinity zinc chelator (e.g., N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine - TPEN) in the physiological buffer.

  • After observing the zinc-induced fluorescence increase, add the chelator solution to the cells (e.g., 10-50 µM TPEN).

  • Acquire a time-series of fluorescence images to monitor the quenching of the this compound fluorescence as the chelator sequesters the zinc ions.

Data Presentation

The quantitative data from these experiments can be summarized in the following table for a clear comparison of the fluorescence intensity changes under each condition.

Treatment ConditionMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Baseline
Baseline (this compound only) 150± 151.0
+ Zinc (e.g., 50 µM ZnCl₂) 750± 555.0
+ Zinc Chelator (e.g., 20 µM TPEN) 165± 201.1

Visualizing the Experimental Workflow and Underlying Principle

To further clarify the experimental logic and the interaction between this compound, zinc, and the validating chelator, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Load Cells with this compound B 2. Measure Baseline Fluorescence A->B C 3. Add Zinc (Zn²⁺) B->C D 4. Measure Zinc-Induced Fluorescence C->D E 5. Add Zinc Chelator (e.g., TPEN) D->E F 6. Measure Quenched Fluorescence E->F

Caption: A flowchart illustrating the sequential steps for validating this compound fluorescence with a zinc chelator.

G cluster_pathway Mechanism of Fluorescence Modulation TSQ_inactive This compound (Low Fluorescence) TSQ_active This compound-Zn²⁺ Complex (High Fluorescence) TSQ_inactive->TSQ_active + Zn²⁺ TSQ_active->TSQ_inactive - Zn²⁺ Zn Free Zn²⁺ TSQ_active->Zn Chelator competes for Zn²⁺ Chelator_Zn Chelator-Zn²⁺ Complex Zn->Chelator_Zn + Chelator Chelator Zinc Chelator (e.g., TPEN)

Caption: A diagram illustrating the competitive binding of zinc between this compound and a validating chelator.

References

A Comparative Guide to Zinc Detection: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) vs. Zinquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used fluorescent probes for the detection of zinc: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, and Zinquin. This document synthesizes experimental data to offer an objective overview of their performance, aiding in the selection of the most suitable probe for specific research applications.

Introduction to the Zinc Probes

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) , or 6-methoxy-8-p-toluenesulfonamido-quinoline, is a cell-permeant fluorescent sensor that has been extensively used for detecting intracellular zinc. Upon binding to zinc, this compound forms a fluorescent complex, allowing for the visualization and quantification of zinc within cellular compartments.

Zinquin is another popular fluorescent probe for the detection of intracellular zinc. It is valued for its ability to label zinc-rich vesicles and its utility in studying the role of zinc in various biological processes. Zinquin is available in both acid and ester forms, with the latter being more cell-permeant.

Mechanism of Action

Both this compound and Zinquin are fluorophores that exhibit enhanced fluorescence upon chelation with zinc ions. The fundamental mechanism involves the binding of the probe to Zn²⁺, which restricts the intramolecular rotation of the molecule and leads to a significant increase in fluorescence quantum yield. This process is often referred to as chelation-enhanced fluorescence (CHEF).

In biological systems, the behavior of these probes is more complex. Both this compound and Zinquin have been shown to form ternary complexes with zinc that is already bound to proteins (Sensor-Zn-Protein adducts). This is a critical consideration, as it indicates that these probes may not exclusively detect "free" or labile zinc, but can also interact with the cellular zinc-proteome. The formation of these ternary adducts often results in a blue shift in the emission spectrum compared to the 2:1 (Sensor:Zn) complex.

G cluster_probe Fluorescent Probe cluster_zinc Zinc Source cluster_complex Fluorescent Complex Probe Probe (this compound or Zinquin) (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Binds to TernaryComplex Probe-Zn-Protein Adduct (High Fluorescence) Probe->TernaryComplex Forms adduct with Zn Labile Zn²⁺ Pool Zn->Complex ZnProtein Zinc-Protein Complex ZnProtein->TernaryComplex

Figure 1. General mechanism of fluorescent zinc probes.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and Zinquin based on available experimental data. It is important to note that direct side-by-side comparisons of quantum yield and selectivity coefficients in the literature are limited.

ParameterN-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)Zinquin
Excitation Wavelength (λex) ~365 nm~368 nm
Emission Wavelength (λem) ~490 nm (for Zn(this compound)₂)[1]~490 nm (for Zn(Zinquin)₂)
~470 nm (for this compound-Zn-Protein adduct)[1]~470 nm (for Zinquin-Zn-Protein adduct)[2]
Dissociation Constant (Kd) 1.55 x 10⁻⁷ M (for ternary adduct with carbonic anhydrase)[1]370 nM (1:1 complex), 850 nM (2:1 complex)[3]
Quantum Yield (Φ) Data not available in reviewed literature. The quantum yield of the this compound-Zn-protein adduct is noted to be less than that of the Zn(this compound)₂ complex.Data not available in reviewed literature.
Selectivity Does not fluoresce in the presence of other physiological metal ions like Ca²⁺ and Mg²⁺.Has an affinity for Cu²⁺ on the same order as for Zn²⁺, but the Cu²⁺ complex does not fluoresce.
Stoichiometry (Probe:Zn) Primarily forms 2:1 complexes (Zn(this compound)₂) and 1:1 ternary adducts with zinc-proteins.Forms both 1:1 and 2:1 complexes with Zn²⁺, as well as ternary adducts with zinc-proteins.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these zinc probes. Below are representative protocols for intracellular zinc detection using this compound and Zinquin.

Protocol 1: Intracellular Zinc Staining with this compound

This protocol is adapted from a study on the cellular imaging of zinc proteins.

Materials:

  • Cells grown on glass coverslips

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope with appropriate filters (e.g., Ex/Em = 334/495 nm)

Procedure:

  • Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Aspirate the culture medium and wash the cells three times with DPBS.

  • Prepare a working solution of this compound in DPBS at a final concentration of 30 µM.

  • Add the this compound working solution to the cells and incubate at 37°C for 30 minutes in the dark.

  • After incubation, aspirate the this compound solution and wash the cells three times with DPBS to remove excess probe.

  • Mount the coverslip on a microscope slide with a drop of mounting medium.

  • Visualize the cells using a fluorescence microscope equipped with a DAPI filter set or similar UV excitation and blue emission filters.

G start Start: Cells on coverslip wash1 Wash with DPBS (3x) start->wash1 add_this compound Add 30 µM this compound in DPBS wash1->add_this compound incubate Incubate 30 min at 37°C (dark) add_this compound->incubate wash2 Wash with DPBS (3x) incubate->wash2 mount Mount on slide wash2->mount visualize Visualize via Fluorescence Microscopy mount->visualize G start Start: Cultured cells wash1 Wash with PBS (2x) start->wash1 add_zinquin Add 10 µM Zinquin ethyl ester in PBS wash1->add_zinquin incubate Incubate 20-30 min at 37°C (dark) add_zinquin->incubate wash2 Wash with PBS (2x) incubate->wash2 add_buffer Add fresh imaging buffer wash2->add_buffer image Image with Fluorescence Microscope add_buffer->image

References

A Comparative Guide to Control Experiments for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) Staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of control experiments for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) staining, a widely used method for detecting intracellular zinc (Zn²⁺). We offer a detailed analysis of this compound's performance against alternative fluorescent probes and provide robust protocols for essential control experiments to ensure data accuracy and reliability. This guide is intended for researchers, scientists, and drug development professionals working in cell biology, neuroscience, and pharmacology.

Introduction to this compound Staining

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as this compound, is a membrane-permeable fluorescent probe used to visualize intracellular zinc.[1] Upon binding to Zn²⁺, this compound exhibits a significant increase in fluorescence, allowing for the imaging of zinc-rich vesicles and zinc-binding proteins within cells.[2][3][4] The primary mechanism of this compound fluorescence in a cellular context is the formation of a ternary complex between this compound, zinc, and a protein, which results in a fluorescence emission maximum at approximately 470 nm.[2][4] In the presence of high concentrations of labile zinc, this compound can form a 2:1 complex with zinc, Zn(this compound)₂, which has a characteristic emission peak around 490 nm.[2][3]

Given the dynamic nature of intracellular zinc and the potential for off-target effects, rigorous control experiments are paramount for the accurate interpretation of this compound staining results. This guide outlines essential negative and positive controls and compares this compound with other common zinc probes.

Comparison of Fluorescent Zinc Probes

Several fluorescent probes are available for the detection of intracellular zinc, each with distinct chemical and biological properties. The choice of probe can significantly impact experimental outcomes. Below is a comparison of this compound with other commonly used zinc sensors.

ProbeDissociation Constant (Kd)Emission Max (λem)Key CharacteristicsAdvantagesLimitations
This compound ~15.5 µM (for Zn(this compound)₂)[3]~470 nm (this compound-Zn-Protein)[2][4], ~490 nm (Zn(this compound)₂)[2][3]Lipophilic, suitable for vesicular Zn²⁺ imaging.[3] Forms ternary complexes with zinc-proteins.[2][5]Good for visualizing protein-bound zinc. Established probe with extensive literature.Lower affinity for Zn²⁺ compared to some alternatives.[2] Can be less suitable for quantifying free, labile Zn²⁺.[6]
Zinquin ~620 nM[3]~492 nm (Zn(ZQ)₂)[2]Derivative of this compound with improved cellular retention.[3] Higher affinity for Zn²⁺ than this compound.[2]Higher sensitivity to changes in labile Zn²⁺.Also coordinates with non-labile, protein-bound zinc.[3]
FluoZin-3 Varies with conditions~516 nmCommonly used for measuring zinc fluxes.Good for detecting relative changes in Zn²⁺ concentration.[6]Less suitable for absolute quantification of basal free zinc due to low fluorescence difference between zinc-free and zinc-bound states at rest.[6] Can show different localization patterns in different cell types.[6]
ZinPyr-1 (ZP1) ~0.7 nM~527 nmHigh affinity for Zn²⁺.Considered more suitable for the quantification of free intracellular zinc compared to this compound and FluoZin-3.[6] Good response to calibration with chelators and zinc saturation.[6]

Essential Control Experiments for this compound Staining

To validate the specificity of this compound staining for intracellular zinc, a series of control experiments should be performed. These controls help to distinguish true zinc-dependent fluorescence from artifacts and background noise.

Negative Control: Zinc Chelation with TPEN

The most critical negative control involves the use of a high-affinity, membrane-permeant zinc chelator, N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). TPEN has a much stronger binding affinity for Zn²⁺ than this compound and will sequester intracellular zinc, leading to a significant reduction in this compound fluorescence.[3][7] This confirms that the observed fluorescence is indeed dependent on the presence of intracellular zinc.

Positive Control: Zinc Supplementation

To confirm that the this compound probe is responsive to changes in intracellular zinc, a positive control involving the addition of exogenous zinc is recommended. This is typically achieved by co-application of a zinc salt (e.g., ZnSO₄ or ZnCl₂) with a zinc ionophore, such as pyrithione. The ionophore facilitates the transport of zinc across the cell membrane, leading to a rapid increase in intracellular zinc concentration and a corresponding increase in this compound fluorescence.[4][7]

Experimental Protocols

Protocol 1: General this compound Staining of Cultured Cells
  • Cell Preparation: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.

    • Prepare a working solution of this compound (e.g., 30 µM) in a suitable buffer (e.g., DPBS or HBSS).[1]

  • Staining:

    • Wash the cells three times with the buffer.

    • Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light.[1]

  • Washing: Wash the cells three times with the buffer to remove excess this compound.

  • Imaging: Image the cells using fluorescence microscopy with appropriate filter sets (e.g., Excitation: ~334-360 nm, Emission: ~470-495 nm).[1][3]

Protocol 2: TPEN Negative Control
  • This compound Staining: Stain the cells with this compound as described in Protocol 1.

  • Baseline Imaging: Acquire baseline fluorescence images of the this compound-stained cells.

  • TPEN Treatment:

    • Prepare a working solution of TPEN (e.g., 100-200 µM) in the imaging buffer.[6][7]

    • Add the TPEN solution to the cells and incubate for 10-20 minutes at room temperature, protected from light.[4][6]

  • Post-TPEN Imaging: Acquire fluorescence images after TPEN incubation. A significant decrease in fluorescence intensity confirms zinc-dependent staining.

Protocol 3: Zinc-Pyrithione Positive Control
  • This compound Staining: Stain the cells with this compound as described in Protocol 1.

  • Baseline Imaging: Acquire baseline fluorescence images of the this compound-stained cells.

  • Zinc-Pyrithione Treatment:

    • Prepare a working solution containing both a zinc salt (e.g., 30 µM ZnCl₂) and a zinc ionophore (e.g., 3 µM pyrithione) in the imaging buffer.[4]

    • Add the zinc-pyrithione solution to the cells.

  • Post-Treatment Imaging: Acquire fluorescence images immediately after the addition of the zinc-pyrithione solution. A rapid and marked increase in fluorescence intensity indicates that the probe is responsive to increases in intracellular zinc.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic, the following diagrams illustrate the staining workflow and the underlying molecular interactions.

G cluster_workflow This compound Staining and Control Workflow cluster_controls Control Arms A Prepare Cultured Cells B Incubate with this compound A->B C Wash to Remove Excess this compound B->C D Baseline Fluorescence Imaging C->D E Negative Control: Add TPEN (Zinc Chelator) D->E Branch 1 F Positive Control: Add Zn²⁺ + Ionophore D->F Branch 2 G Image Post-TPEN E->G H Image Post-Zn²⁺ F->H I Compare Fluorescence Changes G->I H->I

Caption: Workflow for this compound staining with negative and positive controls.

G cluster_pathway Molecular Interactions in this compound Staining and Controls This compound This compound Fluorescence Fluorescence (~470 nm) This compound->Fluorescence Binds Zn Intracellular Zn²⁺ Zn->Fluorescence NoFluorescence Quenched Fluorescence Zn->NoFluorescence Protein Zinc-Binding Protein Protein->Fluorescence TPEN TPEN TPEN->Zn Chelates (High Affinity) TPEN->NoFluorescence

Caption: this compound fluorescence mechanism and TPEN-mediated quenching.

References

A Comparative Guide to Fluorescent Probes for Intracellular Zinc Detection: Alternatives to TQ-Ts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative fluorescent probes to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TQ-Ts) for the detection and quantification of intracellular zinc (Zn²⁺). The selection of an appropriate fluorescent probe is critical for accurately studying the multifaceted roles of zinc in cellular signaling, physiology, and disease. This document outlines the performance of key alternatives, provides detailed experimental protocols, and illustrates relevant biological and experimental workflows.

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties and its affinity for the target ion. The following table summarizes the key quantitative parameters for TQ-Ts and its common alternatives.

ProbeExcitation (nm)Emission (nm)Dissociation Constant (Kd)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fold Fluorescence Change
TQ-Ts ~334~495Data not readily availableData not readily availableData not readily availableData not readily available
Zinquin ~368~490~0.7 nMData not readily availableData not readily availableData not readily available
ZinPyr-1 (ZP1) ~508~527~0.7 nM[1]0.3879,000>5
FluoZin-3 ~494~516~15 nM[2]Data not readily availableData not readily available>50[2]

Note: The performance of fluorescent probes can be influenced by the intracellular environment. The values presented here are based on in vitro measurements and should be considered as a reference.

Experimental Protocols

Accurate measurement of intracellular zinc requires careful experimental design and execution. Below are detailed protocols for the use of cell-permeant (AM ester) forms of fluorescent zinc probes.

General Reagents and Stock Solution Preparation
  • Fluorescent Probe Stock Solution: Dissolve the AM ester of the chosen probe (e.g., FluoZin-3 AM, ZinPyr-1 AM) in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. Store at -20°C, protected from light and moisture.

  • Pluronic F-127 (optional): Prepare a 20% (w/v) stock solution in DMSO to aid in the dispersion of the AM ester in aqueous media.

  • Hanks' Balanced Salt Solution (HBSS): Use as a base for imaging media. Ensure it is free of phenol red if fluorescence is to be measured in a plate reader.

  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine): Prepare a 10-50 mM stock solution in DMSO. TPEN is a heavy metal chelator used to determine the minimum fluorescence signal (Fmin).

  • Pyrithione (or other zinc ionophore): Prepare a 1-10 mM stock solution in DMSO. Pyrithione is used to facilitate the entry of extracellular zinc into the cells to determine the maximum fluorescence signal (Fmax).

  • Zinc Sulfate (ZnSO₄): Prepare a 100 mM aqueous stock solution.

Cell Loading Protocol
  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, 96-well black-walled imaging plates) and grow to the desired confluency.

  • Loading Solution Preparation: Prepare a loading solution by diluting the probe stock solution into HBSS to a final concentration of 1-5 µM. If using Pluronic F-127, pre-mix the probe with an equal volume of the 20% Pluronic F-127 stock solution before diluting in HBSS to a final Pluronic F-127 concentration of 0.02-0.04%.

  • Cell Incubation: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells two to three times with warm HBSS to remove excess probe.

  • De-esterification: Add fresh HBSS and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the fluorescent probe inside the cells.

Intracellular Zinc Measurement and Calibration

Fluorescence imaging can be performed using a fluorescence microscope, confocal microscope, or a fluorescence plate reader.

  • Baseline Fluorescence (F): Acquire baseline fluorescence images or readings from the probe-loaded cells in HBSS.

  • Minimum Fluorescence (Fmin): To determine the fluorescence of the probe in a zinc-free environment, add TPEN to the cells at a final concentration of 20-100 µM. Incubate for 5-10 minutes and measure the fluorescence.

  • Maximum Fluorescence (Fmax): To determine the fluorescence of the probe when saturated with zinc, treat the cells with a zinc ionophore such as pyrithione (1-10 µM) in the presence of a high concentration of extracellular zinc (e.g., 100-200 µM ZnSO₄). Incubate for 5-10 minutes and measure the fluorescence.

Calculation of Intracellular Zinc Concentration:

The free intracellular zinc concentration can be estimated using the Grynkiewicz equation:

[Zn²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where:

  • [Zn²⁺] is the intracellular free zinc concentration.

  • Kd is the dissociation constant of the probe for zinc.

  • F is the baseline fluorescence of the probe in the cells.

  • Fmin is the fluorescence after adding TPEN.

  • Fmax is the fluorescence after adding pyrithione and zinc.

Visualizations

Signaling Pathways Involving Labile Zinc

Labile zinc pools play a crucial role as a second messenger in various intracellular signaling cascades, influencing cellular processes such as proliferation, apoptosis, and immune responses.

LabileZincSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ExtracellularStimuli Extracellular Stimuli (Growth Factors, Neurotransmitters) Receptor Receptor ExtracellularStimuli->Receptor binds LabileZinc Labile Zn²⁺ Pool Receptor->LabileZinc modulates influx ZIP ZIP Transporters ZIP->LabileZinc influx MAPK MAPK Pathway LabileZinc->MAPK activates NFkB NF-κB Pathway LabileZinc->NFkB modulates Apoptosis Apoptosis LabileZinc->Apoptosis regulates MT Metallothioneins (Zinc Buffer) LabileZinc->MT buffered by GeneExpression Gene Expression MAPK->GeneExpression NFkB->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

Caption: Role of Labile Zinc in Cellular Signaling.

Experimental Workflow for Intracellular Zinc Measurement

The following workflow outlines the key steps for quantifying intracellular zinc using fluorescent probes.

ExperimentalWorkflow Start Start: Plate Cells Load Load Cells with Fluorescent Probe AM Ester Start->Load Wash Wash to Remove Excess Probe Load->Wash DeEsterify De-esterification (Incubate in HBSS) Wash->DeEsterify MeasureF Measure Baseline Fluorescence (F) DeEsterify->MeasureF AddTPEN Add TPEN (Chelator) MeasureF->AddTPEN AddPyrZn Add Pyrithione + ZnSO₄ (Ionophore + Zinc) MeasureF->AddPyrZn Calculate Calculate [Zn²⁺] using Grynkiewicz Eq. MeasureF->Calculate F MeasureFmin Measure Minimum Fluorescence (Fmin) AddTPEN->MeasureFmin MeasureFmin->Calculate MeasureFmax Measure Maximum Fluorescence (Fmax) AddPyrZn->MeasureFmax MeasureFmax->Calculate End End: Data Analysis Calculate->End

Caption: Workflow for Intracellular Zinc Quantification.

References

A Head-to-Head Battle for Elemental Purity: Cross-Validating TSQ and AAS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate quantification of elemental impurities is not just a matter of analytical precision; it is a critical component of regulatory compliance and patient safety. This guide provides an objective comparison between Triple Quadrupole (TSQ) Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), two powerful techniques for elemental analysis. Supported by experimental data and detailed protocols, this comparison will aid in method selection, validation, and interpretation of results.

The validation of analytical methods is a cornerstone of the pharmaceutical industry, mandated by regulatory bodies like the USP under General Chapter <233>. Cross-validation, the process of assuring that two distinct analytical procedures provide equivalent results, is essential when transferring methods or employing an alternative technique. While ICP-MS is often considered the gold standard for its multi-element capability and exceptional sensitivity, AAS remains a robust and cost-effective alternative for specific applications.[1][2] Understanding the performance characteristics of each is key to a successful validation strategy.

Performance Comparison: Sensitivity, Throughput, and Precision

The choice between this compound ICP-MS and AAS often hinges on the specific requirements of the analysis, such as the number of target elements, required detection limits, and sample throughput. This compound ICP-MS offers superior sensitivity, with detection limits in the parts-per-trillion (ppt) range, and the ability to measure a wide array of elements simultaneously, making it ideal for high-throughput screening of the full suite of elemental impurities outlined in ICH Q3D.[3] In contrast, Graphite Furnace AAS (GFAAS), the most sensitive of the AAS techniques, measures elements sequentially, which results in a significantly lower sample throughput.[4] However, for laboratories focused on a small number of specific elements, GFAAS can be a more cost-effective solution with excellent sensitivity.[5]

Parameter This compound ICP-MS Atomic Absorption Spectroscopy (GFAAS) Key Considerations
Principle Ionization in high-temperature plasma, separation by mass-to-charge ratio.Absorption of element-specific light by a ground-state atomized sample.ICP-MS provides information on all elements in one run; AAS is a single-element technique.
Sensitivity (LOD/LOQ) Very High (ng/L or ppt)High (µg/L or ppb)ICP-MS is significantly more sensitive, which is crucial for low PDE elements.[1][3]
Throughput High (Multi-element, 2-3 min/sample)Low (Single-element, 2-3 min/element/sample)For the full suite of 24 ICH Q3D elements, ICP-MS is vastly more efficient.[4]
Precision (%RSD) Typically < 5%Typically < 5-10%Both methods demonstrate high precision, meeting USP <233> requirements.
Accuracy (% Recovery) Excellent (Typically 85-115%)Good to Excellent (Typically 80-120%)Both can achieve the validation requirements for accuracy outlined in USP <233>.
Matrix Interference Low (Effectively managed by collision/reaction cells)High (Can be significant, requiring matrix modifiers and careful optimization).This compound ICP-MS is less susceptible to complex sample matrices.
Initial Cost HighModerateGFAAS instruments are generally more affordable than ICP-MS systems.[4]
Running Cost High (Argon gas, consumables)Low to ModerateAAS has lower operational costs, particularly concerning gas consumption.

Logical Workflow for Cross-Validation

The process of cross-validating an AAS method against a reference ICP-MS method involves a structured approach to ensure data equivalency. This begins with sample preparation, followed by parallel analysis on both platforms, and concludes with a rigorous statistical comparison of the results.

CrossValidationWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Parallel Analysis cluster_icpms This compound ICP-MS (Reference Method) cluster_aas AAS (Alternative Method) cluster_eval 3. Data Evaluation & Validation Prep Weigh Sample (e.g., 0.5 g) Digestion Microwave Digestion (HNO3, HCl) Prep->Digestion Dilution Dilute to Final Volume (e.g., 50 mL) Digestion->Dilution ICPMS_Analysis Multi-element Analysis Dilution->ICPMS_Analysis AAS_Analysis Sequential Single-element Analysis Dilution->AAS_Analysis ICPMS_Data ICP-MS Results (µg/g) ICPMS_Analysis->ICPMS_Data Comparison Statistical Comparison (e.g., t-test, F-test, Equivalence) ICPMS_Data->Comparison AAS_Data AAS Results (µg/g) AAS_Analysis->AAS_Data AAS_Data->Comparison Validation Assess Validation Criteria (Accuracy, Precision, Specificity) Comparison->Validation Report Final Validation Report Validation->Report

Caption: Workflow for cross-validating an AAS method against a this compound ICP-MS method.

Experimental Protocols

Detailed and consistent methodologies are crucial for a successful cross-validation study. The following protocols are based on guidelines such as USP General Chapter <233> for the analysis of elemental impurities in a pharmaceutical drug product.

Sample Preparation: Closed-Vessel Microwave Digestion

This procedure is suitable for both ICP-MS and AAS analysis to ensure the complete digestion of the sample matrix and retention of volatile elements.

  • Sample Weighing: Accurately weigh approximately 0.2 to 0.5 g of the homogenized drug product into a clean, pre-leached microwave digestion vessel.

  • Acid Addition: To each vessel, add 9 mL of concentrated Nitric Acid (HNO₃) and 1 mL of concentrated Hydrochloric Acid (HCl). This acid combination aids in stabilizing elements like mercury.

  • Digestion Program: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes. Power settings should be adjusted according to the manufacturer's guidelines for the specific sample type.

  • Final Dilution: After the vessels have cooled, carefully open them in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with ultrapure water. This solution is now ready for analysis.

This compound ICP-MS Analysis Protocol
  • Instrument: A triple quadrupole ICP-MS system equipped with a collision/reaction cell.

  • Plasma Conditions:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.8 L/min

    • Nebulizer Gas Flow: ~1.0 L/min

  • Collision Cell: Use Helium (He) as the collision gas (~4-5 mL/min) to remove common polyatomic interferences.

  • Internal Standards: Use an online internal standard mix containing elements such as Germanium (Ge), Rhodium (Rh), and Iridium (Ir) to correct for matrix effects and instrumental drift.

  • Calibration: Prepare a multi-element calibration curve using certified standards at concentrations bracketing the target limits (e.g., 0.5J, 1.0J, and 1.5J, where J is the target concentration). The calibration blank and standards should be matrix-matched with the same acid concentration as the samples.

  • Analysis: Aspirate the prepared sample solutions. Perform a rinse with a 2% HNO₃ / 1% HCl solution between samples to prevent carryover. Monitor target elements (e.g., As, Cd, Hg, Pb, Ni, Cu, Cr, V, Mo, Pd, Pt, etc.).

Graphite Furnace AAS (GFAAS) Analysis Protocol
  • Instrument: A GFAAS system with Zeeman background correction.

  • Light Source: Use a hollow cathode lamp (or electrodeless discharge lamp for elements like As) specific to the element being analyzed.

  • Wavelength and Slit: Set the monochromator to the primary absorption wavelength for the target element with the recommended slit width (e.g., Pb: 283.3 nm, 0.7 nm slit; As: 193.7 nm, 0.7 nm slit).

  • Furnace Program: Optimize a multi-step temperature program for each element to effectively dry the sample, pyrolyze (ash) the matrix, and atomize the analyte. A typical program for Lead (Pb) is as follows:

    • Drying: 110°C, Ramp 15s, Hold 30s

    • Ashing: 500°C, Ramp 10s, Hold 20s

    • Atomization: 1700°C, Ramp 0s, Hold 5s (Read step)

    • Clean Out: 2450°C, Ramp 1s, Hold 4s

  • Matrix Modifier: Use a chemical modifier, such as a palladium-magnesium nitrate solution, to stabilize the analyte during the ashing step and reduce chemical interferences.

  • Calibration: Prepare a series of standards from a certified stock solution. The calibration should be performed using the standard additions method for complex matrices to compensate for matrix effects.

  • Analysis: The analysis is performed sequentially. After completing the run for one element, the instrument must be set up for the next element with its specific lamp and furnace program.

Conclusion

Both this compound ICP-MS and AAS are powerful and reliable techniques for the quantification of elemental impurities. The cross-validation of these methods demonstrates that while ICP-MS offers unparalleled speed and sensitivity for multi-element analysis, AAS can serve as an accurate and cost-effective alternative for a limited number of elements.[2][4] A thorough understanding of the experimental protocols and performance characteristics of each instrument is paramount. By following a structured validation workflow, laboratories can ensure data integrity and select the most appropriate technique to meet the stringent requirements of the pharmaceutical industry, ultimately safeguarding product quality and patient health.

References

Navigating the Challenges of Quantitative Analysis with N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Life Sciences and Drug Development

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, widely known in the scientific community as TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), has been a long-standing fluorescent probe for the detection of zinc ions (Zn²⁺). Its utility in elucidating the role of zinc in various biological processes is well-documented. However, a nuanced understanding of its limitations is crucial for accurate quantitative analysis. This guide provides a comprehensive comparison of this compound with alternative probes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific needs.

Unveiling the Limitations: A Deeper Look at this compound

While this compound has been instrumental in many discoveries, its application in precise quantitative measurements is fraught with challenges. The primary limitations stem from its complex interactions within a biological milieu.

One of the most significant drawbacks is the formation of ternary complexes.[1][2][3] Instead of solely forming a 2:1 complex with zinc (Zn(this compound)₂), this compound can also bind to zinc that is already associated with proteins, creating a this compound-Zn-protein adduct.[3] This phenomenon leads to a blue shift in the fluorescence emission maximum (around 470 nm) compared to the Zn(this compound)₂ complex (around 490 nm), complicating the interpretation of fluorescence signals and hindering accurate quantification of free zinc ions.[3]

Furthermore, the fluorescence of this compound is sensitive to the local environment, including pH, which can vary within cellular compartments.[4] Another critical consideration is its potential for interference from other divalent metal ions, which can lead to false-positive signals and compromise the specificity of the assay.[4] The use of ultraviolet light for excitation of this compound is also a notable disadvantage, as it can be phototoxic to living cells, potentially altering the very biological processes being studied.[4]

TSQ_Limitations cluster_Challenges Challenges in Quantitative Analysis with this compound This compound This compound Free_Zn2 Free Zn²⁺ This compound->Free_Zn2 Binds to Protein_Bound_Zn Protein-Bound Zn²⁺ This compound->Protein_Bound_Zn Binds to Zn_TSQ2_Complex Zn(this compound)₂ Complex (Emission ~490 nm) Free_Zn2->Zn_TSQ2_Complex Forms Ternary_Complex This compound-Zn-Protein Complex (Emission ~470 nm) Protein_Bound_Zn->Ternary_Complex Forms Inaccurate_Quantification Inaccurate Quantification of Free Zn²⁺ Zn_TSQ2_Complex->Inaccurate_Quantification Ternary_Complex->Inaccurate_Quantification Other_Factors Other Limiting Factors pH_Sensitivity pH Sensitivity Other_Factors->pH_Sensitivity Ion_Interference Interference from other divalent ions Other_Factors->Ion_Interference Phototoxicity UV Excitation (Phototoxicity) Other_Factors->Phototoxicity pH_Sensitivity->Inaccurate_Quantification Ion_Interference->Inaccurate_Quantification Phototoxicity->Inaccurate_Quantification

Figure 1. Logical workflow illustrating the key limitations of this compound in quantitative zinc analysis.

A Comparative Analysis of Fluorescent Zinc Probes

To overcome the limitations of this compound, a new generation of fluorescent probes has been developed. This table provides a comparative overview of this compound and its alternatives, highlighting key performance metrics.

ProbeExcitation (nm)Emission (nm)Detection LimitDissociation Constant (Kd)Key AdvantagesKey Disadvantages
This compound ~365~490 (Zn(this compound)₂) / ~470 (Ternary)Varies~1.55 x 10⁻⁷ M (for ternary complex with Carbonic Anhydrase)[3]Well-established, cell-permeable.Forms ternary complexes, UV excitation, pH sensitive, potential ion interference.[1][2][3][4]
Zinpyr-1 (ZP1) ~508~527~0.62 nM - 1.25 nM (in cells)[1][5]~0.7 nMHigh sensitivity, visible light excitation, suitable for ratiometric imaging.[1][5]Can still be influenced by cellular environment.
FluoZin-3 ~497~519Varies~15 nMCommercially available, visible light excitation.Can accumulate to high intracellular concentrations, potentially buffering zinc and interfering with homeostasis.[4][6]
QZn Two-photon (820 nm)-15.1 pM[7]-High sensitivity, suitable for deep tissue imaging with two-photon microscopy.[7]Requires specialized microscopy setup.
QP2 -55817.7 nM[8]Forms a 2:1 complex[8]High selectivity, rapid response, broad pH range, aggregation-induced emission (AIE) properties.[8]Relatively new, less established in biological applications compared to others.

Experimental Protocols: A Guide to Best Practices

Accurate and reproducible results in quantitative fluorescence microscopy hinge on meticulous experimental design and execution. Below are generalized protocols for intracellular zinc measurement using fluorescent probes.

General Protocol for Intracellular Zinc Staining and Measurement

This protocol provides a framework that can be adapted for specific cell types and fluorescent probes.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent zinc probe (e.g., this compound, Zinpyr-1, FluoZin-3 AM)

  • Dimethyl sulfoxide (DMSO)

  • Zinc chelator (e.g., TPEN) for determining minimum fluorescence (Fmin)

  • Zinc salt (e.g., ZnSO₄) and an ionophore (e.g., pyrithione) for determining maximum fluorescence (Fmax)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in high-quality, anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM, but should be optimized for each probe and cell line).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C. The optimal loading time should be determined empirically.

  • Washing: After incubation, wash the cells two to three times with warm PBS or a suitable imaging buffer to remove excess extracellular probe.

  • Imaging and Data Acquisition:

    • Acquire baseline fluorescence images or readings (F) using the appropriate excitation and emission wavelengths for the chosen probe.

    • To determine the minimum fluorescence (Fmin), treat a subset of cells with a cell-permeant zinc chelator like TPEN (typically 10-50 µM) and acquire fluorescence readings.

    • To determine the maximum fluorescence (Fmax), treat another subset of cells with a saturating concentration of a zinc salt (e.g., 100 µM ZnSO₄) in the presence of an ionophore like pyrithione (typically 1-10 µM) to facilitate zinc entry into the cells, and acquire fluorescence readings.

  • Data Analysis:

    • Calculate the intracellular free zinc concentration using the following formula, where Kd is the dissociation constant of the probe for zinc: [Zn²⁺] = Kd * (F - Fmin) / (Fmax - F)

Protocol for Two-Photon Microscopy with QZn

This protocol is specifically for the use of the two-photon probe QZn.

Materials:

  • Same as the general protocol, but with QZn as the fluorescent probe.

  • Two-photon microscope equipped with a tunable femtosecond laser.

Procedure:

  • Cell Culture and Probe Loading: Follow steps 1-3 of the general protocol, using QZn at the optimized concentration.

  • Two-Photon Imaging:

    • Mount the imaging dish on the stage of the two-photon microscope.

    • Excite the QZn probe at approximately 820 nm.[7]

    • Collect the fluorescence emission in the appropriate range.

    • Acquire images to monitor the intracellular zinc distribution and dynamics.

Conclusion

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) remains a valuable tool for the qualitative visualization of cellular zinc. However, for robust quantitative analysis, researchers must be acutely aware of its inherent limitations, particularly the formation of ternary protein adducts. The development of newer generation probes, such as Zinpyr-1 and specialized two-photon probes like QZn, offers improved sensitivity and specificity, paving the way for more accurate and reliable measurements of intracellular zinc dynamics. The choice of probe should be carefully considered based on the specific experimental question, the required level of quantification, and the available instrumentation. By understanding the strengths and weaknesses of each tool and adhering to rigorous experimental protocols, scientists can continue to unravel the complex and vital roles of zinc in health and disease.

References

Navigating the Nuances of Cellular Zinc Detection: A Comparative Guide to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of intracellular zinc is paramount. This guide provides a comprehensive comparison of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ), a widely used fluorescent probe for cellular zinc, with its common alternatives, Zinquin and FluoZin-3. We delve into their performance characteristics, provide detailed experimental protocols, and offer insights into factors influencing experimental reproducibility.

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as this compound, has been a staple in cellular biology for visualizing intracellular zinc pools. However, ensuring the reproducibility of experiments using this and other fluorescent probes can be challenging. This guide aims to equip researchers with the knowledge to design robust experiments and critically evaluate their findings.

Performance Comparison of Zinc Probes

The choice of a fluorescent zinc probe can significantly impact experimental outcomes. Below is a comparative summary of the key photophysical and binding properties of this compound, Zinquin, and FluoZin-3. It is important to note that the intracellular environment can influence these properties.

PropertyThis compound (N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide)ZinquinFluoZin-3
Excitation (Ex) Max (nm) ~334-360[1]~364[2]~494[3]
Emission (Em) Max (nm) ~470-495[1]~485[2]~516[3]
Binding Stoichiometry (Probe:Zn²⁺) 2:1, can also form 1:1 ternary complexes with proteins[4]Forms fluorescent adducts with the Zn-proteome[5]1:1[6]
Reported Dissociation Constant (Kd) Lower affinity than Zinquin[5]Varies by derivative (e.g., ZinPyr-1: nM range)[7]~15 nM[8]
Quantum Yield (Φ) Moderate, can be influenced by protein binding.[9]Generally high, but can be affected by the cellular environment.[10]High, with a ~200-fold increase upon zinc binding.[8][11]
Photostability Moderate; susceptible to photobleaching with prolonged excitation.Generally good, but can vary between derivatives.Good photostability.
Cell Permeability Membrane permeable.[1]Typically used as a membrane-permeable ethyl ester (Zinquin-E).[3]Available as a membrane-permeant acetoxymethyl (AM) ester.[3]
Selectivity Selective for Zn²⁺ over Ca²⁺ and Mg²⁺.[4]Good selectivity for Zn²⁺.High selectivity for Zn²⁺ over other divalent cations like Ca²⁺ and Mg²⁺.[11]

Factors Influencing Experimental Reproducibility

Achieving reproducible results in fluorescence microscopy and other cell-based assays hinges on careful control of several experimental variables.

  • Probe Quality and Handling: The purity of the fluorescent probe is critical. Impurities can lead to altered fluorescence properties and inconsistent results. It is advisable to purchase probes from reputable suppliers and be aware of potential lot-to-lot variability.[12][13][14] Proper storage, typically at -20°C or -80°C in the dark and protected from moisture, is essential to maintain probe integrity.[1]

  • Cellular Environment: The fluorescence of these probes can be influenced by the local environment, including pH and interactions with cellular components like proteins.[9] For instance, both this compound and Zinquin can form ternary complexes with zinc and proteins, which can alter their spectral properties compared to the binary probe-zinc complex.[5][15]

  • Experimental Conditions: Consistency in cell type, passage number, cell density, buffer composition, probe loading concentration, and incubation time is crucial for reproducible results.

  • Instrumentation and Data Acquisition: Standardized settings for the microscope or plate reader, including excitation and emission wavelengths, exposure time, and detector gain, must be used across all experiments.

Signaling Pathways and Experimental Workflows

The detection of intracellular zinc with these probes is a key component in studying various signaling pathways where zinc acts as a second messenger.

G cluster_0 Extracellular Space cluster_1 Cellular Processes Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Neurotransmitter) Receptor Membrane Receptor Extracellular_Signal->Receptor 1. Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade 2. Activates Zinc_Release Release of Zn²⁺ from Metallothioneins or Vesicles Signaling_Cascade->Zinc_Release 3. Triggers Probe_Binding Fluorescent Probe (this compound, Zinquin, or FluoZin-3) + Zn²⁺ Binding Zinc_Release->Probe_Binding 4. Labile Zn²⁺ binds to Biological_Response Downstream Biological Response (e.g., Gene Expression, Enzyme Activity) Zinc_Release->Biological_Response 6. Modulates Fluorescence Fluorescence Signal Probe_Binding->Fluorescence 5. Generates

Caption: Workflow of intracellular zinc signaling and detection.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for reproducibility. Below are representative protocols for using this compound, Zinquin, and FluoZin-3 for cellular zinc imaging. Researchers should optimize these protocols for their specific cell type and experimental setup.

Protocol 1: Cellular Zinc Staining with this compound

Materials:

  • N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cells grown on glass coverslips

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1-5 mM. Aliquot and store at -20°C or -80°C, protected from light.[16]

  • Prepare a working solution: On the day of the experiment, dilute the this compound stock solution in DPBS to a final concentration of 1-30 µM. The optimal concentration should be determined empirically for the specific cell type.[1]

  • Cell Staining:

    • Wash the cells grown on coverslips three times with DPBS.

    • Incubate the cells with the this compound working solution for 15-60 minutes at 37°C in the dark.[5]

    • Wash the cells three times with DPBS to remove unbound probe.[5]

  • Imaging:

    • Mount the coverslip on a microscope slide.

    • Observe the cells using a fluorescence microscope with excitation at ~334 nm and emission detection at ~495 nm.[1]

G Start Start Prepare_Stock Prepare this compound Stock Solution (1-5 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare this compound Working Solution (1-30 µM in DPBS) Prepare_Stock->Prepare_Working Wash_Cells_1 Wash Cells with DPBS (3x) Prepare_Working->Wash_Cells_1 Incubate Incubate with this compound Working Solution (15-60 min, 37°C) Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells with DPBS (3x) Incubate->Wash_Cells_2 Image Fluorescence Microscopy (Ex: ~334 nm, Em: ~495 nm) Wash_Cells_2->Image End End Image->End

Caption: Experimental workflow for staining cells with this compound.

Protocol 2: Intracellular Zinc Imaging with Zinquin Ethyl Ester

Materials:

  • Zinquin ethyl ester

  • DMSO

  • Phosphate-Buffered Saline (PBS) with calcium and magnesium or cell culture medium

  • Cells cultured in appropriate vessels

Procedure:

  • Prepare a stock solution of Zinquin ethyl ester: Dissolve Zinquin ethyl ester in DMSO to a concentration of ~10 mM. Aliquot and store at -20°C.

  • Cell Loading:

    • Prepare a loading solution by diluting the Zinquin ethyl ester stock solution in PBS (with Ca²⁺ and Mg²⁺) or culture medium to a final concentration of 5-40 µM.[3] The optimal concentration will depend on the cell type.

    • Incubate the cells with the loading solution for 15-30 minutes at 37°C.[3]

  • Wash:

    • Wash the cells with PBS or culture medium to remove the extracellular probe.[3]

  • Imaging:

    • Image the cells using a fluorescence microscope with excitation around 359 nm and emission detection around 461 nm.[3]

Protocol 3: Measuring Intracellular Zinc with FluoZin-3 AM

Materials:

  • FluoZin-3 AM

  • DMSO

  • DPBS

  • Cultured cells

Procedure:

  • Prepare a stock solution of FluoZin-3 AM: Dissolve FluoZin-3 AM in DMSO.

  • Cell Loading:

    • Harvest cells and resuspend them in DPBS.

    • Load the cells with 10 µM FluoZin-3 AM in DPBS and incubate for 15 minutes at 37°C and 5% CO₂ in the dark.[3]

  • Wash:

    • Centrifuge the cells, wash, and resuspend them in DPBS.[3]

  • Measurement:

    • The fluorescence intensity can be measured using a flow cytometer or a fluorescence plate reader with excitation at ~494 nm and emission at ~516 nm.[3]

    • For quantitative measurements, calibration with minimum (F_min, using a zinc chelator like TPEN) and maximum (F_max, using a zinc ionophore and excess zinc) fluorescence is required.[7]

Conclusion

The reproducible measurement of intracellular zinc is a complex task that requires careful consideration of the fluorescent probe's properties and meticulous control over experimental conditions. While this compound remains a valuable tool, researchers should be aware of its characteristics and potential for variability. Alternatives like Zinquin and FluoZin-3 offer different spectral properties and binding affinities that may be more suitable for specific applications. By understanding the principles outlined in this guide and adhering to detailed, consistent protocols, researchers can enhance the reliability and reproducibility of their findings in the dynamic field of zinc biology.

References

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide review of literature and comparative studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ), a versatile quinoline derivative, reveals its primary application as a highly sensitive fluorescent probe for intracellular zinc. This review synthesizes available literature to compare its performance, detail experimental methodologies, and explore its potential in other therapeutic areas, particularly as an anticancer agent within the broader class of quinoline-sulfonamides.

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, also widely known by its common name this compound (6-methoxy-8-p-toluenesulfonamido-quinoline), is a well-established compound in cell biology for the detection and imaging of intracellular zinc (Zn²⁺). Its utility stems from a significant change in its fluorescent properties upon chelation with zinc ions. While this remains its most characterized application, the quinoline-sulfonamide scaffold is also a subject of interest in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents through mechanisms such as the inhibition of the PI3K/mTOR signaling pathway.

Comparative Analysis of Fluorescent Properties

This compound is a popular choice for a fluorescent zinc indicator due to its high sensitivity. Its fluorescence emission maximum undergoes a notable shift upon binding to zinc, allowing for the differentiation between the free probe and the zinc-bound complex. A key aspect of its application is its ability to visualize not just free zinc but also zinc bound to proteins.

When LLC-PK1 cells are incubated with this compound, the probe exhibits punctate staining, primarily around the nucleus, with a fluorescence emission maximum near 470 nm.[1] This fluorescence is attributed to the formation of a ternary complex between this compound, zinc, and cellular proteins (this compound-Zn-protein).[1] Upon the addition of a cell-permeable zinc ionophore (like pyrithione) and zinc, a significant increase in diffuse fluorescence is observed, with the emission peak shifting to 490 nm.[1] This latter emission is characteristic of the Zn(this compound)₂ complex.[1]

For comparative purposes, another quinoline-based zinc sensor, Zinquin, demonstrates different behavior under similar conditions. In rat glioma cells, both this compound and Zinquin show a basal fluorescence emission centered around 470 nm, indicative of sensor-Zn-protein adducts.[2] However, upon exposure to N-ethylmaleimide (NEM), a thiol-alkylating agent that can release zinc from proteins, Zinquin-treated cells show an enhanced formation of the Zn(Zinquin)₂ complex with an emission maximum at 492 nm.[2] In contrast, under the same conditions, this compound-treated cells only exhibit an increase in the formation of this compound-Zn-protein adducts, without a significant shift to the Zn(this compound)₂ emission wavelength.[2] This suggests that the specific chemical properties of the sensor influence the nature of the detected zinc species.

PropertyN-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)Zinquin (Alternative Zinc Sensor)
Excitation Wavelength ~334 nmSimilar UV excitation
Emission Maximum (Free) Not specified in the provided resultsNot specified in the provided results
Emission Maximum (Bound) ~470 nm (this compound-Zn-Protein), ~490 nm (Zn(this compound)₂)[1]~470 nm (Zinquin-Zn-Protein), ~492 nm (Zn(Zinquin)₂)[2]
Observed Cellular Staining Punctate, perinuclear[1]Not detailed in the provided results

Potential as an Anticancer Agent: A Comparative Outlook

While specific anticancer activity for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide has not been detailed in the reviewed literature, the broader class of quinoline-sulfonamide derivatives is a promising area of cancer research. Many compounds with this core structure have been synthesized and evaluated as inhibitors of the PI3K/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]

The mechanism of action for these inhibitors generally involves blocking the kinase activity of PI3K and/or mTOR, which in turn prevents the phosphorylation of downstream targets like Akt, S6K1, and 4E-BP1.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

For comparison, a different class of PI3K/mTOR dual inhibitors, such as the dietary flavonoid fisetin, has been shown to downregulate the PI3K/Akt pathway and inhibit the expression of downstream targets of mTOR, including 4E-BP1 and p70S6K, in human lung cancer cells.[3] While direct quantitative comparisons with this compound are not possible without experimental data, the established activity of related quinoline-sulfonamides suggests that this compound could be a candidate for similar investigations.

Experimental Protocols

Fluorescence Microscopy for Intracellular Zinc Imaging with this compound

This protocol is adapted from methodologies for staining cells and tissue sections.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-30 mM) in DMSO. Store at -20°C or -80°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.[5]

  • Staining Buffer: For cell staining, DPBS (Dulbecco's Phosphate-Buffered Saline) can be used.[5] For tissue sections, a buffer containing 140 mM sodium barbital and 140 mM sodium acetate (pH 10.0) has been described.[6]

  • Working Solution: Dilute the this compound stock solution to a final concentration of 4.5 µM for tissue sections[6] or 30 µM for cultured cells[5] in the appropriate buffer. The working solution should be prepared fresh and protected from light.

2. Cellular Staining Procedure:

  • Grow cells on glass coverslips.

  • Wash the cells three times with DPBS.[5]

  • Incubate the cells with the 30 µM this compound working solution at 37°C for 30 minutes.[5]

  • Wash the cells three times with DPBS to remove excess probe.[5]

3. Tissue Section Staining Procedure:

  • Use unfixed brain sections.

  • Wet the sections with physiological saline (0.9% NaCl, pH 7.2).[6]

  • Stain with 4.5 µM this compound in the barbital/acetate buffer for 90 seconds.[6]

  • Briefly wash the sections in saline.[6]

4. Fluorescence Microscopy:

  • Examine the stained samples using a fluorescence microscope equipped with a UV filter set. A suitable filter combination includes an excitation filter of 330–380 nm, a dichroic mirror at 400 nm, and a barrier filter at 420 nm.[6]

  • The expected emission maxima are approximately 470 nm for this compound-Zn-protein complexes and 495-490 nm for the Zn(this compound)₂ complex.[1][5]

General Protocol for Assessing PI3K/mTOR Pathway Inhibition

This is a generalized protocol for evaluating the anticancer potential of a compound like this compound by targeting the PI3K/mTOR pathway.

1. Cell Proliferation Assay (WST-1 Assay):

  • Plate cancer cells (e.g., 1-2 x 10⁴ cells/well) in a 96-well plate and culture overnight.[7]

  • Treat the cells with various concentrations of the test compound (e.g., N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide) for 24 hours.[7]

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-3 hours.[7]

  • Measure the absorbance at 450 nm (with a reference wavelength of 600 nm) using a microplate reader.[7] A decrease in absorbance indicates reduced cell proliferation.

2. Immunoblotting for Pathway Proteins:

  • Treat cells with the test compound for a specified time.

  • Prepare whole-cell protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Determine protein concentration using a BCA assay.

  • Separate 30-50 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.[7]

  • Probe the membrane with primary antibodies against key pathway proteins, such as phospho-Akt (Ser473), total Akt, phospho-S6K1 (Thr389), and total S6K1.

  • Use appropriate secondary antibodies and detect the signal using an enhanced chemiluminescence reagent.[7] A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.

Visualizations

experimental_workflow_zinc_imaging cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Prepare Cells/ Tissue Sections stain Incubate with this compound prep_cells->stain prep_this compound Prepare this compound Working Solution prep_this compound->stain wash Wash to Remove Excess Probe stain->wash microscopy Fluorescence Microscopy (UV Excitation) wash->microscopy analysis Image Analysis (Emission at 470/490 nm) microscopy->analysis

Experimental workflow for intracellular zinc imaging using this compound.

pi3k_mtor_signaling_pathway cluster_inhibition Potential Inhibition by Quinoline-Sulfonamides RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Growth Cell Growth & Survival S6K1->Growth EIF4EBP1->Growth inhibitor_pi3k->PI3K inhibitor_mtor->mTORC1

The PI3K/mTOR signaling pathway and potential points of inhibition.

References

A Head-to-Head Comparison of Zinc Indicators: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) vs. FluoZin-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular zinc (Zn²⁺) is crucial for understanding its role in a myriad of cellular processes, from signaling cascades to apoptosis. The selection of an appropriate fluorescent probe is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of two widely used zinc indicators: N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, and FluoZin-3.

This comparison delves into their core performance metrics, supported by experimental data, to assist researchers in making an informed decision for their specific experimental needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and FluoZin-3, offering a direct comparison of their performance characteristics.

PropertyN-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)FluoZin-3
Excitation Maximum (Ex) ~334-365 nm[1][2]~494 nm[3]
Emission Maximum (Em) ~470 nm (ternary complex with Zn-proteins), ~490-495 nm (Zn(this compound)₂)[1][4][5]~516 nm[3]
Dissociation Constant (Kd) for Zn²⁺ Not definitively established for free Zn²⁺. Forms a ternary complex with Zn-carbonic anhydrase with a Kd of 155 nM[4][5].~9.1 nM to 15 nM[6]
Stoichiometry (Probe:Zn²⁺) 2:1 with free Zn²⁺ (Zn(this compound)₂); 1:1 in ternary complexes with Zn-proteins[7]1:1
Fluorescence Increase upon Zn²⁺ Binding Significant but context-dependent (see discussion)>50-fold[7]
Selectivity Selective for Zn²⁺ over physiological concentrations of Ca²⁺ and Mg²⁺[1].High selectivity for Zn²⁺ over Ca²⁺ (up to at least 1 µM) and Mg²⁺.[7]
Cell Permeability Membrane permeant[1].Available as a cell-permeant AM ester and a cell-impermeant salt[3][8].

In-Depth Performance Analysis

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a membrane-permeable fluorescent sensor that exhibits a distinct mechanism of zinc detection. In the presence of free zinc ions, this compound forms a 2:1 complex, Zn(this compound)₂, which has an emission maximum of approximately 490-495 nm.[1][4] However, within the cellular environment, this compound predominantly forms a ternary complex with protein-bound zinc, resulting in a blue-shifted emission maximum of around 470 nm.[4][5] This characteristic makes this compound particularly useful for imaging zinc that is associated with cellular proteins. Studies have shown that this compound can effectively visualize zinc-rich compartments, such as synaptic vesicles and pancreatic islets.[2][7]

A notable challenge with this compound is that in some experimental conditions, a clear distinction between the basal cellular fluorescence and background autofluorescence can be difficult to achieve, particularly in certain assay buffers.[9] Furthermore, the probe can become saturated at relatively low micromolar concentrations of exogenous zinc, which may limit its dynamic range for detecting large fluctuations in intracellular zinc.[9]

FluoZin-3 is a visible light-excitable fluorescent indicator that demonstrates a high binding affinity for zinc, with a dissociation constant (Kd) reported to be as low as 9.1 nM.[6] Upon binding to Zn²⁺, FluoZin-3 exhibits a dramatic increase in fluorescence intensity, reportedly greater than 50-fold.[7] This high dynamic range makes it well-suited for detecting small changes in intracellular free zinc concentrations. A significant advantage of FluoZin-3 is its insensitivity to physiological concentrations of calcium and magnesium, ensuring that the fluorescent signal is specific to zinc.[7]

FluoZin-3 is available in a cell-permeant acetoxymethyl (AM) ester form, which allows for straightforward loading into live cells. However, studies have reported cell-to-cell variability in fluorescence intensity, which may necessitate the analysis of a large cell population to obtain statistically robust data.[10] Additionally, at high intracellular concentrations, FluoZin-3 AM has been suggested to potentially buffer or deplete the labile zinc pool it is intended to measure.[11]

Experimental Methodologies

Below are representative protocols for the use of this compound and FluoZin-3 AM for measuring intracellular zinc in cultured cells.

Protocol for Intracellular Zinc Measurement using this compound

This protocol is adapted from a study comparing different zinc probes in mammary cell lines.[9]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in the desired assay buffer (e.g., cell culture medium or a physiological salt solution) to a final working concentration (e.g., 100 µM).

    • Remove the culture medium from the cells and add the this compound loading solution.

    • Incubate the cells for 30 minutes at 37°C.[1]

  • Washing: After incubation, wash the cells three times with the assay buffer to remove any unbound probe.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

    • For this compound, use an excitation wavelength of approximately 334 nm and measure the emission at around 495 nm for the Zn(this compound)₂ complex.[1]

    • To determine the minimum fluorescence (Fmin), incubate a set of loaded cells with a cell-permeant zinc chelator such as TPEN (e.g., 200 µM) for 20 minutes.

    • To determine the maximum fluorescence (Fmax), incubate another set of loaded cells with a saturating concentration of zinc (e.g., 1 mM ZnSO₄) in the presence of a zinc ionophore like pyrithione.

Protocol for Intracellular Zinc Measurement using FluoZin-3 AM

This protocol is a general guideline based on common laboratory practices and product information.[8]

  • Cell Seeding: Seed cells on coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.

  • Dye Loading:

    • Prepare a stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.

    • Dilute the FluoZin-3 AM stock solution into a physiological buffer (e.g., HBSS or Krebs-Ringer buffer) to a final working concentration, typically in the range of 1-5 µM. To aid in the dispersion of the AM ester in the aqueous buffer, an equal volume of 20% (w/v) Pluronic F-127 in DMSO can be mixed with the stock solution before dilution.[8]

    • Remove the culture medium and add the FluoZin-3 AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C.[8]

  • Washing and De-esterification:

    • Wash the cells twice with warm physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.[8]

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~494 nm and emission detection at ~516 nm.

    • For in situ calibration to determine Fmin and Fmax, similar steps as described for this compound can be followed, using a zinc chelator (TPEN) and a saturating concentration of zinc with an ionophore.

Visualizing the Workflow: From Cellular Zinc to Fluorescence Detection

The following diagram illustrates the general experimental workflow for measuring intracellular zinc using a fluorescent probe.

G General Workflow for Intracellular Zinc Measurement cluster_preparation Cell and Probe Preparation cluster_loading Probe Loading and Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture 1. Culture Cells probe_prep 2. Prepare Probe Working Solution cell_culture->probe_prep loading 3. Load Cells with Probe probe_prep->loading incubation 4. Incubate (e.g., 30-60 min) loading->incubation deesterification 5. De-esterification (for AM esters) incubation->deesterification washing 6. Wash to Remove Excess Probe deesterification->washing measurement 7. Measure Fluorescence Signal (Microscopy, Plate Reader, etc.) washing->measurement calibration 8. In Situ Calibration (Fmin, Fmax) measurement->calibration calculation 9. Calculate [Zn²⁺]i calibration->calculation

Caption: A flowchart outlining the key steps for measuring intracellular zinc using fluorescent probes.

Signaling Pathway Involving Zinc

The diagram below depicts a simplified signaling pathway where intracellular zinc release acts as a second messenger, a process that can be monitored using probes like this compound or FluoZin-3.

G Zinc as a Second Messenger in a Signaling Pathway stimulus External Stimulus (e.g., Growth Factor, Oxidative Stress) receptor Membrane Receptor stimulus->receptor enzyme Activation of Intracellular Enzymes receptor->enzyme zn_release Release of Zn²⁺ from Metallothionein enzyme->zn_release mt Metallothionein mt->zn_release probe Fluorescent Probe (this compound or FluoZin-3) zn_release->probe downstream Modulation of Downstream Effectors (e.g., Protein Kinases, Phosphatases) zn_release->downstream fluorescence Fluorescence Signal probe->fluorescence response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: A simplified diagram illustrating the role of zinc as a second messenger.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, a compound also known by the synonym TSQ.

Hazard Classification and Safety Precautions

There are conflicting reports regarding the hazard classification of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide. One supplier, Sigma-Aldrich, classifies the compound as toxic if swallowed and suspects it of causing genetic defects and damaging fertility or the unborn child. Conversely, AAT Bioquest's safety data sheet (SDS) states it is not a hazardous substance or mixture[1][2]. Given this discrepancy, it is prudent to handle the compound with a high degree of caution, adhering to the more stringent safety recommendations.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection[2].

  • Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.

  • Exposure: In case of accidental exposure, follow the first aid measures outlined in the SDS, such as rinsing skin or eyes with water and seeking medical attention[1].

Quantitative Data Summary

PropertyValueSource
Molecular Formula C17H16N2O3SPubChem
Molecular Weight 328.39 g/mol CymitQuimica[3]
Appearance SolidCymitQuimica[3]
Purity 98%CymitQuimica[3]

Proper Disposal Procedures

The recommended disposal method for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is to send it to an approved waste disposal plant. It is crucial to prevent the compound from entering the environment.

Step-by-Step Disposal Protocol:

  • Consult Regulations: Before initiating disposal, consult your local, state, and national regulations for chemical waste disposal to ensure full compliance[1].

  • Containerize Waste: Securely seal the waste material in a clearly labeled, appropriate container.

  • Engage a Licensed Waste Disposal Service: Contact a licensed and approved chemical waste disposal company to handle the collection and disposal of the material.

  • Documentation: Maintain all records of the disposal process as required by your institution and local regulations.

  • Prohibition: Under no circumstances should this chemical be disposed of down the drain or into the regular trash system[1].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

A Start: Unused or Waste N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide B Consult Local, State, and National Disposal Regulations A->B H Prohibited Action: Do Not Dispose in Sink or Trash A->H C Securely Package and Label Waste in a Designated Container B->C D Store in a Secure, Designated Chemical Waste Area C->D E Engage a Licensed Waste Disposal Contractor D->E F Transport to an Approved Waste Disposal Facility E->F G End: Proper Disposal F->G

Caption: Workflow for the proper disposal of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

References

Personal protective equipment for handling N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (CAS: 109628-27-5). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is classified with the following hazards:

  • Acute Toxicity (Oral), Category 3: Toxic if swallowed.

  • Germ Cell Mutagenicity, Category 2: Suspected of causing genetic defects.

  • Reproductive Toxicity, Category 2: Suspected of damaging fertility or the unborn child.

While some suppliers may classify it as not a hazardous substance, it is recommended to handle it with caution as its hazards may not have been thoroughly investigated.[1]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₇H₁₆N₂O₃S
Molecular Weight 328.38 g/mol [2][3]
Appearance Solid[2]
Purity ≥98%[2]
CAS Number 109628-27-5[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide to minimize exposure risk.

PPE CategorySpecific Requirements
Eye and Face Protection Tight-sealing safety goggles and a face shield.[3]
Hand Protection Wear protective gloves.
Body Protection Wear protective clothing.[3] A lab coat is required.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[3]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures for handling, storage, and disposal is critical for personnel safety and regulatory compliance.

Handling Protocol
  • Preparation:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • During Handling:

    • Avoid contact with skin, eyes, or clothing.[3]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke when using this product.[3]

    • Wash skin thoroughly after handling.

  • Post-Handling:

    • Wash hands thoroughly after handling.[3]

    • Regularly clean equipment, the work area, and clothing.[3]

Storage Protocol
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store locked up or in an area accessible only to qualified or authorized persons.

  • Protect from long-term exposure to light.[1]

Disposal Protocol
  • Dispose of contents and container to an approved waste disposal plant.

  • Do not allow the product to reach groundwater, water courses, or sewage systems.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

  • Consult local, state, or national regulations for proper disposal.[1]

Emergency Procedures: First Aid Measures

Exposure RouteFirst Aid Protocol
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most). Do NOT induce vomiting.[3]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
In Case of Eye Contact Rinse out with plenty of water. Remove contact lenses. Call an ophthalmologist.
If Inhaled Move the person into fresh air. If breathing is irregular or stopped, administer artificial respiration.[3] Call a physician.

If exposed or concerned, get medical advice or attention.

Safe Handling Workflow

Safe Handling Workflow for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal prep1 Read SDS & understand hazards prep2 Don appropriate PPE prep1->prep2 prep3 Prepare well-ventilated workspace prep2->prep3 handle1 Weigh/measure chemical prep3->handle1 handle2 Perform experiment handle1->handle2 handle3 Avoid dust/aerosol generation handle2->handle3 disposal1 Segregate waste handle2->disposal1 post1 Clean workspace & equipment handle3->post1 post2 Remove & decontaminate PPE post1->post2 post3 Wash hands thoroughly post2->post3 storage1 Store in a cool, dry, well-ventilated area post3->storage1 storage2 Keep container tightly closed storage1->storage2 storage3 Store locked up storage2->storage3 disposal2 Label waste container disposal1->disposal2 disposal3 Dispose via approved waste facility disposal2->disposal3

Caption: A flowchart outlining the safe handling process from preparation to disposal.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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TSQ

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